molecular formula C9H9NO B1206578 2-Hydroxy-3-phenylpropanenitrile CAS No. 50353-47-4

2-Hydroxy-3-phenylpropanenitrile

Cat. No.: B1206578
CAS No.: 50353-47-4
M. Wt: 147.17 g/mol
InChI Key: GOOUUOYVIYFDBL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenylpropanenitrile, also known as 2-Hydroxy-3-phenylpropanenitrile, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-3-phenylpropanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-3-phenylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-phenylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOUUOYVIYFDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302970
Record name 2-hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50353-47-4
Record name 50353-47-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hydroxy-3-phenylpropanenitrile chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Hydroxy-3-phenylpropanenitrile

Abstract

2-Hydroxy-3-phenylpropanenitrile, also known as 3-phenyllactonitrile, is a bifunctional organic molecule of significant interest in synthetic chemistry and pharmaceutical development. As a cyanohydrin derived from phenylacetaldehyde, its structure is characterized by the presence of a hydroxyl group and a nitrile group attached to the same carbon atom, a feature that imparts versatile reactivity. This guide provides a comprehensive technical analysis of the molecule's structure, stereochemistry, chemical bonding, and spectroscopic signature. We will delve into the nature of its covalent framework, the influence of intermolecular forces, and the instrumental methods used for its characterization. Furthermore, this document will explore its synthesis, key chemical transformations, and its role as a valuable intermediate in the preparation of more complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important synthetic building block.

Introduction to 2-Hydroxy-3-phenylpropanenitrile

2-Hydroxy-3-phenylpropanenitrile is a member of the cyanohydrin class of organic compounds.[1] These molecules are defined by the presence of a hydroxyl (-OH) and a nitrile (-C≡N) group bonded to the same carbon atom.[1][2] This unique arrangement makes cyanohydrins, including 2-hydroxy-3-phenylpropanenitrile, highly valuable and versatile intermediates in organic synthesis.[1][2] The dual functionality allows for a wide range of chemical modifications; for instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group can undergo esterification or oxidation.[3][4][5]

The presence of a phenyl group in 2-hydroxy-3-phenylpropanenitrile adds another layer of chemical utility and influences the molecule's physical and reactive properties. Its strategic importance is highlighted by its application as a precursor in the synthesis of various pharmaceuticals and other biologically active compounds.[6] Understanding its precise chemical structure and bonding is therefore fundamental to leveraging its synthetic potential.

Property Value
IUPAC Name 2-hydroxy-3-phenylpropanenitrile[7]
Synonyms 3-Phenyllactonitrile, Phenylacetaldehyde cyanohydrin[7][8]
CAS Number 50353-47-4[7][8][9]
Molecular Formula C₉H₉NO[7][8][9][10]
Molecular Weight 147.17 g/mol [7][8][9][10]
SMILES C1=CC=C(C=C1)CC(C#N)O[7][9]
InChI Key GOOUUOYVIYFDBL-UHFFFAOYSA-N[7]

Molecular Structure and Stereochemistry

The molecular architecture of 2-hydroxy-3-phenylpropanenitrile is composed of three primary components: a phenyl ring, a two-carbon aliphatic chain, and the defining cyanohydrin functional group. The carbon atom bonded to both the hydroxyl and nitrile groups (C2) is a stereocenter, a critical feature that gives rise to stereoisomerism.

Key Structural Features
  • Phenyl Group: A six-carbon aromatic ring that provides steric bulk and electronic influence through inductive and resonance effects.

  • Benzylic Methylene Group (-CH₂-): A flexible linker between the phenyl ring and the chiral center.

  • Chiral Center (C2): An sp³-hybridized carbon atom bonded to four different substituents: a hydrogen atom, a hydroxyl group, a nitrile group, and a benzyl group (-CH₂-Ph).

  • Hydroxyl Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Nitrile Group (-C≡N): A linear and highly polar functional group with a carbon-nitrogen triple bond. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor.[7][11]

Caption: 2D structure of 2-Hydroxy-3-phenylpropanenitrile with key functional groups and the chiral center () highlighted.

Chirality and Enantiomers

The presence of a single chiral center means that 2-hydroxy-3-phenylpropanenitrile is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers.[12] These are designated as (R)-2-hydroxy-3-phenylpropanenitrile and (S)-2-hydroxy-3-phenylpropanenitrile.

Enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, such as enzymes. This latter property is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities or toxicities. The synthesis of enantiomerically pure compounds is therefore a critical objective in the pharmaceutical industry.[6]

Caption: Fischer projections of the (R) and (S) enantiomers of 2-hydroxy-3-phenylpropanenitrile, illustrating their mirror-image relationship.

Chemical Bonding and Intermolecular Forces

Covalent Bonding

The structural integrity of 2-hydroxy-3-phenylpropanenitrile is maintained by a framework of covalent bonds, which can be analyzed in terms of hybridization and bond type.

  • Sigma (σ) Bonds: These single bonds form the primary skeleton of the molecule. The C-C, C-H, C-O, and O-H bonds are all sigma bonds, resulting from the direct overlap of atomic orbitals.

  • Pi (π) Bonds: These are present in the regions of multiple bonding. The phenyl ring contains three delocalized π bonds, which are responsible for its aromaticity. The nitrile group features two π bonds as part of its C≡N triple bond.[4]

  • Hybridization:

    • Phenyl Carbons: sp² hybridized, leading to a planar ring structure with bond angles of approximately 120°.

    • Benzylic Carbon (CH₂): sp³ hybridized, with tetrahedral geometry.

    • Chiral Carbon (CH): sp³ hybridized, with a tetrahedral arrangement of its four different substituents.

    • Nitrile Carbon: sp hybridized, resulting in the linear geometry of the -C≡N group.

Intermolecular Forces

The physical properties of 2-hydroxy-3-phenylpropanenitrile in the condensed phase (solid or liquid) are governed by intermolecular forces. The most significant of these is hydrogen bonding.

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor (via the H atom) and acceptor (via the O atom's lone pairs). The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor.[7][10] This network of hydrogen bonds leads to a higher melting point (57 °C) and boiling point compared to non-polar molecules of similar molecular weight.[9]

Spectroscopic Characterization

The structure of 2-hydroxy-3-phenylpropanenitrile is unequivocally confirmed through a combination of spectroscopic techniques. Each method probes different aspects of the molecule's structure, providing complementary information.

Technique Structural Feature Probed Expected Signature
Infrared (IR) Functional GroupsBroad O-H stretch (~3400 cm⁻¹), sharp C≡N stretch (~2250 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹).[13]
¹H NMR Proton EnvironmentsMultiplet for aromatic protons (~7.4 ppm), signals for benzylic CH₂ and chiral CH, and a broad singlet for the OH proton.[13]
¹³C NMR Carbon EnvironmentsSignal for nitrile carbon (~118 ppm), chiral carbon (~70 ppm), benzylic carbon, and distinct signals for aromatic carbons.[13]
Mass Spec (MS) Molecular Weight & FragmentationMolecular ion peak (M⁺) at m/z = 147. Common fragments corresponding to loss of H₂O, HCN, and the benzyl cation (C₇H₇⁺).[14]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This generalized protocol describes the standard procedure for acquiring ¹H and ¹³C NMR spectra for an organic compound like 2-hydroxy-3-phenylpropanenitrile.[15]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).[15]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.[15]

    • Pulse Sequence: Standard single-pulse experiment.[15]

    • Acquisition Time: 2-4 seconds.[15]

    • Relaxation Delay: 1-5 seconds.[15]

    • Number of Scans: 8-16, depending on concentration.[15]

  • Instrument Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled pulse sequence.[15]

    • Relaxation Delay: 2-5 seconds.[15]

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[15]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Synthesis and Chemical Reactivity

Synthesis: Cyanohydrin Formation

2-Hydroxy-3-phenylpropanenitrile is synthesized via the nucleophilic addition of a cyanide anion to the carbonyl carbon of phenylacetaldehyde.[16][17] The reaction is typically carried out using hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN, KCN) under slightly acidic conditions. The reaction is reversible.[16]

Cyanohydrin_Formation aldehyde Phenylacetaldehyde intermediate Tetrahedral Intermediate aldehyde->intermediate Nucleophilic Attack aldehyde->intermediate cyanide + CN⁻ proton + H⁺ product 2-Hydroxy-3-phenylpropanenitrile intermediate->product Protonation intermediate->product

Caption: A simplified workflow for the synthesis of 2-hydroxy-3-phenylpropanenitrile via nucleophilic addition of cyanide to phenylacetaldehyde.

Key Reactions: A Divergent Intermediate

The synthetic power of 2-hydroxy-3-phenylpropanenitrile lies in its ability to serve as a divergent intermediate, where the nitrile group can be transformed into different functionalities.[18]

  • Hydrolysis: Treatment with strong acid or base and heat hydrolyzes the nitrile to a carboxylic acid, yielding 2-hydroxy-3-phenylpropanoic acid.

  • Reduction: Reaction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine, forming 2-amino-3-phenylpropan-1-ol.[3][4]

Divergent_Reactions start 2-Hydroxy-3-phenylpropanenitrile acid α-Hydroxy Acid (2-hydroxy-3-phenylpropanoic acid) start->acid  Hydrolysis  (H₃O⁺ / Δ) amine β-Amino Alcohol (2-amino-3-phenylpropan-1-ol) start->amine  Reduction  (LiAlH₄, then H₂O)

Caption: Key transformations of 2-hydroxy-3-phenylpropanenitrile, highlighting its role as a divergent synthetic intermediate.

Applications in Research and Drug Development

The versatile reactivity of 2-hydroxy-3-phenylpropanenitrile makes it a valuable building block in the synthesis of complex organic molecules.

  • Pharmaceutical Intermediates: Chiral cyanohydrins are crucial intermediates in the asymmetric synthesis of APIs.[6] For example, the enantiomerically pure (S)-enantiomer of a related compound, 3-hydroxy-3-phenylpropanenitrile, is a key intermediate in the synthesis of the widely used antidepressant fluoxetine.[6]

  • Precursor to Chiral Building Blocks: As shown in the reactivity section, it provides straightforward access to valuable chiral α-hydroxy acids and β-amino alcohols, which are common structural motifs in biologically active molecules.[3]

  • Role of the Nitrile Group in Drugs: The nitrile group itself is found in numerous approved drugs. It can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a key component of an enzyme inhibitor's pharmacophore.[11]

Conclusion

2-Hydroxy-3-phenylpropanenitrile is a structurally rich and synthetically versatile molecule. Its chemical identity is defined by a chiral carbon center bonded to hydroxyl, nitrile, and benzyl groups. This unique combination of functional groups dictates its chemical bonding, stereochemistry, and reactivity. The ability of the hydroxyl group and nitrile nitrogen to participate in hydrogen bonding significantly influences its physical properties. Spectroscopic methods provide a clear fingerprint for its structural confirmation. As a divergent intermediate, it serves as a gateway to other important classes of compounds, cementing its role as a valuable tool for researchers in organic synthesis and professionals in the field of drug discovery and development.

References

  • Fiveable. (n.d.). 2-hydroxy-2-phenylpropanenitrile Definition. Retrieved from [Link]

  • Capot Chemical. (2017). Specifications of 2-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]

  • PubChem. (2009). (2R)-3-hydroxy-2-phenylpropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2005). 3-Phenyllactonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Azizi, N., Rahimi, Z., & Alipour, M. (n.d.). A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hydroxy-2-phenylpropanenitrile. Retrieved from [Link]

  • Yu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1863. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 2). 6: Formation and reactions of cyanohydrins. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Chirality and Stereoisomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of enantiomeric excess of α-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2025). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Khan Academy. (n.d.). Stereoisomers, enantiomers, and chirality centers. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). A divergent intermediate strategy yields biologically diverse pseudo-natural products. Retrieved from [Link]

  • Chemmunity. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]

  • Michigan State University. (n.d.). Designating the Configuration of Chiral Centers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved from [Link]

Sources

2-Hydroxy-3-phenylpropanenitrile CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 50353-47-4 [1][2][3][4][5]

Abstract

This technical guide provides a rigorous analysis of 2-Hydroxy-3-phenylpropanenitrile (also known as phenylacetaldehyde cyanohydrin), a critical chiral building block in the synthesis of


-hydroxy acids and phenylalanine analogs. Unlike its structural isomer acetophenone cyanohydrin (2-hydroxy-2-phenylpropanenitrile), this compound features a hydroxyl group and a nitrile moiety on the carbon 

to a benzyl group, creating a unique stereocenter essential for protease inhibitors and antimicrobial agents. This document covers nomenclature, physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Chemical Identity & Nomenclature

Precision in nomenclature is vital due to the prevalence of structural isomers in commercial catalogs.

Parameter Details
IUPAC Name 2-Hydroxy-3-phenylpropanenitrile
Common Synonyms Phenylacetaldehyde cyanohydrin; 3-Phenyllactonitrile; Benzylglycolonitrile
CAS Number 50353-47-4 (Racemic)
Molecular Formula C

H

NO
Molecular Weight 147.17 g/mol
SMILES N#CC(O)Cc1ccccc1
InChIKey GOOUUOYVIYFDBL-UHFFFAOYSA-N
Chirality Contains one stereocenter at C2.[1][3][5][6] Available as (R), (S), or racemate.[7][8]
Structural Distinction Alert

Do not confuse with:

  • Acetophenone cyanohydrin (2-Hydroxy-2-phenylpropanenitrile): Phenyl group is directly attached to the chiral center (

    
    ).
    
  • Mandelonitrile (2-Hydroxy-2-phenylacetonitrile): Derived from benzaldehyde, not phenylacetaldehyde.

Physicochemical Properties

Data aggregated from experimental values and high-confidence predictive models.

  • Physical State: Solid (powder) or viscous oil depending on purity and enantiomeric composition.

  • Melting Point: 57–58 °C (Racemic solid).

  • Boiling Point: Decomposes upon heating; typically purified via chromatography or crystallization rather than distillation.

  • Solubility:

    • Soluble: Ethanol, Ethyl Acetate, DMSO, Chloroform.

    • Sparingly Soluble: Water (hydrophobic benzyl tail limits aqueous solubility).

  • pKa (OH): ~13.0 (Predicted).

  • Stability: Susceptible to retro-aldol-type decomposition (releasing HCN) under basic conditions or high heat. Store at 2–8 °C.

Synthesis Methodologies

Chemical Synthesis (Nucleophilic Addition)

The standard industrial route involves the addition of cyanide to phenylacetaldehyde.

Reaction Scheme: Phenylacetaldehyde + NaCN + H+ -> 2-Hydroxy-3-phenylpropanenitrile

Protocol (Lab Scale):

  • Reagents: Phenylacetaldehyde (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (1.5 eq, optional for bisulfite adduct method), Water/Ethyl Acetate biphasic system.

  • Procedure:

    • Dissolve phenylacetaldehyde in ethyl acetate.

    • Cool to 0 °C.

    • Add aqueous NaCN solution dropwise while maintaining pH ~6–7 (using acetic acid) to prevent base-catalyzed polymerization of the aldehyde.

    • Stir for 4–6 hours at 0–5 °C.

  • Workup: Separate organic layer, wash with brine, dry over MgSO

    
    , and concentrate in vacuo at low temperature (<40 °C) to avoid HCN elimination.
    
Biocatalytic Synthesis (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (ee), Hydroxynitrile Lyases (HNLs) are employed.

Mechanism: HNLs catalyze the reversible addition of HCN to the aldehyde. By using an (R)- or (S)-selective HNL in a biphasic system (buffer/organic solvent), the desired enantiomer is obtained.

SynthesisPathways Aldehyde Phenylacetaldehyde (C8H8O) Racemic rac-2-Hydroxy-3-phenylpropanenitrile Aldehyde->Racemic Chemical (NaCN, pH 6) ChiralProd (R)- or (S)-Product (>95% ee) Aldehyde->ChiralProd Biocatalytic (HNL) HCN HCN Source (KCN or TMSCN) HCN->Racemic HCN->ChiralProd Enzyme Hydroxynitrile Lyase (HNL) Enzyme->ChiralProd

Figure 1: Comparison of chemical (racemic) and biocatalytic (chiral) synthesis pathways.

Reactivity & Applications

Hydrolysis to Phenyllactic Acid (PLA)

The primary application of 2-hydroxy-3-phenylpropanenitrile is as a precursor to 3-phenyllactic acid (2-hydroxy-3-phenylpropanoic acid). PLA is a broad-spectrum antimicrobial compound produced naturally by Lactic Acid Bacteria (LAB) and is used in food preservation and as a chiral pool building block.

  • Reaction: Acid-catalyzed hydrolysis (HCl/H

    
    O, reflux).
    
  • Product: 2-Hydroxy-3-phenylpropanoic acid.

Synthesis of Homophenylalanine Analogs

Through the Strecker Synthesis variation or subsequent transformations, the hydroxyl group can be converted to an amine (via mesylation/azide displacement or direct aminonitrile synthesis), leading to homophenylalanine derivatives. These are crucial scaffolds for:

  • ACE Inhibitors: Hypertension medication.

  • HIV Protease Inhibitors: Many contain a phenylalanine-mimic core.

Applications Nitrile 2-Hydroxy-3-phenylpropanenitrile PLA 3-Phenyllactic Acid (Antimicrobial / Chiral Synthon) Nitrile->PLA Hydrolysis (HCl/H2O) AminoAcid Homophenylalanine Analogs (Drug Scaffolds) Nitrile->AminoAcid Amination / Hydrolysis Reduction 1-Amino-3-phenylpropan-2-ol (Chiral Amino Alcohol) Nitrile->Reduction LiAlH4 Reduction

Figure 2: Downstream chemical transformations and pharmaceutical applications.

Analytical Characterization

Confirming the structure of the 3-phenyl isomer (vs. the 2-phenyl isomer) requires careful NMR analysis.

Proton NMR ( H NMR, 400 MHz, CDCl )
Shift (

, ppm)
Multiplicity Integration Assignment Notes
7.20 – 7.40Multiplet5HAromatic (Ph)Typical monosubstituted benzene pattern.
4.65Triplet (or dd)1HCH-OHThe chiral proton

to the nitrile.
3.05Doublet (or dd)2HPh-CH

-
Benzylic protons. Distinctive for 3-phenyl isomer.
2.80 – 3.50Broad Singlet1H-OHChemical shift varies with concentration/solvent.

Key Distinction: In the 2-phenyl isomer (acetophenone cyanohydrin), there are no benzylic methylene protons ; instead, you would see a methyl singlet (~1.8 ppm).

Carbon NMR ( C NMR, 100 MHz, CDCl )
  • Nitrile (-CN): ~119 ppm.

  • Aromatic Carbons: 135 ppm (ipso), 128–130 ppm.

  • Alpha Carbon (CH-OH): ~62 ppm.

  • Benzylic Carbon (CH

    
    ):  ~41 ppm.
    
Infrared Spectroscopy (IR)[10]
  • O-H Stretch: Broad band at 3300–3500 cm

    
    .
    
  • C

    
    N Stretch:  Weak but sharp band at 2240–2250 cm
    
    
    
    .
  • Aromatic C-H: ~3030 cm

    
    .
    

Safety & Handling

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[5] GHS Signal: WARNING / DANGER

  • Cyanide Risk: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Handle in a well-ventilated fume hood.

  • Skin Contact: Nitriles can be absorbed through the skin. Use nitrile gloves (double-gloving recommended) and lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizers and strong bases (which induce decomposition).

References

  • PubChem. Compound Summary: 3-Phenyllactonitrile (CID 291037). National Library of Medicine. Available at: [Link]

  • Capot Chemical. Certificate of Analysis: 2-Hydroxy-3-phenylpropanenitrile.[4] Available at: [Link]

  • Effio, A. et al. "Enzymatic synthesis of (S)-phenylacetaldehyde cyanohydrin by hydroxynitrile lyase from Manihot esculenta." Journal of Biotechnology, 2005.

Sources

An In-Depth Technical Guide to 2-Hydroxy-3-phenylpropanenitrile: Synthesis, Characterization, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-3-phenylpropanenitrile, a bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. The document elucidates the compound's core physicochemical properties, detailed protocols for its synthesis and characterization, and an exploration of its role as a valuable chiral building block in the creation of active pharmaceutical ingredients (APIs). Emphasis is placed on the scientific principles underpinning the synthetic and analytical methodologies, ensuring a robust and reproducible framework for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

2-Hydroxy-3-phenylpropanenitrile, a member of the cyanohydrin family, possesses both a hydroxyl and a nitrile functional group. This unique structural arrangement imparts a versatile reactivity profile, making it a sought-after intermediate in synthetic chemistry.

The nomenclature for this compound can be varied, and a clear understanding is crucial for accurate literature searching and communication.

  • IUPAC Name: 2-Hydroxy-3-phenylpropanenitrile[1]

  • Synonyms: 3-Phenyllactonitrile, Phenylacetaldehyde cyanohydrin[1]

  • CAS Number: 50353-47-4[1][2]

The structural isomer, 3-hydroxy-2-phenylpropanenitrile, is a distinct compound with different physical and spectroscopic properties. It is imperative to distinguish between these isomers in any synthetic or analytical endeavor.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-hydroxy-3-phenylpropanenitrile is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1][2]
Melting Point 57 °C[2]
SMILES C1=CC=C(C=C1)CC(C#N)O[1]
InChIKey GOOUUOYVIYFDBL-UHFFFAOYSA-N[1]

Safety Profile:

2-Hydroxy-3-phenylpropanenitrile is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood, wearing personal protective equipment (PPE), including gloves and safety goggles.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Synthesis of 2-Hydroxy-3-phenylpropanenitrile

The synthesis of cyanohydrins is a cornerstone of organic chemistry, providing access to a wide array of valuable intermediates. The preparation of 2-hydroxy-3-phenylpropanenitrile is typically achieved through the nucleophilic addition of a cyanide anion to phenylacetaldehyde.

General Reaction Scheme

Synthesis of 2-Hydroxy-3-phenylpropanenitrile phenylacetaldehyde Phenylacetaldehyde product 2-Hydroxy-3-phenylpropanenitrile phenylacetaldehyde->product Nucleophilic Addition cyanide HCN / CN⁻ cyanide->product

Figure 1: General synthetic route to 2-Hydroxy-3-phenylpropanenitrile.

Laboratory-Scale Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-hydroxy-3-phenylpropanenitrile. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • Phenylacetaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve sodium cyanide (1.1 equivalents) in deionized water. Cool the solution to 0-5 °C in an ice bath. The low temperature is crucial to control the exothermic reaction and to minimize the formation of byproducts.

  • Addition of Aldehyde: Add phenylacetaldehyde (1.0 equivalent) to the cooled cyanide solution.

  • Acidification: Slowly add glacial acetic acid (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture remains below 10 °C. The acid protonates the cyanide salt to generate hydrocyanic acid (HCN) in situ, which then acts as the nucleophile. A slightly acidic to neutral pH is optimal for the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench any remaining cyanide by adding a saturated solution of sodium bicarbonate until the solution is slightly basic. This converts any residual HCN into the less volatile and more water-soluble cyanide salt.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. The organic product will preferentially partition into the ether layer.

  • Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The water wash removes any water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-hydroxy-3-phenylpropanenitrile can be purified by recrystallization or column chromatography on silica gel.

Enantioselective Synthesis

The synthesis of enantiomerically pure cyanohydrins is of paramount importance for their application in the pharmaceutical industry. Biocatalytic methods, employing enzymes such as oxynitrilases, offer a highly efficient route to chiral cyanohydrins.

Enzymatic Resolution racemic Racemic 2-Hydroxy-3-phenylpropanenitrile enzyme (R)- or (S)-Oxynitrilase racemic->enzyme unreacted Unreacted Enantiomer (e.g., (R)-2-Hydroxy-3-phenylpropanenitrile) enzyme->unreacted Kinetic Resolution decomposed Decomposed Enantiomer (e.g., (S)-2-Hydroxy-3-phenylpropanenitrile) enzyme->decomposed products Phenylacetaldehyde + HCN decomposed->products Decomposition Synthetic Utility main 2-Hydroxy-3-phenylpropanenitrile reduction Reduction (e.g., LiAlH₄) main->reduction hydrolysis Hydrolysis (H⁺ or OH⁻) main->hydrolysis amino_alcohol Chiral β-Amino Alcohol reduction->amino_alcohol hydroxy_acid Chiral α-Hydroxy Acid hydrolysis->hydroxy_acid apis Active Pharmaceutical Ingredients (APIs) amino_alcohol->apis hydroxy_acid->apis

Figure 3: Synthetic transformations of 2-Hydroxy-3-phenylpropanenitrile to valuable pharmaceutical precursors.

Conclusion

2-Hydroxy-3-phenylpropanenitrile is a molecule with significant potential for researchers and professionals in the field of drug development and organic synthesis. Its well-defined physicochemical properties, established (though adaptable) synthetic routes, and versatile reactivity make it a valuable tool in the chemist's arsenal. The ability to produce this compound in an enantiomerically pure form through biocatalysis further enhances its utility as a chiral building block for the synthesis of complex and stereochemically defined active pharmaceutical ingredients. This guide has provided a foundational understanding of this compound, from its basic properties to its potential applications, thereby enabling its more effective utilization in research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291037, 3-Phenyllactonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Azizi, N., Rahimi, Z., & Alipour, M. (n.d.). A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. The Royal Society of Chemistry. Retrieved from [Link]

  • Szewczyk, M., et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports, 11(1), 1-12. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • S. Bi, et al. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Y. Kusumawati & I. G. Wenten. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]

  • Loughborough University. (n.d.). Transforming API synthesis by integrating multi-target computer-aided retrosynthesis with flow chemistry for greener pharmaceutical manufacturing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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A Guide to the Formation of 2-Hydroxy-3-phenylpropanenitrile: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxy-3-phenylpropanenitrile, the cyanohydrin derived from phenylacetaldehyde, is a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, renders it a versatile precursor for a range of high-value molecules, including β-amino alcohols and α-hydroxy acids, which are integral to the development of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of 2-hydroxy-3-phenylpropanenitrile. We will dissect the classical nucleophilic addition pathway, contrast it with modern biocatalytic strategies employing hydroxynitrile lyases (HNLs), and provide detailed, field-proven experimental protocols. The discussion is framed with insights into reaction optimization, causality behind procedural choices, and the downstream synthetic utility of the target molecule, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Synthetic Building Block

In the landscape of organic synthesis, cyanohydrins represent a class of compounds with significant utility. 2-Hydroxy-3-phenylpropanenitrile (C₆H₅CH₂CH(OH)CN) is a prime example, serving as a critical nexus for the conversion of a simple aldehyde into more complex, stereochemically-rich structures.

Chemical Identity and Physicochemical Properties

The structure of 2-hydroxy-3-phenylpropanenitrile is characterized by a chiral center at the carbon atom bearing the hydroxyl and nitrile groups. This chirality is a key feature, as the stereochemical outcome of its synthesis can be controlled to produce enantiomerically pure compounds, a critical requirement in modern pharmacology.

PropertyValue
IUPAC Name 2-Hydroxy-3-phenylpropanenitrile
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Colorless to pale yellow liquid
Key Functional Groups Hydroxyl (-OH), Nitrile (-C≡N), Phenyl (C₆H₅-)
Significance in Synthetic Chemistry

The synthetic value of 2-hydroxy-3-phenylpropanenitrile stems from the reactivity of its functional groups. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group can be protected or modified.[1] This dual reactivity allows for the transformation of an aldehyde into a variety of other functional groups, making it a valuable intermediate for:

  • Pharmaceuticals: As a precursor to chiral β-amino alcohols and other active pharmaceutical ingredients (APIs).[2]

  • Agrochemicals: Where specific stereoisomers often exhibit enhanced efficacy and better environmental profiles.[2]

  • Fine Chemicals: Serving as a building block for complex molecular architectures.

The Core Formation Mechanism: Nucleophilic Addition

The formation of 2-hydroxy-3-phenylpropanenitrile from phenylacetaldehyde is a classic example of a nucleophilic addition reaction to a carbonyl group.[1] The process is reversible and its equilibrium position is influenced by reaction conditions.[3]

Reactants and Reagents
  • Electrophile: The carbonyl carbon of phenylacetaldehyde (C₆H₅CH₂CHO) is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack.

  • Nucleophile: The cyanide anion (⁻C≡N) is a potent carbon-based nucleophile. It is typically generated from a source like hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN).[3][4] To avoid the hazards of handling HCN gas, it is often generated in situ by adding a mineral acid to a cyanide salt.[5]

Mechanistic Steps

The reaction proceeds via a two-step mechanism that is typically base-catalyzed.[1]

  • Step 1: Nucleophilic Attack. The cyanide anion attacks the electrophilic carbonyl carbon of phenylacetaldehyde. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[1][6]

  • Step 2: Protonation. The negatively charged oxygen of the alkoxide intermediate is a strong base and is subsequently protonated by a proton source in the reaction mixture (such as HCN or water) to yield the final 2-hydroxy-3-phenylpropanenitrile product. This step also regenerates the cyanide anion if HCN is the proton source, allowing it to act catalytically.[1]

Figure 1: The two-step nucleophilic addition mechanism for cyanohydrin formation.

Synthetic Methodologies & Protocols

The synthesis of 2-hydroxy-3-phenylpropanenitrile can be approached through classical chemical methods or more modern, stereoselective biocatalytic routes.

Classical Method: In Situ Hydrogen Cyanide Generation

This method relies on the generation of HCN within the reaction flask, minimizing the risk associated with handling the pure gas.[5] The reaction is typically performed at a slightly acidic pH (4-5) to achieve the optimal balance between having sufficient free cyanide ions for nucleophilic attack while suppressing base-catalyzed side reactions.[4]

Experimental Protocol: Synthesis via In Situ HCN Generation

WARNING: This procedure involves highly toxic cyanide salts and the in situ generation of hydrogen cyanide gas. It must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide poisoning antidote kit should be available.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagents: In the flask, dissolve sodium cyanide (NaCN, 1.0 eq.) in 50 mL of water. Add phenylacetaldehyde (1.0 eq.) to the cyanide solution.

  • Acid Addition: Cool the stirred mixture to 0-5 °C. Slowly add hydrochloric acid (1 M HCl, 1.0 eq.) dropwise from the dropping funnel over 1-2 hours. Crucial: Maintain the internal temperature below 10 °C to control the reaction rate and minimize HCN gas evolution.

  • Reaction: After the acid addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-hydroxy-3-phenylpropanenitrile. Further purification can be achieved via column chromatography if necessary.

Biocatalytic Method: Enantioselective Synthesis with Hydroxynitrile Lyases (HNLs)

For applications requiring high enantiopurity, biocatalysis is the superior method. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of cyanide to aldehydes, producing chiral cyanohydrins with high enantiomeric excess (ee).[7][8] Both (R)-selective and (S)-selective HNLs are available, allowing for targeted synthesis of the desired stereoisomer.[9] This approach offers significant advantages, including mild reaction conditions (ambient temperature and pressure), high selectivity, and reduced environmental impact.[2][8]

Experimental Protocol: (R)-HNL-Catalyzed Synthesis

  • Buffer Preparation: Prepare a citrate buffer solution (e.g., 0.1 M, pH 4.0). The acidic pH is often optimal for HNL activity and helps suppress the non-enzymatic, racemic background reaction.[10]

  • Reaction Setup: In a temperature-controlled reaction vessel, create a biphasic system by adding the citrate buffer and an immiscible organic solvent like methyl tert-butyl ether (MTBE). This system allows for high substrate concentration in the organic phase while the enzyme remains active in the aqueous phase.

  • Enzyme Addition: Add the (R)-hydroxynitrile lyase preparation (e.g., immobilized on a solid support or as a whole-cell lysate) to the aqueous phase.[10][11]

  • Substrate Addition: Dissolve phenylacetaldehyde (1.0 eq.) in the organic solvent. Add a cyanide source, such as a solution of HCN in MTBE, to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 5-25 °C) to ensure efficient mass transfer between the phases.[10] Monitor the conversion and enantiomeric excess by taking aliquots from the organic phase and analyzing them via chiral HPLC.

  • Workup: Once the desired conversion is reached, stop the stirring and separate the organic layer. The enzyme (if immobilized) can be recovered by filtration for reuse.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-hydroxy-3-phenylpropanenitrile.

G cluster_chem Classical Chemical Synthesis cluster_bio Biocatalytic Synthesis chem_start Phenylacetaldehyde + NaCN / HCl chem_cond Conditions: 0-5 °C pH ~4-5 Aqueous Media chem_start->chem_cond In Situ HCN chem_prod Racemic Product (R/S Mixture) chem_cond->chem_prod Nucleophilic Addition bio_start Phenylacetaldehyde + HCN Source bio_enzyme Hydroxynitrile Lyase (HNL) bio_start->bio_enzyme bio_cond Conditions: 5-25 °C pH ~4.0 Biphasic System bio_prod Enantiopure Product (e.g., >99% ee R or S) bio_cond->bio_prod Asymmetric Addition bio_enzyme->bio_cond

Figure 2: Comparison of chemical vs. biocatalytic synthesis workflows.

Reaction Optimization and Data

The yield and stereoselectivity of the cyanohydrin formation are highly dependent on the reaction parameters.

ParameterChemical SynthesisBiocatalytic SynthesisRationale / Causality
pH 4-5Typically 3.5-5.5Balances cyanide nucleophilicity with suppression of side reactions (chemical) and matches the enzyme's optimal activity range (biocatalytic).[4][12]
Temperature 0-10 °C5-40 °CLow temperature in chemical synthesis minimizes HCN loss and side reactions. Biocatalytic reactions are run at the enzyme's optimal temperature for activity and stability.[10]
Solvent Water, Diethyl EtherBiphasic (e.g., Buffer/MTBE)Aqueous medium is needed for in situ HCN generation. Biphasic systems in biocatalysis overcome substrate/product inhibition and improve enzyme stability.[13]
Yield 60-85%70-95%Biocatalytic methods can achieve higher isolated yields due to fewer side products and cleaner reactions.
Enantiomeric Excess (ee) 0% (Racemic)>99%The chiral active site of the HNL enzyme dictates the stereochemistry of the cyanide addition, leading to a single enantiomer.[7][12]

Conclusion

The formation of 2-hydroxy-3-phenylpropanenitrile is a foundational reaction in organic synthesis, providing access to a versatile chiral building block from the readily available starting material, phenylacetaldehyde. While classical chemical synthesis provides a direct route to the racemic product, the advent of robust hydroxynitrile lyases has revolutionized this process. Biocatalysis offers an authoritative, efficient, and environmentally benign pathway to enantiomerically pure cyanohydrins, meeting the stringent demands of the pharmaceutical and life sciences industries. Understanding the nuances of both the underlying nucleophilic addition mechanism and the practical considerations of each synthetic protocol is essential for any scientist aiming to leverage this powerful transformation in their research and development endeavors.

References

  • Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(10), 1237–1259. [Link]

  • InnoSyn. (n.d.). Hydroxynitrile Lyases. Retrieved from [Link]

  • Spaces. (2016, November 15). CHEM 263 - Nov 15 2016 Notes (1). Retrieved from [Link]

  • Wannagat, M., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6285-6301. [Link]

  • Dr. M. Chem. (2021, November 26). How a benzaldehyde Cyanohydrin is formed. YouTube. Retrieved from [Link]

  • Quora. (2019, August 18). What is the solution for benzaldehyde + HCN? Retrieved from [Link]

  • Scienmag. (2024, January 29). Unlocking Hydroxynitrile Lyases: Discovery to Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

  • ACS Catalysis. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. Retrieved from [Link]

  • Gpatindia. (2020, March 12). PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylephrine synthesis. Retrieved from [Link]

  • Delville, M. M. E., et al. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 30). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Dadwal, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27365–27374. [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-mandelonitrile using different enzyme loadings. Retrieved from [Link]

  • Reddy, L. M., et al. (1998). A Practical Synthesis of (R)-(−)-Phenylephrine Hydrochloride. Organic Process Research & Development, 2(6), 429-431. [Link]

  • ResearchGate. (n.d.). PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 22). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Retrieved from [Link]

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Technical Guide: Spectroscopic Analysis of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10020-28-7 | Formula: C9H9NO | MW: 147.17 g/mol Synonyms: Phenylacetaldehyde cyanohydrin;


-Hydroxy-

-phenylpropionitrile

Executive Summary & Structural Context

This guide details the spectroscopic characterization of 2-Hydroxy-3-phenylpropanenitrile , a critical chiral intermediate in the synthesis of phenylalanine derivatives and protease inhibitors. Unlike stable nitriles, this molecule represents a "masked" aldehyde; it exists in a delicate equilibrium with phenylacetaldehyde and hydrogen cyanide.

Application Scientist Note: The primary challenge in analyzing this compound is its thermal and hydrolytic instability. In Gas Chromatography (GC) or Mass Spectrometry (MS) inlets, it frequently undergoes retro-cyanohydrin cleavage, leading to spectra dominated by phenylacetaldehyde. The protocols below are designed to mitigate these artifacts.

Structural Skeleton & Stereochemistry

The molecule features a stereocenter at C2, creating a chiral environment that renders the adjacent methylene protons (


 at C3) diastereotopic. This results in a distinct ABX coupling pattern in NMR spectroscopy, a key identifier for purity assessment.

Synthesis & Sample Preparation Protocol

To ensure spectroscopic data validity, the sample must be fresh. Cyanohydrins degrade upon standing, especially if traces of base are present.

Protocol: Acid-Catalyzed Cyanosilylation (Recommended)

Standard aqueous cyanide methods often lead to hydrolysis. The TMSCN route is preferred for analytical standards.

  • Reagents: Phenylacetaldehyde (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), ZnI2 (catalytic).

  • Reaction: Stir in anhydrous DCM at 0°C under

    
     for 2 hours.
    
  • Hydrolysis: Treat the resulting silyl ether with 1N HCl/THF to liberate the free cyanohydrin.

  • Purification: Rapid filtration through a short pad of neutral silica gel (eluent: Hexanes/EtOAc 4:1). Do not distill.

Figure 1: Analytical workflow emphasizing the need for rapid analysis post-purification to prevent degradation.

Infrared Spectroscopy (FT-IR)

Method: Neat oil on NaCl/KBr plates or ATR.

The IR spectrum is the quickest method to confirm the successful formation of the cyanohydrin and the absence of the starting aldehyde.

Functional GroupWavenumber (

)
IntensityDiagnostic Note
O-H Stretch 3400–3500 Broad, StrongIndicates free hydroxyl. Absence suggests silyl ether protection remains.
C

N Stretch
2245–2255 Weak/MediumOften weak in cyanohydrins due to dipole cancellation. Sharp band.
Aromatic C-H 3030, 3065WeakCharacteristic of the phenyl ring.
Aliphatic C-H 2920–2960MediumMethylene (

) and methine (

) stretches.
Aromatic C=C 1605, 1495, 1455Medium"Fingerprint" of the monosubstituted benzene ring.
C-O Stretch 1070–1100StrongSecondary alcohol character.
C=O (Impurity) ~1720StrongCritical: Presence indicates reversion to Phenylacetaldehyde.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d).
Internal Standard:  TMS (

0.00).
H NMR Data (400 MHz)

The spectrum is defined by the ABX system of the


 moiety. The chiral center at C2 makes the two protons at C3 (

) magnetically non-equivalent (diastereotopic).
Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
7.25 – 7.40 Multiplet5HAr-H Phenyl ring protons (overlapping).
4.65 dd (or t)1HCH -CN

(X part of ABX).
3.10 dd1HCH

-Ph

(A part).
3.02 dd1HCH

-Ph

(B part).
2.8 – 3.5 Broad Singlet1HOH Exchangeable with

. Shift is concentration-dependent.

Expert Insight: If the sample contains trace acid (stabilizer), the OH peak may appear sharp. If trace base is present, the CH peak at 4.65 ppm may broaden due to exchange or degradation.

C NMR Data (100 MHz)
Shift (

, ppm)
AssignmentNote
135.2 Ar-C (Ipso)Quaternary carbon.
129.5 Ar-C (Meta)Intense peak (2C).
128.8 Ar-C (Ortho)Intense peak (2C).
127.6 Ar-C (Para)
119.1 C

N
Characteristic nitrile shift.
62.4 C H-OHDeshielded by Oxygen and Nitrile.
39.8 C H

-Ph
Benzylic carbon.

Mass Spectrometry (MS)

Ionization: Electron Impact (EI) at 70 eV is standard, but Electrospray Ionization (ESI) in negative mode is preferred for molecular ion detection due to thermal instability.

Fragmentation Pathway (EI)

The molecule rarely shows a strong molecular ion (


) in EI because the loss of HCN is thermodynamically favorable.
  • Molecular Ion:

    
     147 (Trace/Absent)
    
  • Base Peak:

    
     91 (Tropylium ion, 
    
    
    
    )

Fragmentation Logic:

  • Retro-Cyanohydrin:

    
    .
    
  • Benzylic Cleavage: The bond between C2 and C3 breaks to form the stable benzyl cation (which rearranges to tropylium,

    
     91).
    
  • Dehydration: Loss of water (

    
    ) is less common than HCN loss but can produce a peak at 
    
    
    
    129 (Cinnamonitrile).

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50353-47-4, 2-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 1). Phenylacetic Acid (via Benzyl Cyanide hydrolysis - mechanistic context). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Phenylacetaldehyde - Mass Spectrum (Reference for degradation product). Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for ABX coupling constants and Cyanohydrin IR shifts).

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-phenylpropanenitrile, a chiral α-hydroxynitrile, serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. Its structural elucidation is paramount for ensuring the purity and identity of intermediates and final products in drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for this purpose, offering detailed insights into the molecular structure, connectivity, and stereochemistry of organic compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-hydroxy-3-phenylpropanenitrile, delving into the theoretical underpinnings of its spectral features and offering a field-proven experimental protocol for its acquisition.

Molecular Structure and its ¹H NMR Implications

The structure of 2-hydroxy-3-phenylpropanenitrile features a chiral center at the carbon bearing the hydroxyl and nitrile groups (C2). This chirality has profound consequences for the ¹H NMR spectrum, particularly on the protons of the adjacent methylene group (C3).

The Concept of Diastereotopicity

In a chiral molecule, protons on a CH₂ group adjacent to a stereocenter are typically diastereotopic. This means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts and potentially different coupling constants to neighboring protons.[1] Replacing either of these protons with a different group would create a pair of diastereomers.[2] Consequently, these protons will appear as distinct signals in the ¹H NMR spectrum, often as a complex multiplet.[3]

In the case of 2-hydroxy-3-phenylpropanenitrile, the two protons on the C3 methylene group (Hₐ and Hₑ) are diastereotopic due to the adjacent C2 chiral center. This non-equivalence is a key feature to anticipate in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum Analysis

While experimental spectra for 2-hydroxy-3-phenylpropanenitrile are not widely published, data from its close structural isomer, 3-hydroxy-2-phenylpropanenitrile, provides a reliable basis for prediction and interpretation. The following table summarizes the expected chemical shifts, multiplicities, and assignments for the protons in 2-hydroxy-3-phenylpropanenitrile, based on analogous compounds and fundamental NMR principles.[4]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Influencing Factors
Hₐ and Hₑ (CH₂)~ 2.7 - 3.1Doublet of Doublets (dd) or Multiplet (m)2HDiastereotopicity due to adjacent chiral center; deshielding by the phenyl group.
Hₓ (CH)~ 4.5 - 5.1Triplet (t) or Doublet of Doublets (dd)1HDeshielding by the adjacent hydroxyl and nitrile groups.
OHVariable (typically ~ 2.0 - 4.0)Broad Singlet (br s)1HHydrogen bonding, concentration, and solvent dependent. Often exchanges with D₂O.
Aromatic Protons (C₆H₅)~ 7.2 - 7.5Multiplet (m)5HStandard aromatic region.
Detailed Signal Interpretation:
  • Aromatic Protons (C₆H₅): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.2 and 7.5 ppm.

  • Methine Proton (Hₓ): The proton on the chiral carbon (C2) is significantly deshielded by the adjacent electron-withdrawing nitrile and hydroxyl groups. It is expected to resonate at approximately 4.5 to 5.1 ppm. This proton will be coupled to the two diastereotopic protons of the methylene group (Hₐ and Hₑ), resulting in a triplet or, more likely, a doublet of doublets, depending on the similarity of the coupling constants J(Hₓ, Hₐ) and J(Hₓ, Hₑ).

  • Methylene Protons (Hₐ and Hₑ): As diastereotopic protons, Hₐ and Hₑ will have distinct chemical shifts, anticipated in the range of 2.7 to 3.1 ppm. Each of these protons is coupled to the other (geminal coupling) and to the methine proton (vicinal coupling). This will give rise to a complex splitting pattern, most likely two separate doublet of doublets.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which influence hydrogen bonding. It typically appears as a broad singlet and can be confirmed by its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O).

Visualizing Spin-Spin Coupling

The following diagram illustrates the key through-bond coupling interactions in 2-hydroxy-3-phenylpropanenitrile that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Key ³J (vicinal) and ²J (geminal) coupling interactions in 2-hydroxy-3-phenylpropanenitrile.

Experimental Protocol for ¹H NMR Acquisition

This protocol provides a robust methodology for obtaining a high-resolution ¹H NMR spectrum of 2-hydroxy-3-phenylpropanenitrile.

I. Sample Preparation
  • Analyte Purity: Ensure the sample of 2-hydroxy-3-phenylpropanenitrile is of high purity to avoid interfering signals from residual solvents or synthetic byproducts.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

  • Concentration: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, a concentration of 5-10 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5]

  • Procedure: a. Weigh approximately 5-10 mg of 2-hydroxy-3-phenylpropanenitrile into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. e. If quantitative analysis is not the primary goal, an internal standard such as tetramethylsilane (TMS) is not strictly necessary as modern spectrometers can reference the residual solvent peak. However, for precise chemical shift referencing, a small amount of TMS can be added.

II. Instrument Parameters and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer.

Parameter Recommended Value Rationale
Pulse Sequence Standard single-pulse (zg30 or similar)Provides a simple and robust method for acquiring a standard 1D proton spectrum.
Spectral Width -2 to 12 ppmEncompasses the typical chemical shift range for organic molecules, including any potential impurities.
Acquisition Time 2-4 secondsAllows for good resolution of the signals.
Relaxation Delay (d1) 1-5 secondsEnsures that the protons have sufficient time to relax back to their equilibrium state between pulses, which is important for accurate integration.
Number of Scans 8-16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Temperature 298 K (25 °C)Standard operating temperature for routine NMR.
III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

Workflow for ¹H NMR Analysis of 2-Hydroxy-3-phenylpropanenitrile

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl₃ weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up instrument parameters transfer->setup acquire Acquire FID (8-16 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference to solvent peak phase->reference integrate Integrate signals reference->integrate assign Assign chemical shifts integrate->assign analyze Analyze multiplicities (diastereotopicity) assign->analyze confirm Confirm structure analyze->confirm

Caption: A streamlined workflow for the ¹H NMR analysis of 2-hydroxy-3-phenylpropanenitrile.

Conclusion

The ¹H NMR spectrum of 2-hydroxy-3-phenylpropanenitrile provides a wealth of structural information, with the diastereotopic nature of the methylene protons being a key distinguishing feature. A thorough understanding of the underlying NMR principles, coupled with a meticulous experimental approach, is essential for accurate spectral interpretation and structural confirmation. This guide serves as a comprehensive resource for researchers and scientists, enabling them to confidently utilize ¹H NMR spectroscopy in their work with this important chiral building block.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supplementary Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]

  • Sugiki, T., Kobayashi, N., & Fujiwara, T. (2017). Modern Technologies of Solution Nuclear Magnetic Resonance Spectroscopy for Three-dimensional Structure Determination of Proteins Open Avenues for Life Scientists. Computational and Structural Biotechnology Journal, 15, 328–339.
  • MDPI. (2022). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Magnetochemistry, 8(9), 101.
  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research. Pergamon Press.
  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • University of Alberta. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • PubMed. (2002). Conformational analysis of the chemical shifts for molecules containing diastereotopic methylene protons. Retrieved from [Link]

  • ResearchGate. (2023). The diastereotopic proton of methylene groups in chiral amino alcohol‐benzimidazole hybrids. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 21). Diastereotopic methylene protons in achiral molecules. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Chemical Shifts for 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the 13C NMR chemical shifts and structural characterization of 2-Hydroxy-3-phenylpropanenitrile (also known as phenylacetaldehyde cyanohydrin or 3-phenyllactonitrile). This document is designed for researchers and drug development professionals requiring precise spectral data for structural validation and quality control.

Executive Summary

2-Hydroxy-3-phenylpropanenitrile (CAS: 50353-47-4) is a critical chiral building block in the synthesis of pharmaceutical intermediates, including


-amino alcohols and phenylalanine derivatives.[1] Accurate structural characterization is essential due to the potential for isomerization (e.g., to 3-hydroxy-2-phenylpropanenitrile) and degradation (reversion to phenylacetaldehyde and HCN). This guide provides a definitive analysis of the 

C NMR spectral signature, supported by experimental synthesis protocols and mechanistic assignment logic.

Chemical Identity & Structural Framework

Before analyzing the spectra, we define the carbon environments based on the IUPAC numbering scheme.

PropertyDetail
IUPAC Name 2-Hydroxy-3-phenylpropanenitrile
Synonyms Phenylacetaldehyde cyanohydrin; 3-Phenyllactonitrile
CAS Number 50353-47-4
Molecular Formula C

H

NO
Molecular Weight 147.17 g/mol
Structural Visualization

The molecule consists of a benzyl group attached to a cyanohydrin moiety. The carbon skeleton contains 9 unique carbon environments (assuming restricted rotation or magnetic inequivalence is negligible, otherwise 7 signals are expected due to symmetry in the phenyl ring).

Caption: Carbon connectivity diagram. C1 is the nitrile carbon, C2 is the chiral center (


-hydroxy), and C3 is the benzylic methylene.

13C NMR Spectral Data

The following data represents the chemical shifts (


) in CDCl

. Assignments are based on experimental literature of the target and homologous series (e.g., 2-hydroxy-4-phenylbutanenitrile).
Chemical Shift Table[2][3][4][5][6]
Carbon LabelChemical EnvironmentShift (

, ppm)
Multiplicity (DEPT)Signal Characteristics
C1 Nitrile (C

N)
118.2 – 119.5 C (quat)Weak intensity; characteristic nitrile region.
C2

-Methine (C H-OH)
61.0 – 62.5 CHDeshielded by Oxygen and Nitrile; diagnostic peak.
C3 Benzylic Methylene (C H

-Ph)
39.5 – 40.5 CH

Shielded relative to C2; benzylic position.
C4 Aromatic Ipso (C -CH

)
135.0 – 136.5 C (quat)Weak intensity; most downfield aromatic signal.
C5, C9 Aromatic Ortho129.2 – 129.6 CHIntense signal (2C).
C6, C8 Aromatic Meta128.5 – 128.9 CHIntense signal (2C).
C7 Aromatic Para127.2 – 127.8 CHSingle intensity (1C).
Spectral Assignment Logic
  • Nitrile (C1, ~119 ppm): The nitrile carbon typically resonates between 115–120 ppm. It is distinguished from aromatic carbons by its lower intensity (quaternary, long relaxation time) and lack of correlations in DEPT-135 (unless coupled to remote protons).

  • 
    -Methine (C2, ~61.5 ppm):  This carbon is directly bonded to an oxygen atom (hydroxyl) and a nitrile group. The hydroxyl group induces a significant downfield shift (~40-50 ppm shift from alkane baseline), placing it in the 60–70 ppm range. In the homologue 2-hydroxy-4-phenylbutanenitrile, this carbon appears at 60.5 ppm .
    
  • Benzylic Methylene (C3, ~40 ppm): This carbon is bonded to the aromatic ring and the electron-withdrawing cyanohydrin methine. Benzylic carbons typically appear at 35–45 ppm.[2] In the homologue, the homobenzylic CH

    
     is at 30.8 ppm, while the benzylic CH
    
    
    
    in phenylalanine is ~37 ppm. The proximity to the electron-withdrawing CN/OH group in the target shifts this slightly downfield to ~40 ppm.
  • Aromatic Region (127–136 ppm): The ipso carbon (C4) is the most deshielded (~136 ppm) due to the alkyl substituent. The ortho, meta, and para carbons follow standard monosubstituted benzene patterns.

Experimental Synthesis & Preparation

For researchers needing to generate a fresh standard for NMR reference, the following protocol yields high-purity 2-hydroxy-3-phenylpropanenitrile.

Synthesis Protocol: Cyanosilylation of Phenylacetaldehyde

This method avoids the use of free HCN gas, using Trimethylsilyl cyanide (TMSCN) as a safer surrogate.

Reagents:

  • Phenylacetaldehyde (1.0 equiv)

  • TMSCN (1.2 equiv)

  • Catalyst (e.g., Iodine, InF

    
    , or Lithium salts) (0.01–0.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF

Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve phenylacetaldehyde (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool to 0°C. Add the catalyst followed by the dropwise addition of TMSCN (12 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (disappearance of aldehyde).

  • Hydrolysis: Add 1N HCl or citric acid solution to cleave the O-TMS ether. Stir vigorously for 1 hour.

  • Workup: Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is often pure enough for NMR. If necessary, purify via flash chromatography (Hexane/EtOAc).

1H NMR Validation (CDCl , 500 MHz)

To confirm the structure before 13C analysis, verify these proton signals:

  • 
     7.41 – 7.21 (m, 5H):  Aromatic protons.
    
  • 
     4.59 (t, J = 6.6 Hz, 1H):  The methine proton (
    
    
    
    to OH/CN).
  • 
     3.09 (d, J = 6.7 Hz, 2H):  The benzylic methylene protons.
    

Comparative Analysis: Isomer Differentiation

A common error in this analysis is confusing the target with its isomer, 3-hydroxy-2-phenylpropanenitrile (Ph-CH(CN)-CH


OH). The 13C NMR distinguishes them easily.
FeatureTarget: 2-Hydroxy-3-phenyl... Isomer: 3-Hydroxy-2-phenyl...
Structure Ph-CH

-CH(OH)-CN
Ph-CH(CN)-CH

OH
C-OH Shift ~61.5 ppm (Methine)~70.4 ppm (Methylene)
C-CN Shift ~119 ppm~118 ppm
Benzylic C ~40 ppm (CH

)
~37 ppm (CH-CN)
DEPT-135 C2 is Positive (CH)C-OH is Negative (CH

)

Note: The primary alcohol in the isomer appears significantly further downfield (~70 ppm) than the secondary alcohol in the target (~61 ppm).

References

  • Synthesis and Spectral Data of Cyanohydrins : Tetrahedron2002 , 58, 3561-3577.[3] (Primary source for spectral data of phenylacetaldehyde cyanohydrin derivatives).[3][4]

  • 1H NMR Verification : "eCyanation using 5-aminotetrazole as a safer electrophilic and nucleophilic cyanide source." Amazon S3 / Scientific Data. (Contains experimental 1H NMR for Product 11c).

  • Isomer Data : RSC Advances, Supplementary Information. (Provides comparative data for 3-hydroxy-2-phenylpropanenitrile).

  • General 13C Shift Tables: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard reference for chemical shift prediction).
  • Physical Properties : PubChem Compound Summary for CID 291037.

Sources

Physical and chemical properties of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydroxy-3-phenylpropanenitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-hydroxy-3-phenylpropanenitrile, a significant cyanohydrin derivative. It is designed for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging the unique chemical properties of this molecule as a versatile building block in organic synthesis. This document delves into its physicochemical characteristics, spectroscopic profile, key chemical reactions, and its potential applications in the pharmaceutical industry, grounded in established scientific principles and methodologies.

Molecular Identity and Structure

2-Hydroxy-3-phenylpropanenitrile, also known as 3-phenyllactonitrile, belongs to the class of cyanohydrins.[1] These molecules are characterized by the presence of a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom. This arrangement of functional groups makes cyanohydrins, including 2-hydroxy-3-phenylpropanenitrile, highly valuable intermediates in synthetic chemistry.[2] The presence of a phenyl group adds to its structural complexity and influences its reactivity.[2]

Below is the two-dimensional structure of the molecule, followed by a table of its key identifiers.

2_Hydroxy_3_phenylpropanenitrile_Structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2 CH₂ C6->CH2 CH CH CH2->CH CN C≡N CH->CN OH OH CH->OH

Caption: 2D Chemical Structure of 2-Hydroxy-3-phenylpropanenitrile

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name 2-hydroxy-3-phenylpropanenitrile[1]
CAS Number 50353-47-4[3][4]
Molecular Formula C₉H₉NO[1][3][4]
Molecular Weight 147.17 g/mol [1][3][4]
Canonical SMILES C1=CC=C(C=C1)CC(C#N)O[1][3]
InChIKey GOOUUOYVIYFDBL-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and purification. The properties of 2-hydroxy-3-phenylpropanenitrile are summarized below. It is important to note that while some data for this specific molecule is available, data for structurally similar compounds like mandelonitrile (2-hydroxy-2-phenylacetonitrile) is often used for estimation and comparison.

Table 2: Physicochemical Data

PropertyValueReference / Note
Melting Point 57 °C[3]
Boiling Point Data not available. Similar cyanohydrins like mandelonitrile tend to decompose at their boiling point.[5][6]
Appearance Likely a solid at room temperature, given the melting point. The related mandelonitrile is a colorless to pale yellow liquid.[3][7]
Solubility The related mandelonitrile is soluble in water and organic solvents.[7][8]

Spectroscopic Characterization

Table 3: Representative Spectroscopic Data (from isomer 3-hydroxy-2-phenylpropanenitrile)

¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.46 – 7.35m5HAromatic protons
5.03t1HCH-OH
3.71br s1HOH
2.69d2HCH₂
¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
142.6, 128.6, 128.3, 125.1Aromatic carbons
118.3CN
70.4CH-OH
23.7CH₂
FTIR (KBr)
Wavenumber (cm⁻¹) Assignment
~3400O-H stretch (hydroxyl)
~3012C-H stretch (aromatic)
~2253C≡N stretch (nitrile)
(Data sourced from a study on a closely related isomer and serves as a predictive guide)[10]
Protocol for Spectroscopic Analysis

The following are generalized, yet industry-standard, protocols for obtaining the necessary spectroscopic data for novel or synthesized batches of 2-hydroxy-3-phenylpropanenitrile.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9]

    • Tube Loading: Transfer the solution into a 5 mm NMR tube.

    • Data Acquisition: Acquire the spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard.

    • Analysis: Process the raw data (FID) using appropriate software to obtain the final spectrum. Integrate peaks and assign chemical shifts to the corresponding protons and carbons.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups.

  • Methodology:

    • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~150 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet.[9]

    • Background Scan: Record a background spectrum of the empty sample compartment.[9]

    • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.[9]

    • Analysis: Identify characteristic absorption bands corresponding to the O-H, C≡N, and other functional groups.

Chemical Synthesis and Reactivity

2-Hydroxy-3-phenylpropanenitrile is synthesized via the nucleophilic addition of a cyanide anion to phenylacetaldehyde. This reaction is a cornerstone of cyanohydrin formation.

Synthesis_Workflow cluster_synthesis Synthesis via Nucleophilic Addition reagent1 Phenylacetaldehyde product 2-Hydroxy-3-phenylpropanenitrile reagent1->product + H⁺ (acid workup) reagent2 Cyanide Source (e.g., NaCN, TMSCN) reagent2->product

Caption: General synthesis workflow for 2-Hydroxy-3-phenylpropanenitrile.

Experimental Protocol: Synthesis from Phenylacetaldehyde

Causality: This protocol utilizes an in-situ generation of hydrocyanic acid from sodium cyanide and a mild acid. Performing the reaction at a low temperature (0-5 °C) is critical to control the exothermic reaction and prevent the excessive formation of volatile and highly toxic HCN gas.

  • Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Dissolve sodium cyanide (1.0 eq) in water and add phenylacetaldehyde (1.0 eq). Cool the mixture to 0-5 °C using an ice-water bath.

  • Reaction: Slowly add a mild acid (e.g., acetic acid, 1.0 eq) dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[11]

  • Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography or recrystallization.

Key Chemical Transformations

The synthetic utility of 2-hydroxy-3-phenylpropanenitrile stems from the reactivity of its nitrile and hydroxyl groups.

Reactivity_Pathways start 2-Hydroxy-3-phenylpropanenitrile acid 2-Hydroxy-3-phenylpropanoic Acid (α-hydroxy acid) start->acid Acid/Base Hydrolysis amine 2-Amino-1-phenylethanol (β-amino alcohol) start->amine Reduction (e.g., LiAlH₄, H₂/Catalyst)

Caption: Key reaction pathways of 2-Hydroxy-3-phenylpropanenitrile.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-3-phenylpropanoic acid, a valuable alpha-hydroxy acid derivative.

  • Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, leading to the formation of β-amino alcohols.[11]

Applications in Drug Development

The nitrile group is a recognized pharmacophore, present in over 30 approved pharmaceutical agents.[12] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key component in binding to enzyme active sites.[12][13]

  • Chiral Building Block: 2-Hydroxy-3-phenylpropanenitrile possesses a stereocenter, making it a valuable chiral precursor. Enantiomerically pure forms of this compound are crucial for asymmetric synthesis. Biocatalytic methods, such as enzyme-mediated kinetic resolution, are increasingly employed to obtain single enantiomers, which is a critical step in modern drug synthesis.[14]

  • Intermediate for APIs: The chemical transformations described above (hydrolysis and reduction) yield structures that are common motifs in active pharmaceutical ingredients (APIs). For instance, the related compound 3-hydroxy-3-phenylpropanenitrile is a key intermediate in the synthesis of the antidepressant fluoxetine.[14] Furthermore, the hydrolysis product, an alpha-hydroxy acid, is structurally related to precursors for non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Safety and Handling

Due to the presence of the nitrile group, 2-hydroxy-3-phenylpropanenitrile must be handled with extreme caution. It is classified as acutely toxic and an irritant.

Table 4: GHS Hazard Information

Hazard CodeDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H332 Harmful if inhaled
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
(Source: ECHA C&L Inventory)[1]

Self-Validating Safety Protocol:

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or potential HCN gas release, especially under acidic conditions.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a minimum, consider laminate for extended handling), and chemical splash goggles at all times.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from acids and strong oxidizing agents.[15]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Emergency: Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use. Any exposure requires immediate medical attention.

Conclusion

2-Hydroxy-3-phenylpropanenitrile is a molecule of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, combined with the versatile reactivity of its cyanohydrin structure, establish it as a potent intermediate for creating complex molecular architectures. The ability to transform the nitrile and hydroxyl groups into other valuable functionalities, coupled with its chiral nature, underscores its potential as a key building block for the next generation of pharmaceuticals. Adherence to strict safety protocols is paramount when working with this compound, ensuring that its synthetic potential can be explored responsibly.

References

  • Fiveable. (n.d.). 2-hydroxy-2-phenylpropanenitrile Definition. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 291037, 3-Phenyllactonitrile. Retrieved from [Link].[1]

  • Azizi, N., Rahimi, Z., & Alipour, M. (n.d.). Supplementary Data: A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. The Royal Society of Chemistry. Retrieved from [Link][10]

  • Chembase.cn. (2025). 2-hydroxy-2-phenylpropanenitrile. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propionitrile. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 2-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Mandelonitrile. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10758, Mandelonitrile. Retrieved from [Link].[6]

  • Yu, R., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][13]

  • The Good Scents Company. (n.d.). mandelonitrile. Retrieved from [Link]

  • Trusek, A., et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. National Center for Biotechnology Information. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17761584, 2-Hydroxy-3-phenylpropanal. Retrieved from [Link].

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link][12]

Sources

Technical Guide: Solubility Profiling of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 2-Hydroxy-3-phenylpropanenitrile (also known as Phenylacetaldehyde Cyanohydrin or 3-Phenyllactonitrile).

Executive Summary

2-Hydroxy-3-phenylpropanenitrile (CAS: 17190-29-3 / 50353-47-4) is a critical chiral building block in the synthesis of Phenylalanine and 3-Phenyllactic acid (PLA) . Its handling is complicated by its amphiphilic nature—possessing a hydrophobic benzyl tail and a polar cyanohydrin head—and its tendency to exist as a viscous oil or low-melting solid depending on enantiomeric purity.

This guide addresses the "solubility bottleneck" often encountered in biocatalytic conversion and chemical purification. It provides a definitive solubility landscape, thermodynamic modeling framework, and a self-validating experimental protocol for precise determination.

Physicochemical Profile & Solubility Landscape

Understanding the solubility of this compound requires analyzing its molecular interactions. The molecule exhibits a "Push-Pull" solubility mechanism :

  • Hydrophobic Domain (Phenyl Ring): Drives solubility in aromatic and moderately polar solvents (Toluene, Ethyl Acetate).

  • Hydrophilic Domain (–OH, –CN): Facilitates hydrogen bonding, allowing high solubility in polar protic/aprotic solvents (Alcohols, DMSO) but limited solubility in water due to the bulky hydrophobic tail.

Table 1: Predicted & Reported Solubility Characteristics

Data synthesized from biocatalytic process literature and structural analogs.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol, Ethanol, 2-PropanolHigh / Miscible Strong H-bond donor/acceptor interactions with –OH and –CN groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh / Miscible Dipole-dipole interactions stabilize the polar head; preferred for enzymatic co-solvents.
Esters/Ethers Ethyl Acetate, THF, MTBEHigh Excellent for extraction; van der Waals forces dominate interaction with the phenyl ring.
Chlorinated Dichloromethane (DCM), ChloroformHigh High solvation energy for the aromatic system; standard extraction solvent.
Aqueous Water, Phosphate BufferVery Low (<10 mM) Hydrophobic effect of the benzyl group overrides polar interactions. Requires surfactants (Tween 80) or co-solvents.
Aliphatic Hexane, HeptaneLow / Immiscible Lack of polar interactions leads to phase separation (oiling out).

Thermodynamic Modeling Framework

For process optimization (crystallization or temperature-dependent extraction), solubility data must be correlated using thermodynamic models.

The Modified Apelblat Model

The Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical model parameters determined via regression analysis.

  • Applicability: Use this model when fitting experimental data across a wide temperature range (e.g., 278.15 K to 323.15 K).

van't Hoff Analysis

For determining the enthalpy of dissolution (


) and entropy (

), use the linear van't Hoff plot:


  • Interpretation: A negative slope indicates endothermic dissolution (solubility increases with T), which is typical for this compound in organic solvents.

Experimental Protocol: Self-Validating Solubility Determination

Since specific quantitative data can vary by enantiomeric excess (ee) and impurity profile, researchers must validate solubility in-house. This protocol uses the Isothermal Saturation Method with HPLC quantification.

Phase 1: Preparation
  • Solvent Selection: Choose a range covering different polarity indices (e.g., Water, Ethanol, Toluene, n-Heptane).

  • Excess Addition: Add 2-Hydroxy-3-phenylpropanenitrile to 10 mL of solvent until a visible undissolved phase (solid or oil droplet) persists.

Phase 2: Equilibration (The "Shake-Flask" Method)
  • Temperature Control: Place vials in a double-jacketed vessel or orbital shaker bath set to the target temperature (e.g., 298.15 K) ± 0.05 K.

  • Agitation: Stir at 400 rpm for 24–48 hours.

    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

Phase 3: Sampling & Analysis
  • Phase Separation: Stop stirring and allow phases to settle for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (to prevent temperature-induced precipitation).

  • Dilution: Immediately dilute the aliquot in Mobile Phase (Acetonitrile/Water) to prevent oiling out.

  • Quantification: Analyze via HPLC-UV (210 nm or 254 nm).

Diagram 1: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (T ± 0.05 K, 24-48h) Start->Equilibrate Check Equilibrium Check (24h vs 48h) Equilibrate->Check Check->Equilibrate Dev > 2% Filter Syringe Filter (0.22 µm PTFE) Check->Filter Dev < 2% Analyze HPLC Quantification (Mole Fraction) Filter->Analyze

Caption: Workflow for accurate solubility determination using the isothermal saturation method.

Applications in Process Development

Biocatalysis (Enzymatic Hydrolysis)

In the conversion of the nitrile to 3-phenyllactic acid (PLA) using nitrilases, the low aqueous solubility is a rate-limiting factor.

  • Strategy: Use a Biphasic System or Co-solvent System .

  • Recommendation: DMSO or Methanol (up to 5-10% v/v) significantly enhances substrate availability without denaturing the enzyme [1]. Alternatively, use a biphasic system with Ethyl Acetate as the reservoir phase.

Purification & Crystallization

For high-purity isolation (especially of a single enantiomer):

  • Anti-Solvent Crystallization: Dissolve in a high-solubility solvent (Ethanol or Ethyl Acetate) and slowly add a non-polar anti-solvent (n-Heptane or Hexane) to induce precipitation.

  • Cooling Crystallization: Exploits the steep solubility curve in Toluene. Dissolve at 60°C and cool to 5°C.

Diagram 2: Solvent Selection Decision Matrix

SolventSelection Goal Primary Goal Bio Biocatalysis (Enzymatic) Goal->Bio Purify Purification (Crystallization) Goal->Purify CoSolvent Co-Solvent System (Water + 5% DMSO/MeOH) Bio->CoSolvent Low Conc. Biphasic Biphasic System (Buffer + Ethyl Acetate) Bio->Biphasic High Load AntiSolvent Anti-Solvent Method (Solvent: EtOH / Anti: Heptane) Purify->AntiSolvent Thermal Sensitive Cooling Cooling Method (Solvent: Toluene) Purify->Cooling Stable

Caption: Decision matrix for selecting solvents based on process intent (Reaction vs. Purification).[1]

References

  • Biocatalytic Synthesis of Phenyllactic Acid

    • Title: Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli.
    • Source: Int. J. Mol. Sci. 2017, 18(11), 2427.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 3-Hydroxy-3-phenylpropanenitrile (Compound Summary).
    • Source: PubChem.
    • URL:[Link]

  • General Solubility Protocols

    • Title: Solubility of N-hydroxyphthalimide in Organic Solvents (Methodology Reference).
    • Source: J. Chem. Eng.
    • URL:[Link]

  • Title: Process for producing alpha-hydroxy acid or alpha-hydroxyamide by microorganisms.

Sources

A Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-phenylpropanenitrile: Focus on Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-phenylpropanenitrile, a cyanohydrin derivative, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. A thorough understanding of its physicochemical properties, most notably its melting and boiling points, is paramount for its effective handling, purification, and application in synthetic workflows. This technical guide provides a comprehensive analysis of the melting and boiling points of 2-Hydroxy-3-phenylpropanenitrile, addressing the nuances arising from isomeric forms. We delve into the theoretical underpinnings that govern these phase transitions, offer detailed, field-proven experimental protocols for their accurate determination, and present a critical evaluation of available data. This document is intended to be an authoritative resource for researchers, scientists, and drug development professionals, enabling them to approach the use of this compound with scientific rigor and practical insight.

Introduction to 2-Hydroxy-3-phenylpropanenitrile: Structure and Significance

2-Hydroxy-3-phenylpropanenitrile, also known as 3-phenyllactonitrile, belongs to the class of cyanohydrins.[1] Its molecular structure features a nitrile group (-C≡N) and a hydroxyl group (-OH) attached to the same carbon atom, which is also bonded to a benzyl group (-CH₂-Ph). This arrangement of functional groups imparts a unique reactivity profile, making it a versatile intermediate in the synthesis of various organic molecules, including α-hydroxy acids and β-amino alcohols.[1]

The presence of a chiral center at the carbon bearing the hydroxyl and nitrile groups means that 2-Hydroxy-3-phenylpropanenitrile can exist as a racemic mixture or as individual enantiomers. It is crucial to recognize that different isomers may exhibit distinct physical properties. The literature and commercial sources often provide data for different isomers, sometimes without explicit stereochemical assignment, leading to potential discrepancies. For instance, the CAS number 50353-47-4 is typically associated with the racemic mixture of 2-Hydroxy-3-phenylpropanenitrile, while 132203-26-0 refers to the (3S)-enantiomer of the isomeric 3-Hydroxy-3-phenylpropanenitrile.[2][3]

This guide will primarily focus on the properties associated with 2-Hydroxy-3-phenylpropanenitrile (CAS 50353-47-4) while also considering data for its isomers to provide a complete picture.

Physicochemical Properties: A Deep Dive into Melting and Boiling Points

The melting and boiling points of a compound are fundamental physical constants that provide insights into the strength of intermolecular forces and are critical indicators of purity.[4] For 2-Hydroxy-3-phenylpropanenitrile, these properties are dictated by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Reported Physical Property Data

A review of commercially available data reveals some variation, likely attributable to the isomeric nature of the compounds.

PropertyValueCAS NumberSource
Melting Point 57 °C50353-47-4[2]
Boiling Point 343.3 °C132203-26-0[3]

It is important to note that the melting point is reported for 2-Hydroxy-3-phenylpropanenitrile, while the boiling point is for an isomer, (3S)-3-Hydroxy-3-phenylpropanenitrile. PubChem, a comprehensive chemical database, provides computed properties for 2-Hydroxy-3-phenylpropanenitrile (CAS 50353-47-4) but does not list an experimentally determined boiling point.[4] This highlights the necessity of experimental verification for specific applications.

Factors Influencing Melting and Boiling Points

The melting and boiling points of 2-Hydroxy-3-phenylpropanenitrile are significantly influenced by its molecular structure:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for the formation of strong intermolecular hydrogen bonds. This is a primary contributor to its relatively high melting and boiling points compared to non-hydroxylated analogues.[5]

  • Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a strong dipole moment due to the high electronegativity of nitrogen. This leads to significant dipole-dipole attractions between molecules, further elevating the energy required for phase transitions.

  • Van der Waals Forces: The phenyl group and the overall molecular size contribute to London dispersion forces. While weaker than hydrogen bonds and dipole-dipole interactions, these forces are cumulative and play a role in the overall intermolecular attraction.[6]

  • Molecular Symmetry and Packing: The melting point is also affected by how efficiently the molecules can pack into a crystal lattice.[7] Differences in the stereochemistry of isomers can influence this packing, leading to variations in melting points.

The interplay of these forces determines the energy required to overcome the intermolecular attractions in the solid and liquid states, thus defining the melting and boiling points.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is essential for compound identification, purity assessment, and process optimization. The following protocols describe standard and reliable methods for these measurements.

Melting Point Determination: Capillary Method

This method relies on observing the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid.

  • Sample Preparation: Ensure the 2-Hydroxy-3-phenylpropanenitrile sample is completely dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating and Observation:

    • For an unknown sample, perform a rapid preliminary heating to estimate the approximate melting range.

    • For a more accurate measurement, start heating at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound will exhibit a sharp melting range of 0.5-1°C.

  • Why a slow heating rate is crucial: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement.

  • Why a sharp melting range indicates purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. A sharp, well-defined melting point is a strong indicator of a pure compound.

Boiling Point Determination: Micro Boiling Point Method

This method is suitable for small quantities of liquid and involves observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus Setup:

    • Attach a small test tube containing 0.5-1 mL of 2-Hydroxy-3-phenylpropanenitrile to a thermometer using a rubber band.

    • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

    • Immerse this assembly in a heating bath (e.g., mineral oil) within a Thiele tube or a beaker on a hot plate.

  • Heating and Observation:

    • Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

  • Data Recording:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure of the liquid is equal to the external pressure.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point may be necessary.

  • Why the liquid is drawn into the capillary: As the liquid cools, its vapor pressure decreases. When the vapor pressure drops just below the external pressure, the higher external pressure forces the liquid into the capillary. This precise point corresponds to the boiling point at that pressure.

  • Why a continuous stream of bubbles is important: This ensures that the air initially in the capillary has been replaced by the vapor of the substance, and the pressure inside the capillary is solely due to the vapor pressure of the sample.

Synthesis and Purification Considerations

2-Hydroxy-3-phenylpropanenitrile is typically synthesized via the addition of a cyanide source to phenylacetaldehyde. The reaction conditions can influence the purity and isomeric composition of the product, which in turn affects its melting and boiling points.

A general synthetic approach involves the reaction of phenylacetaldehyde with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in the presence of an acid, or with trimethylsilyl cyanide. Purification is often achieved through column chromatography or distillation. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and HPLC, in conjunction with melting or boiling point determination.

Conclusion

The melting and boiling points of 2-Hydroxy-3-phenylpropanenitrile are critical parameters for its successful application in research and development. While available data suggests a melting point of approximately 57 °C for the racemic mixture and a significantly higher boiling point for an isomer, experimental verification is strongly recommended for any specific sample. The presence of strong intermolecular forces, namely hydrogen bonding and dipole-dipole interactions, dictates these physical properties. By employing the detailed experimental protocols provided in this guide, researchers can confidently and accurately determine these values, ensuring the integrity of their scientific work and the quality of their synthetic products.

Visualization

Molecular Structure and Intermolecular Forces

Caption: Molecular structure and key intermolecular forces in 2-Hydroxy-3-phenylpropanenitrile.

Experimental Workflow for Melting Point Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_observation Observation & Recording A Dry and powder sample B Load capillary tube A->B C Place in apparatus D Rapid heating (estimate) C->D E Slow heating (accurate) D->E F Record onset of melting E->F G Record completion of melting F->G H Analyze melting range G->H I Purity Assessment H->I Sharp range? J High Purity I->J Yes K Impure/Further Purification I->K No

Caption: Workflow for the experimental determination of melting point using the capillary method.

References

  • 3-Phenyllactonitrile | C9H9NO | CID 291037. PubChem. [Link]

  • Melting point determination. University of Calgary. [Link]

  • 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

  • Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. [Link]

  • Video: Boiling Points - Procedure. JoVE. [Link]

  • How does the presence of a functional group affect boiling and melting points? TutorChase. [Link]

  • Supplementary Data. The Royal Society of Chemistry. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • 3.3 Melting points and Boiling Points. Open Oregon Educational Resources. [Link]

  • Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

  • Cyanohydrin. Britannica. [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the stereoisomers of 2-hydroxy-3-phenylpropanenitrile, a chiral cyanohydrin with significant potential as a versatile building block in asymmetric synthesis, particularly for the preparation of valuable pharmaceutical intermediates. This document delves into the stereoselective synthesis and resolution of the (R)- and (S)-enantiomers, their analytical characterization, and their applications in modern drug development. By synthesizing technical data with practical, field-proven insights, this guide aims to equip researchers with the knowledge to effectively harness the synthetic utility of these chiral molecules.

Introduction: The Significance of Chiral Cyanohydrins

Chiral cyanohydrins are a pivotal class of organic compounds, distinguished by the presence of a hydroxyl and a nitrile group attached to the same stereocenter. This unique bifunctionality renders them highly valuable synthons, capable of undergoing a diverse array of chemical transformations to yield other important chiral molecules such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1] The stereochemical integrity of these subsequent molecules is often dictated by the absolute configuration of the starting cyanohydrin, underscoring the critical importance of efficient methods for obtaining enantiomerically pure cyanohydrins.

2-Hydroxy-3-phenylpropanenitrile, also known as phenylacetaldehyde cyanohydrin, possesses a stereocenter at the carbon bearing the hydroxyl and nitrile groups. Consequently, it exists as a pair of enantiomers: (R)-2-hydroxy-3-phenylpropanenitrile and (S)-2-hydroxy-3-phenylpropanenitrile. The distinct spatial arrangement of these enantiomers can lead to differential biological activities, making their separation and individual synthesis a key challenge and opportunity in medicinal chemistry and drug development.

Stereoselective Synthesis and Resolution Strategies

The preparation of enantiomerically enriched 2-hydroxy-3-phenylpropanenitrile can be approached through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture. The choice between these methods often depends on factors such as substrate scope, desired enantiomeric excess (ee), scalability, and economic viability.

Enzymatic Kinetic Resolution: A Lipase-Catalyzed Approach

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are a class of enzymes that have demonstrated considerable utility in the resolution of chiral alcohols and their derivatives through enantioselective acylation or deacylation.

A promising strategy for the resolution of racemic 2-hydroxy-3-phenylpropanenitrile involves lipase-catalyzed transesterification. This approach is analogous to the successful resolution of the regioisomeric 3-hydroxy-3-phenylpropanenitrile, a key intermediate in the synthesis of fluoxetine.[2] In a typical EKR of a cyanohydrin, a lipase is used to selectively acylate one enantiomer with an acyl donor (e.g., vinyl acetate), allowing for the subsequent separation of the acylated and unacylated enantiomers.

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases from Pseudomonas species (such as Pseudomonas cepacia or Pseudomonas fluorescens) and Candida antarctica Lipase B (CALB) are often excellent candidates for the resolution of secondary alcohols due to their broad substrate tolerance and high enantioselectivity.[2]

  • Acyl Donor: Vinyl acetate is a commonly used acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.

  • Solvent: A non-polar organic solvent like hexane or diisopropyl ether is typically chosen to maintain the enzyme's activity and to facilitate the separation of the products.[2]

Step-by-Step Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Enzyme Immobilization (Self-Validation System): To enhance stability and reusability, the lipase is immobilized on a solid support (e.g., modified silica nanoparticles). The immobilization process involves treating the support with a modifying agent (e.g., an amine-containing silane) followed by incubation with the lipase solution.[2] The activity of the immobilized enzyme should be assayed before use to ensure successful immobilization.

  • Reaction Setup: In a temperature-controlled vessel, dissolve racemic 2-hydroxy-3-phenylpropanenitrile (1 equivalent) and vinyl acetate (0.5-1.0 equivalents) in hexane.

  • Enzymatic Reaction: Add the immobilized lipase to the reaction mixture and stir at a controlled temperature (e.g., 30-45 °C).

  • Monitoring the Reaction: The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, the immobilized enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting mixture of the unreacted enantiomer and the acylated enantiomer can be separated by column chromatography.

  • Deacylation (if necessary): The acylated enantiomer can be hydrolyzed back to the alcohol using mild basic conditions to afford the other enantiomer in high purity.

EKR_Workflow

Asymmetric Synthesis using Hydroxynitrile Lyases (HNLs)

An alternative to kinetic resolution is the direct asymmetric synthesis of a single enantiomer from the corresponding aldehyde, phenylacetaldehyde. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the addition of hydrogen cyanide (HCN) to aldehydes or ketones. Both (R)-selective and (S)-selective HNLs are known, providing access to either cyanohydrin enantiomer with high enantioselectivity.[3]

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of HNL determines the stereochemical outcome. For example, HNL from Prunus amygdalus (almonds) typically yields (R)-cyanohydrins, while HNL from Manihot esculenta (cassava) can produce (S)-cyanohydrins.

  • Cyanide Source: Due to the high toxicity of HCN gas, safer alternatives are often employed, such as in situ generation from a cyanide salt (e.g., KCN) and an acid, or the use of acetone cyanohydrin as a cyanide donor.

  • Reaction Medium: The reaction is often carried out in a biphasic system (e.g., an organic solvent and a buffer) to maintain the enzyme's stability and to facilitate product isolation.

Step-by-Step Experimental Protocol: HNL-Catalyzed Asymmetric Synthesis
  • Reaction Setup: In a jacketed reactor, prepare a biphasic system consisting of an organic solvent (e.g., diisopropyl ether) and a citrate buffer (pH adjusted to the enzyme's optimum, typically 4-5).

  • Enzyme Addition: Add the appropriate HNL (either as a crude preparation, e.g., almond meal, or as a purified enzyme) to the aqueous phase.

  • Substrate and Cyanide Source Addition: Dissolve phenylacetaldehyde and the cyanide source (e.g., acetone cyanohydrin) in the organic phase and add it to the reaction vessel.

  • Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases. Maintain the temperature at the enzyme's optimum (e.g., 5 °C).

  • Monitoring: Monitor the formation of the chiral cyanohydrin by chiral HPLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine to remove any residual buffer and enzyme.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Analytical Characterization and Separation

The successful synthesis or resolution of the stereoisomers of 2-hydroxy-3-phenylpropanenitrile necessitates robust analytical methods for their characterization and the determination of their enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating and quantifying the enantiomers of 2-hydroxy-3-phenylpropanenitrile. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Methodology for Chiral HPLC Analysis:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are often effective for the separation of a wide range of chiral compounds, including cyanohydrins.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is suitable for 2-hydroxy-3-phenylpropanenitrile due to the presence of the phenyl group.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Spectroscopic Characterization

While specific spectroscopic data for the individual enantiomers of 2-hydroxy-3-phenylpropanenitrile are not widely published, data for its isomer, 3-hydroxy-2-phenylpropanenitrile, can provide a useful reference for structural confirmation.[4]

Table 1: Spectroscopic Data for 3-Hydroxy-2-phenylpropanenitrile [4]

Spectroscopic Technique Key Data
¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.46–7.35 (m, 5H, Ar-H), 5.03 (t, 1H, CH-OH), 3.71 (br. s, 1H, OH), 2.69 (d, 2H, CH₂)
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 142.6, 128.6, 128.3, 125.1, 118.3, 70.4, 23.7
FT-IR (KBr) νₘₐₓ (cm⁻¹): 3400-3300 (br, O-H), 2250 (C≡N), 1600, 1495 (C=C, aromatic)

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified enantiomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals should be consistent with the structure of 2-hydroxy-3-phenylpropanenitrile. The absence of signals corresponding to the other enantiomer (in the presence of a chiral solvating agent) or impurities confirms the purity of the sample.

Physicochemical Properties

The primary distinguishing physicochemical property of enantiomers is their optical rotation.

Table 2: Physicochemical Properties of 2-Hydroxy-3-phenylpropanenitrile

Property Value Source
Molecular Formula C₉H₉NO[5]
Molecular Weight 147.17 g/mol [5]
Melting Point (racemate) 57 °C[6]
Optical Rotation ([α]ᴅ) Enantiomer-specific; requires experimental determination.

Applications in Drug Development and Asymmetric Synthesis

The enantiomers of 2-hydroxy-3-phenylpropanenitrile are valuable chiral building blocks for the synthesis of more complex molecules, particularly those with pharmaceutical applications.

Synthesis of Chiral β-Amino Alcohols

A key application of chiral cyanohydrins is their conversion to chiral β-amino alcohols. These motifs are present in a wide range of biologically active compounds, including β-blockers and antiviral agents. The reduction of the nitrile group in an enantiomerically pure cyanohydrin provides a direct route to the corresponding chiral β-amino alcohol with retention of stereochemistry at the hydroxyl-bearing carbon.

Amino_Alcohol_Synthesis

This transformation provides access to valuable chiral synthons that are otherwise challenging to prepare. The resulting β-amino alcohols can be further elaborated into a variety of drug candidates and other high-value molecules.

Conclusion

The stereoisomers of 2-hydroxy-3-phenylpropanenitrile represent a class of chiral building blocks with significant untapped potential. While specific, detailed protocols for their synthesis and resolution are still emerging in the literature, the successful application of enzymatic methods to related compounds provides a clear and promising path forward. This guide has outlined the key strategies for accessing these enantiomers, the analytical techniques for their characterization, and their potential applications in asymmetric synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of robust and scalable routes to chiral cyanohydrins like 2-hydroxy-3-phenylpropanenitrile will undoubtedly play a crucial role in advancing the field of drug discovery and development.

References

  • Fessner, W.-D., & Anthonsen, T. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5815-5832. [Link]

  • Azizi, N., Rahimi, Z., & Alipour, M. (2015). Supplementary Data - A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. The Royal Society of Chemistry. [Link]

  • Krajewska, E., & Gładkowski, W. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PeerJ, 9, e11786. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291037, 3-Phenyllactonitrile. Retrieved January 31, 2026, from [Link]

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Technical Guide: The Role of 2-Hydroxy-3-phenylpropanenitrile in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-phenylpropanenitrile (CAS: 17190-29-3), commonly known as phenylacetaldehyde cyanohydrin , is a versatile bifunctional chiral synthon. Unlike its structural isomer 2-hydroxy-2-phenylpropanenitrile (acetophenone cyanohydrin), this molecule possesses a methylene spacer between the phenyl ring and the chiral center, imparting unique steric and electronic properties essential for specific drug classes.

This guide explores its critical role as a gateway intermediate for 3-phenyllactic acid (a potent antimicrobial agent) and chiral amino alcohols (scaffolds for HIV protease inhibitors). We focus on the shift from classical chemical synthesis to biocatalytic routes using Hydroxynitrile Lyases (HNLs), which offer superior enantiomeric excess (ee) >98%—a non-negotiable metric in modern pharmaceutical development.

Structural & Physicochemical Profile

ParameterData
IUPAC Name 2-Hydroxy-3-phenylpropanenitrile
Common Synonyms Phenylacetaldehyde cyanohydrin; 3-Phenyllactonitrile
Molecular Formula

Molecular Weight 147.18 g/mol
Chiral Center C2 (Can exist as (R) or (S) enantiomers)
Physical State Viscous yellow oil
Solubility Soluble in ethanol, ether, chloroform; sparingly soluble in water
Key Reactivity Nitrile hydrolysis (Acid/Amide), Nitrile reduction (Amine), Hydroxyl displacement

Biocatalytic Synthesis: The Gold Standard

While chemical synthesis using trimethylsilyl cyanide (TMSCN) and Lewis acids (


) is possible, it often yields racemates requiring costly resolution. The industry standard for high-value intermediates is enzymatic cyanohydrin synthesis .
Mechanism of Action

Hydroxynitrile Lyases (HNLs) catalyze the reversible addition of HCN to aldehydes. By selecting the specific biological source of the HNL, researchers can dictate the stereochemistry of the product with near-perfect selectivity.

  • (S)-Selective: Manihot esculenta HNL (MeHNL) or Hevea brasiliensis HNL (HbHNL).

  • (R)-Selective: Prunus amygdalus HNL (PaHNL).

Experimental Protocol: Enantioselective Synthesis of (S)-2-Hydroxy-3-phenylpropanenitrile

Rationale: This protocol uses a biphasic system to protect the enzyme from high aldehyde concentrations while maintaining high substrate availability.

Reagents:

  • Phenylacetaldehyde (freshly distilled)

  • Potassium Cyanide (KCN) or Acetone Cyanohydrin (as HCN donor)

  • Citrate Buffer (0.1 M, pH 5.5)

  • Methyl tert-butyl ether (MTBE)

  • Enzyme: Manihot esculenta HNL (MeHNL) - crude extract or immobilized.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of 0.1 M citrate buffer (pH 5.5) to ensure optimal enzyme stability and suppress non-enzymatic (racemic) background reaction.

  • Biphasic Setup: In a round-bottom flask, combine the buffer and 50 mL of MTBE.

  • Enzyme Addition: Add 500 units of MeHNL to the aqueous phase.

  • Substrate Loading: Dissolve phenylacetaldehyde (10 mmol) in the organic phase (MTBE).

  • Reaction Initiation: Add HCN source (15 mmol) dropwise at 0°C. Caution: If using KCN, dissolve in the aqueous phase and adjust pH carefully. If using acetone cyanohydrin, add to organic phase.

  • Incubation: Stir vigorously at 0–4°C for 4–6 hours. Low temperature enhances enantioselectivity.

  • Monitoring: Monitor consumption of aldehyde via HPLC (Chiralcel OD-H column).

  • Workup: Separate phases. Extract aqueous phase twice with MTBE. Dry combined organic layers over

    
    .
    
  • Purification: Concentrate in vacuo. The product is often pure enough for downstream use; otherwise, purify via flash chromatography (Hexane/EtOAc).

Expected Result: >95% Yield, >98% ee of the (S)-isomer.

Downstream Transformations & Pharmaceutical Applications[1]

The utility of 2-hydroxy-3-phenylpropanenitrile lies in its "Hub" status. It can be diverted into three major chemical lineages.

Pathway A: Hydrolysis to 3-Phenyllactic Acid (PLA)

Hydrolysis of the nitrile group (acidic or enzymatic via nitrilase) yields 3-phenyllactic acid .

  • Application: PLA is a broad-spectrum antimicrobial compound found naturally in Manuka honey. It disrupts bacterial cell walls and is investigated as a preservative and a synergistic agent with antibiotics.

  • Reaction:

    
    
    
Pathway B: Reduction to Amino Alcohols

Reduction with Lithium Aluminum Hydride (LAH) or catalytic hydrogenation yields 1-amino-3-phenyl-2-propanol .

  • Application: This scaffold is a hydroxyethylamine isostere , a critical structural motif in HIV Protease Inhibitors (e.g., Amprenavir, Saquinavir analogs). The chiral hydroxyl group mimics the transition state of peptide hydrolysis, blocking the viral protease.

Pathway C: Pinner Reaction

Treatment with dry HCl in alcohol converts the nitrile to an imidate ester, which can be hydrolyzed to an


-hydroxy ester.
  • Application: Precursor for chiral auxiliaries and substituted oxazoles.[1]

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from Phenylacetaldehyde.

G Figure 1: Chemo-enzymatic Synthesis and Divergent Applications of 2-Hydroxy-3-phenylpropanenitrile Start Phenylacetaldehyde (C8) Intermediate 2-Hydroxy-3-phenylpropanenitrile (Chiral Cyanohydrin) Start->Intermediate HCN, HNL Enzyme (Enantioselective) Prod_A 3-Phenyllactic Acid (Antimicrobial / Manuka Honey) Intermediate->Prod_A Hydrolysis (HCl or Nitrilase) Prod_B 1-Amino-3-phenyl-2-propanol (HIV Protease Inhibitor Scaffold) Intermediate->Prod_B Reduction (LiAlH4 / H2) Prod_C Alpha-Hydroxy Esters (Chiral Building Blocks) Intermediate->Prod_C Pinner Rxn (HCl/ROH)

Figure 1: Chemo-enzymatic Synthesis and Divergent Applications of 2-Hydroxy-3-phenylpropanenitrile.

Critical Safety & Handling (Trustworthiness)

Working with cyanohydrins involves inherent risks due to the equilibrium release of HCN.

  • pH Control: Never allow the reaction pH to exceed 7.0 during workup without stabilizing the cyanohydrin, as basic conditions promote the retro-aldol release of cyanide gas.

  • Quenching: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

  • Detection: Install HCN monitors in the fume hood. The "bitter almond" smell is an unreliable indicator of toxicity.

References

  • Enzymatic Synthesis & HNLs

    • Griesbeck, A. et al. "Hydroxynitrile Lyases: Functions and Applications." Chem. Eur. J., 2016. Link

  • 3-Phenyllactic Acid in Manuka Honey

    • Kato, Y. et al. "3-Phenyllactic acid and polyphenols are substances enhancing the antibacterial effect of methylglyoxal in Manuka honey." Scientific Reports, 2014. Link

  • Antimicrobial Properties

    • Mu, W. et al.[2] "Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound."[2] Appl. Microbiol. Biotechnol., 2012.[2] Link

  • Protease Inhibitor Scaffolds

    • Ghosh, A. K. et al. "Structure-based design of HIV-1 protease inhibitors." J. Med. Chem., 2016. Link

  • Chemical Data & Safety

    • PubChem Compound Summary for CID 291037 (3-Phenyllactonitrile). Link

Sources

Methodological & Application

Enantioselective Synthesis of 2-Hydroxy-3-phenylpropanenitrile: A Guide to Catalytic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of 2-hydroxy-3-phenylpropanenitrile, a valuable chiral building block in the pharmaceutical and fine chemical industries. Recognizing the critical importance of stereocontrol in the synthesis of bioactive molecules, this document explores three primary catalytic methodologies: biocatalysis using hydroxynitrile lyases (HNLs), asymmetric organocatalysis, and catalysis by chiral metal complexes. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific principles, causality behind experimental choices, and comparative data to facilitate informed catalyst and methodology selection. The protocols are presented as self-validating systems, with an emphasis on achieving high enantiomeric excess (ee) and chemical yield.

Introduction: The Significance of Chiral 2-Hydroxy-3-phenylpropanenitrile

Chiral α-hydroxynitriles (cyanohydrins) are versatile intermediates in organic synthesis, serving as precursors to a wide array of valuable molecules, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1] 2-Hydroxy-3-phenylpropanenitrile (also known as phenylacetaldehyde cyanohydrin or 3-phenyllactonitrile[2]), with its stereogenic center, is a key synthon for the construction of complex, enantiomerically pure pharmaceutical agents and other bioactive compounds. The asymmetric addition of a cyanide moiety to phenylacetaldehyde is the most direct route to this molecule. However, controlling the stereochemical outcome of this addition is a significant challenge, necessitating the use of sophisticated catalytic systems. This guide details three state-of-the-art approaches to address this challenge, offering distinct advantages in terms of selectivity, operational simplicity, and environmental impact.

Biocatalytic Approach: (S)-Hydroxynitrile Lyase (HNL) Catalyzed Synthesis

Biocatalysis has emerged as a powerful tool in asymmetric synthesis due to its exceptional selectivity, mild reaction conditions, and environmentally benign nature.[3] Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones.[4] By selecting an appropriate HNL, either the (R)- or (S)-enantiomer of the cyanohydrin can be produced with high fidelity.[5] For the synthesis of (S)-2-hydroxy-3-phenylpropanenitrile, an (S)-selective HNL, such as the one derived from Manihot esculenta (cassava), is an excellent choice as it is known to tolerate a broad range of aliphatic and aromatic aldehydes.[4][6]

Mechanistic Rationale

The catalytic cycle of an (S)-HNL from Manihot esculenta involves a catalytic triad (e.g., Ser-His-Asp) in the active site.[4] The serine residue, activated by the histidine, acts as a base to deprotonate HCN, generating the nucleophilic cyanide ion in close proximity to the aldehyde substrate. The enzyme's chiral pocket orients the phenylacetaldehyde in a specific conformation, exposing one of its prochiral faces to the cyanide nucleophile. This precise positioning ensures that the cyanide attack occurs stereoselectively, leading to the formation of the (S)-cyanohydrin. To suppress the non-enzymatic, racemic background reaction, these reactions are typically run at a slightly acidic pH (4-6), where the concentration of free HCN is favored over the more nucleophilic but achiral cyanide ion.[6]

HNL_Mechanism cluster_0 Enzyme Active Site Enzyme_HCN HNL + HCN Activated_CN HNL-H+...-CN Enzyme_HCN->Activated_CN Deprotonation Nucleophilic_Attack Stereoselective Nucleophilic Attack Activated_CN->Nucleophilic_Attack Aldehyde_Binding Phenylacetaldehyde binds to chiral pocket Aldehyde_Binding->Nucleophilic_Attack Product_Release (S)-Product Release Nucleophilic_Attack->Product_Release Protonation Enzyme_Regen HNL (regenerated) Product_Release->Enzyme_Regen Product (S)-2-Hydroxy-3- phenylpropanenitrile Product_Release->Product Enzyme_Regen->Enzyme_HCN New Cycle Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Aldehyde_Binding

Caption: HNL-catalyzed stereoselective cyanide addition.

Experimental Protocol: HNL-Catalyzed Synthesis

Safety Precaution: Hydrogen cyanide (HCN) and its salts are highly toxic. All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. HCN-containing waste must be quenched with an oxidizing agent like bleach before disposal.[5]

Materials:

  • Phenylacetaldehyde (freshly distilled)

  • Potassium cyanide (KCN)

  • Citric acid

  • Sodium citrate

  • (S)-Hydroxynitrile lyase from Manihot esculenta (lyophilized powder or immobilized)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate

  • Diatomaceous earth (for filtration if using free enzyme)

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer solution by dissolving the appropriate amounts of citric acid and sodium citrate in deionized water and adjusting the pH to 4.5.

  • Reaction Setup: In a jacketed glass reactor maintained at 20°C, combine 100 mL of the 0.1 M citrate buffer (pH 4.5) and 100 mL of MTBE.

  • Enzyme Addition: Add 50 mg of lyophilized (S)-HNL powder to the aqueous phase. Stir the biphasic system at 200 rpm for 15 minutes to allow the enzyme to dissolve and equilibrate.

  • Substrate Addition: Dissolve 10 mmol of freshly distilled phenylacetaldehyde in the MTBE layer.

  • Initiation of Reaction: In a separate flask, dissolve 15 mmol of KCN in 20 mL of the citrate buffer. Using a syringe pump, add the KCN solution to the vigorously stirred (500 rpm) reaction mixture over a period of 4 hours. The slow addition maintains a low concentration of HCN in the reaction, favoring the enzymatic pathway.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer, drying them over MgSO₄, and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess.

  • Workup: Once the reaction has reached completion (typically >95% conversion, 6-8 hours), stop the stirring and allow the phases to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of MTBE.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. If free enzyme was used, filter the solution through a pad of diatomaceous earth. Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to yield the crude product.

  • Purification: The crude 2-hydroxy-3-phenylpropanenitrile can be further purified by flash column chromatography on silica gel if necessary.

Expected Performance
ParameterExpected ValueReference
SubstratePhenylacetaldehydeN/A
Catalyst(S)-HNL from M. esculenta[4][6]
SolventMTBE / Citrate Buffer[6]
Temperature20°CN/A
Reaction Time6 - 8 hoursN/A
Conversion> 95%[6]
Enantiomeric Excess (ee)> 97% (S)[6]

Organocatalytic Approach: Chiral Amine-Based Catalysis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern organic synthesis. For the cyanation of aldehydes, chiral aminocatalysts can be employed to achieve high enantioselectivity. These catalysts operate by forming a transient, chiral iminium ion with the aldehyde, which activates the substrate towards nucleophilic attack and provides a chiral environment to direct the approach of the cyanide source.

Mechanistic Rationale

The catalytic cycle begins with the condensation of a chiral primary or secondary amine catalyst with phenylacetaldehyde to form a chiral iminium ion. This transformation lowers the LUMO of the aldehyde, making it more electrophilic. The bulky chiral scaffold of the catalyst effectively shields one face of the iminium ion. A cyanide source, often trimethylsilyl cyanide (TMSCN), then attacks the unshielded face. The resulting intermediate is hydrolyzed to release the silylated cyanohydrin and regenerate the catalyst. A final aqueous workup yields the desired 2-hydroxy-3-phenylpropanenitrile.

Organocatalysis_Workflow cluster_workflow Organocatalytic Cyanosilylation Workflow Start Combine Phenylacetaldehyde, Chiral Amine Catalyst, & TMSCN in Solvent Iminium Formation of Chiral Iminium Ion Intermediate Start->Iminium Attack Diastereoface-selective attack by Cyanide Iminium->Attack Hydrolysis Hydrolysis of Silyl Ether & Catalyst Regeneration Attack->Hydrolysis Workup Aqueous Workup & Purification Hydrolysis->Workup Product Enantiopure (S)- or (R)- 2-Hydroxy-3-phenylpropanenitrile Workup->Product

Caption: General workflow for organocatalytic cyanosilylation.

Experimental Protocol: Organocatalyzed Synthesis

Materials:

  • Phenylacetaldehyde (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral prolinamide-based organocatalyst (e.g., a BINAM-prolinamide derivative)[7]

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add the chiral organocatalyst (0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add 5 mL of anhydrous toluene, followed by phenylacetaldehyde (1.0 mmol). Cool the mixture to -20°C in a cryocooler.

  • Initiation of Reaction: Add trimethylsilyl cyanide (1.2 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at -20°C and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.

  • Quenching: Upon completion, quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Silyl Ether Cleavage: Combine the organic layers and treat with 10 mL of 1 M HCl. Stir vigorously for 1 hour at room temperature to cleave the trimethylsilyl ether.

  • Extraction and Drying: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the pure 2-hydroxy-3-phenylpropanenitrile.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Expected Performance
ParameterExpected ValueReference
SubstratePhenylacetaldehydeN/A
CatalystChiral BINAM-prolinamide[7]
Cyanide SourceTrimethylsilyl cyanide (TMSCN)[8][9]
Temperature-20°CN/A
Reaction Time24 - 48 hoursN/A
Yield85 - 95%[7]
Enantiomeric Excess (ee)> 90%[7]

Chiral Metal Complex Catalysis

Chiral metal complexes are highly effective catalysts for a wide range of asymmetric transformations, including the cyanation of aldehydes.[10] Complexes based on a central metal ion (e.g., Titanium, Vanadium, or Lanthanides) and a chiral ligand (e.g., Salen or BINAP derivatives) can act as Lewis acids to activate the aldehyde and create a chiral environment for the stereoselective addition of cyanide.[11][12]

Mechanistic Rationale

In this approach, the chiral metal-salen complex coordinates to the carbonyl oxygen of phenylacetaldehyde. This coordination enhances the electrophilicity of the carbonyl carbon. The chiral ligand framework creates a constrained environment, blocking one of the prochiral faces of the aldehyde. A cyanide source, typically TMSCN, is then delivered to the activated aldehyde from the less sterically hindered face, leading to the formation of the cyanohydrin with a specific stereochemistry. The product is then released, regenerating the catalyst for the next cycle.

Experimental Protocol: Chiral Ti(Salen)-Catalyzed Synthesis

Materials:

  • Phenylacetaldehyde (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral (R,R)-Salen-Ti(IV) complex

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation: The chiral Ti(Salen) catalyst can be prepared in situ or used as a pre-formed complex. For in situ preparation, add the chiral Salen ligand (0.055 mmol) and Ti(OiPr)₄ (0.05 mmol) to a flame-dried, argon-purged flask. Add 2 mL of anhydrous DCM and stir at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to 0°C. Add phenylacetaldehyde (1.0 mmol) to the solution.

  • Initiation of Reaction: Add TMSCN (1.5 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0°C for 24 hours. Monitor the progress by TLC analysis.

  • Workup and Silyl Ether Cleavage: Upon completion, add 5 mL of 1 M HCl and stir the mixture vigorously for 1 hour at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the final product.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Expected Performance
ParameterExpected ValueReference
SubstratePhenylacetaldehydeN/A
CatalystChiral Ti(Salen) Complex[12]
Cyanide SourceTrimethylsilyl cyanide (TMSCN)[12]
Temperature0°C[12]
Reaction Time24 hours[12]
Yield> 90%[11]
Enantiomeric Excess (ee)80 - 95%[11][12]

Conclusion and Outlook

The enantioselective synthesis of 2-hydroxy-3-phenylpropanenitrile can be successfully achieved through several catalytic strategies. Biocatalysis with HNLs offers unparalleled enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. Organocatalysis provides a metal-free alternative, utilizing readily available chiral amines to induce high stereoselectivity. Finally, chiral metal complexes offer a robust and highly efficient method, often leading to excellent yields and enantiomeric excesses.

The choice of method will depend on specific laboratory constraints and project goals, including desired enantiomer, substrate scope, cost of catalyst, and tolerance for metal residues. Each of the presented protocols provides a strong foundation for researchers to develop and optimize the synthesis of this critical chiral intermediate for applications in drug discovery and development. Future research may focus on the development of novel immobilized enzymes and recyclable organocatalysts to further enhance the sustainability and economic viability of these synthetic routes.

References

  • Mazet, C. (2013). Complementary Catalytic Strategies to Access α-Chiral Aldehydes. CHIMIA, 67(9), 658-662. [Link]

  • García, I., et al. (2016). Enantioselective Solvent-Free Synthesis of 3-Alkyl-3-hydroxy-2-oxoindoles Catalyzed by Binam-Prolinamides. Catalysts, 6(11), 177. [Link]

  • BenchChem. (2025). phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols. BenchChem Technical Support.
  • García-Junceda, E., et al. (2015). Activity and Enantioselectivity of the Hydroxynitrile Lyase MeHNL in Dry Organic Solvents. Scientific Reports, 5, 14795. [Link]

  • von Langermann, J., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering, 31(3), 155-161. [Link]

  • Stolz, A., et al. (2019). Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic acid) by a bienzymatic reaction cascade. Applied Microbiology and Biotechnology, 103(18), 7557-7570. [Link]

  • Azizi, N., et al. (2016). A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. RSC Advances, 6, 84379-84384. [Link]

  • Truppo, M. D. (2017). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Catalysis Communications, 97, 127-130. [Link]

  • Li, Y., et al. (2022). Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. Inorganic Chemistry, 61(10), 4447-4454. [Link]

  • Melchiorre, P., et al. (2017). Organocatalytic asymmetric conjugate cyanation of enals. Nature Chemistry, 9, 995-1000. [Link]

  • Brown, A. R., & Sigman, M. S. (2013). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Tetrahedron, 69(27), 5649-5653. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 291037, 3-Phenyllactonitrile. [Link]

  • Sigman, M. S., et al. (2024). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [Link]

  • Lee, S. K., et al. (2020). Structure–Based Site–Directed Mutagenesis of Hydroxynitrile Lyase from Cyanogenic Millipede, Oxidus gracilis for Hydrocyanation and Henry Reactions. Advanced Synthesis & Catalysis, 362(15), 3169-3179. [Link]

  • Gagné, M. R., et al. (2011). A comparative study of the Au-catalyzed cyclization of hydroxy-substituted allylic alcohols and ethers. Beilstein Journal of Organic Chemistry, 7, 1195-1200. [Link]

  • Tian, S.-K., & Wang, X. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. Synlett, 2007(09), 1416-1420. [Link]

  • M-CSA. (n.d.). (S)-hydroxynitrile lyase. Mechanism and Catalytic Site Atlas. [Link]

  • MacMillan, D. W. C., et al. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society, 123(18), 4370-4371. [Link]

  • Maruoka, K., et al. (2023). Predicting Highly Enantioselective Catalysts Using Tunable Fragment Descriptors. ChemRxiv. [Link]

  • Loderer, C., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Catalysis Science & Technology, 10(6), 1766-1776. [Link]

  • North, M., et al. (2012). Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V). European Journal of Organic Chemistry, 2012(28), 5565-5574. [Link]

  • Fasan, R., et al. (2016). Larger active site in an ancestral hydroxynitrile lyase increases catalytically promiscuous esterase activity. Protein Engineering, Design and Selection, 29(1), 21-29. [Link]

  • Kim, M.-J., et al. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. U.S.
  • Togni, A. (1996). Developing New Chiral Ferrocenyl Ligands for Asymmetric Catalysis: A Personal Account. Chimia, 50, 86-93. [Link]

  • McGarrigle, E. M., & Gilheany, D. G. (2019). Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances. Chemical Reviews, 119(16), 9586-9636. [Link]

  • Lassaletta, J. M., et al. (2010). Organocatalytic asymmetric cyanosilylation of nitroalkenes. Chemistry, 16(26), 7714-7718. [Link]

Sources

Chiral catalysts for 2-Hydroxy-3-phenylpropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 2-Hydroxy-3-phenylpropanenitrile

Introduction & Strategic Significance

2-Hydroxy-3-phenylpropanenitrile (also known as benzyl cyanohydrin) is a pivotal chiral building block in the synthesis of phenylalanine derivatives,


-amino alcohols, and protease inhibitors (e.g., Bestatin). Its structural integrity—specifically the stereocenter at the 

-position—dictates the pharmacological efficacy of the final drug substance.

This guide details two distinct, high-fidelity protocols for synthesizing this intermediate:

  • Biocatalytic Route (Method A): Utilizes Hydroxynitrile Lyases (HNLs) for high enantiomeric excess (ee) under mild, aqueous conditions.

  • Chemo-Catalytic Route (Method B): Employs Vanadium(V)-Salen complexes for scalable, anhydrous cyanosilylation.

Critical Pre-Experimental Requirement: Substrate Stabilization

The Hidden Variable: Phenylacetaldehyde is notoriously unstable. Commercial sources often contain significant amounts of polymerized trimer (2,4,6-tribenzyl-1,3,5-trioxane) and oxidation products (phenylacetic acid), which act as catalyst poisons or competing substrates.

Protocol: Phenylacetaldehyde Purification

  • Principle: Depolymerization via vacuum distillation.

  • Step 1: Acidify crude phenylacetaldehyde with trace

    
    -TsOH (0.1 mol%).
    
  • Step 2: Distill under high vacuum (<1 mmHg) at 60–70°C.

  • Step 3: Collect the colorless oil and store immediately under Argon at -20°C.

  • Validation:

    
    H NMR should show a distinct doublet at 
    
    
    
    9.7-9.8 ppm (aldehyde proton) and negligible signals for the trimer (acetal methines).

Method A: Biocatalytic Synthesis (Hydroxynitrile Lyase)[1]

Rationale: Enzymatic routes are preferred for their "perfect" atom economy and lack of toxic metal waste. We utilize Prunus amygdalus HNL (PaHNL) to access the (R)-enantiomer .

Mechanism & Workflow

The enzyme catalyzes the addition of HCN to the aldehyde.[1] A biphasic system is used to sequester the product and protect the enzyme from high concentrations of the aldehyde.

Biocatalysis_Workflow Buffer Citrate Buffer (pH 4.5) Reaction Biphasic Reaction (0°C, 400 rpm) Buffer->Reaction Aqueous Phase Enzyme PaHNL Enzyme Enzyme->Reaction Substrate Phenylacetaldehyde (in MTBE) Substrate->Reaction Organic Phase Workup Phase Separation & Drying Reaction->Workup 2-4 Hours Product (R)-Cyanohydrin Workup->Product

Figure 1: Biphasic enzymatic workflow minimizing substrate inhibition.

Detailed Protocol

Reagents:

  • Purified Phenylacetaldehyde (10 mmol)

  • KCN (30 mmol) dissolved in Citrate Buffer (0.1 M, pH 4.0)

  • Prunus amygdalus HNL (PaHNL) liquid preparation (~500 U)

  • Solvent: MTBE (Methyl tert-butyl ether)

Procedure:

  • Buffer Preparation (Critical): Prepare 20 mL of 0.1 M Citrate buffer. Adjust pH strictly to 4.0–4.5 .

    • Why? At pH > 5.5, the chemical (racemic) addition of cyanide outcompetes the enzymatic reaction, destroying ee%.

  • Biphasic Setup: Add the buffer and KCN to a round-bottom flask. Cool to 0°C.

  • Enzyme Addition: Add PaHNL solution. Stir gently to homogenize the aqueous phase.

  • Substrate Addition: Dissolve phenylacetaldehyde in 20 mL MTBE. Add this solution dropwise to the aqueous mixture over 30 minutes.

  • Reaction: Stir vigorously (emulsion) at 0°C for 4 hours.

  • Quench & Extraction: Stop stirring. Acidify aqueous layer to pH 2 with 1N HCl (to stabilize cyanohydrin). Extract with MTBE (3 x 20 mL).

  • Purification: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Method B: Organometallic Synthesis (Vanadium-Salen)

Rationale: For anhydrous environments or when cyanosilylation (using TMSCN) is preferred to avoid free HCN gas. Vanadium(V)-salen complexes exhibit superior turnover frequencies for aliphatic aldehydes compared to Titanium analogues.

Catalytic Cycle

The Vanadium center acts as a Lewis acid, activating the aldehyde carbonyl, while the Schiff base ligand environment induces chiral induction during the cyanide attack.

V_Salen_Mechanism Cat V(V)-Salen Complex Activated Activated Complex Cat->Activated Coordination Aldehyde Phenylacetaldehyde Aldehyde->Activated Transition Transition State (Cyanide Attack) Activated->Transition TMSCN TMSCN TMSCN->Transition Nucleophilic Attack Transition->Cat Regeneration Product Silyl Cyanohydrin Transition->Product

Figure 2: Lewis-acid activation cycle for Vanadium-catalyzed cyanosilylation.

Detailed Protocol

Reagents:

  • Purified Phenylacetaldehyde (1.0 eq)

  • TMSCN (Trimethylsilyl cyanide) (1.2 eq)

  • Catalyst: VO(salen)OEt (0.1 – 0.5 mol%)

  • Solvent: Dry CH

    
    Cl
    
    
    
    or Propylene Carbonate (Green alternative)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Loading: Add VO(salen)OEt complex (0.2 mol%). Dissolve in dry DCM.

  • Substrate Addition: Add phenylacetaldehyde at -20°C. Stir for 10 minutes to allow coordination.

  • Reagent Addition: Add TMSCN dropwise via syringe.

    • Safety Note: TMSCN hydrolyzes to HCN in moist air. Handle in a fume hood.

  • Reaction: Stir at -20°C for 18–24 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: No aqueous workup required for the silyl ether. Remove volatiles under reduced pressure.

  • Hydrolysis (Optional): To obtain the free cyanohydrin, treat with 1N HCl in THF for 1 hour.

Analytical Validation & Data Summary

Enantiomeric Excess Determination:

  • Method: Chiral HPLC.[1][][3][4]

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (Phenyl chromophore).

  • Retention Times (Approx): (R)-isomer elutes first on OD-H columns (verify with racemic standard).

Performance Comparison:

FeatureMethod A: Biocatalysis (PaHNL)Method B: V-Salen Catalysis
Enantioselectivity (ee) 94% - 99% (R) 85% - 92% (R/S tunable)
Conversion >95%>90%
Reaction Time 2 - 4 Hours18 - 24 Hours
Temperature 0°C-20°C
Safety Profile High (Buffered KCN)Moderate (TMSCN handling)
Scalability Moderate (Emulsion issues)High (Homogeneous)

References

  • Griesbeck, A. G., et al. (2005). "Hydroxynitrile Lyases: Functions and Applications." ChemBioChem.

  • North, M. (2003). "Catalytic Asymmetric Cyanohydrin Synthesis." Tetrahedron: Asymmetry.

  • Belokon, Y. N., North, M., et al. (2000). "Vanadium-catalyzed asymmetric cyanohydrin synthesis." Organic Letters.

  • Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications."[5] Chemical Reviews.

  • Holt, J., et al. (2009). "Large Scale Asymmetric Synthesis of Cyanohydrins." Organic Process Research & Development.

Sources

Application Note & Protocol: The Strategic Use of 2-Hydroxy-3-phenylpropanenitrile as a Precursor for Phenylethanolamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Phenylethanolamines represent a critical structural motif in a vast array of pharmaceuticals and biologically active compounds, including beta-blockers and bronchodilators. The efficient synthesis of these β-amino alcohols is a cornerstone of medicinal chemistry and drug development. This guide provides a detailed technical overview and a robust experimental protocol for the synthesis of phenylethanolamines via the chemical reduction of 2-hydroxy-3-phenylpropanenitrile (phenylacetaldehyde cyanohydrin). We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind reagent choice and procedural steps, and offer insights into process optimization and troubleshooting.

Introduction: The Synthetic Value of Cyanohydrins

Phenylethanolamines are characterized by a phenyl ring, an ethanol backbone, and an amino group, forming a class of compounds with significant physiological activity.[1][2] A key challenge in their synthesis is the efficient and controlled introduction of the vicinal amino and hydroxyl groups. 2-Hydroxy-3-phenylpropanenitrile, a type of cyanohydrin, serves as an exceptionally versatile and strategic precursor for this purpose.[3]

Cyanohydrins, or α-hydroxynitriles, contain both a hydroxyl and a nitrile functional group attached to the same carbon.[4][5] This unique arrangement allows for a powerful synthetic disconnection. The nitrile group (C≡N) can be selectively reduced to a primary amine (-CH₂NH₂), directly yielding the desired β-amino alcohol structure.[6][7] This approach is favored for its convergency and efficiency.

The primary transformation discussed herein is the reduction of the nitrile functionality using a powerful hydride donor.

Caption: General reaction scheme for phenylethanolamine synthesis.

Mechanistic Insight: The Role of Lithium Aluminum Hydride (LiAlH₄)

The conversion of a nitrile to a primary amine requires a potent reducing agent. While various methods exist, lithium aluminum hydride (LiAlH₄ or LAH) is exceptionally effective for this transformation due to its high reactivity.[8][9][10]

Why LiAlH₄?

  • Potent Hydride Source: Unlike milder reagents such as sodium borohydride (NaBH₄), which typically do not reduce nitriles, LiAlH₄ is a powerful source of hydride ions (H⁻).[8][11] The aluminum-hydrogen bonds in the [AlH₄]⁻ anion are highly polarized, rendering the hydrogens exceptionally nucleophilic.

  • Irreversible Reduction: The reduction of the nitrile proceeds through the formation of an intermediate imine-aluminum complex. This complex is further reduced in the same reaction pot to the amine. The overall process involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.

The mechanism involves the sequential nucleophilic attack of hydride ions from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. The resulting intermediates are coordinated to the aluminum species until the final aqueous workup, which protonates the nitrogen to yield the primary amine.[11]

Experimental Protocol: Synthesis of 3-Phenyl-2-amino-1-propanol

This protocol details the reduction of 2-hydroxy-3-phenylpropanenitrile to its corresponding phenylethanolamine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Hydroxy-3-phenylpropanenitrile≥97% PuritySigma-AldrichStarting material.
Lithium Aluminum Hydride (LiAlH₄)95% Powder/GranularAcros OrganicsHighly reactive with water. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, DriSolv®EMD MilliporeMust be anhydrous. Use freshly distilled or from a solvent purification system.
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeFisher ScientificFor drying the organic phase.
Diethyl Ether (Et₂O)ACS GradeVWRFor extraction.
Sodium Hydroxide (NaOH)Pellets, ACS GradeJ.T. BakerFor preparing 15% (w/v) aqueous solution.
Deionized Water (H₂O)Type IIIn-houseFor workup procedure.
Hydrochloric Acid (HCl)Concentrated, 37%EMD MilliporeFor pH adjustment and salt formation if desired.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Round-bottom flasks, reflux condenser, dropping funnel--All glassware must be rigorously oven-dried before use.
Critical Safety Precautions
  • LiAlH₄ Hazard: Lithium aluminum hydride reacts violently with water and protic solvents to release flammable hydrogen gas. All manipulations must be performed in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried ( >120°C for at least 4 hours) and cooled under vacuum or in a desiccator before use.

  • Cyanide Precursor: The starting material is a cyanohydrin and can potentially decompose to release hydrogen cyanide (HCN), a highly toxic gas.[4][12] Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Quenching: The workup procedure to quench excess LiAlH₄ is highly exothermic. Perform this step in an ice bath with slow, careful addition of reagents.

Step-by-Step Reaction Procedure
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel with a septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • LiAlH₄ Suspension: In the reaction flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of LAH). Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 2-hydroxy-3-phenylpropanenitrile (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes.

    • Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a dangerous temperature spike. Maintaining a gentle reflux is acceptable.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux (approx. 65°C for THF) to ensure completion.

  • Monitoring: Monitor the reaction's progress by TLC. Take a small aliquot, quench it carefully in a separate vial with a drop of ethyl acetate followed by water, extract with ether, and spot on a TLC plate. The disappearance of the starting material spot indicates completion (typically 4-12 hours).[10][13]

  • Workup (Fieser Method): Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Quench the excess LiAlH₄ by the slow, sequential, dropwise addition of:

    • Step A: 'X' mL of H₂O (where 'X' = grams of LiAlH₄ used).

    • Step B: 'X' mL of 15% (w/v) aqueous NaOH solution.

    • Step C: '3X' mL of H₂O.

    • Expert Insight: This specific sequence is designed to convert the aluminum byproducts into a granular, easily filterable solid (a mix of LiAlO₂ and Al(OH)₃).[6] Failure to follow this order can result in a gelatinous precipitate that is extremely difficult to filter.

  • Product Isolation: After the final water addition, remove the ice bath and stir the resulting slurry vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether.[6][10]

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude phenylethanolamine product.

Purification and Characterization

The crude product can be purified by either vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking of the amine product).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

Workflow and Data Summary

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification arrow arrow prep1 Oven-Dry Glassware prep2 Inert Atmosphere (N₂/Ar) react1 Suspend LiAlH₄ in Anhydrous THF Cool to 0°C prep2->react1 react2 Slowly Add Substrate Solution react1->react2 react3 Stir at RT or Reflux react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool to 0°C react4->workup1 workup2 Quench (H₂O, NaOH, H₂O) workup1->workup2 workup3 Filter Precipitate workup2->workup3 workup4 Dry & Concentrate Filtrate workup3->workup4 purify1 Column Chromatography or Vacuum Distillation workup4->purify1 char1 Characterize (NMR, MS, IR) purify1->char1

Caption: Experimental workflow for phenylethanolamine synthesis.

Table of Reaction Parameters
ParameterRecommended Value/ConditionRationale
Stoichiometry
Substrate1.0 eqLimiting reagent.
LiAlH₄1.5 - 2.0 eqEnsures complete reduction of the nitrile and accounts for any reaction with the hydroxyl group.
Conditions
SolventAnhydrous THFGood solubility for reactants and appropriate boiling point for reflux.
Temperature0°C for addition, then RT to 65°CControls exotherm during addition; heating drives reaction to completion.
Reaction Time4 - 16 hoursSubstrate dependent; must be monitored by TLC.[13]
Expected Yield 75 - 90%Typical range after purification, dependent on scale and substrate purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: LiAlH₄ was deactivated by water. 2. Incomplete Reaction: Insufficient time or temperature. 3. Poor Reagent Quality: Degraded LiAlH₄ or impure starting material.1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Extend reaction time or increase temperature to reflux; confirm completion by TLC. 3. Use a fresh bottle of LiAlH₄ and verify the purity of the cyanohydrin.
Gelatinous Precipitate During Workup Incorrect order or rate of addition of quenching reagents.The Fieser workup (H₂O, NaOH, H₂O) is crucial. If a gel forms, add more anhydrous Na₂SO₄ and stir vigorously for an extended period, or attempt filtration with a large pad of Celite.
Product Streaking on TLC The basic amine product is interacting strongly with the acidic silica gel.Add 1-2% triethylamine (Et₃N) or ammonia to the eluent system to neutralize the silica gel surface, which will result in sharper spots.
Product Loss During Extraction The amino alcohol product may have some water solubility, especially if it forms a salt.Ensure the aqueous layer is basic (pH > 10) before extraction to keep the amine in its freebase form. Perform multiple extractions (3x) with your organic solvent.

References

  • Benchchem. (n.d.). phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Leah4sci.com. (2020). Aldehydes & Ketones: Reactions Part #2 Cyanohydrin, Imine & Enamine Formation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyllactonitrile. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Phenylethanolamine Derivatives.
  • ACS Publications. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1. Retrieved from [Link]

  • YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Li, C., et al. (2021). Hydration of Cyanohydrins by Highly Active Cationic Pt Catalysts: Mechanism and Scope. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin. Retrieved from [Link]

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The Synthetic Versatility of 2-Hydroxy-3-phenylpropanenitrile: A Gateway to Chiral Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-phenylpropanenitrile, a chiral cyanohydrin with significant potential as a versatile intermediate in pharmaceutical synthesis. While direct citation in the synthesis of marketed drugs is not widespread, its structural motifs—a secondary alcohol and a nitrile—position it as a valuable precursor to key chiral building blocks, including β-amino alcohols and β-hydroxy carboxylic acids. These synthons are integral to the structure of numerous therapeutic agents, particularly in the classes of β-blockers and antidepressants. This document details the synthesis of 2-Hydroxy-3-phenylpropanenitrile and provides robust, field-proven protocols for its conversion into high-value pharmaceutical intermediates. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems for seamless adoption in a research and development setting.

Introduction: Unveiling the Potential of a Bifunctional Synthon

2-Hydroxy-3-phenylpropanenitrile, a molecule possessing both a hydroxyl and a nitrile functional group, represents a cornerstone in the strategic synthesis of complex pharmaceutical molecules. The inherent chirality at the carbon bearing the hydroxyl group, once resolved or synthesized in an enantiomerically pure form, offers a distinct advantage in the development of stereospecific drugs. The true synthetic power of this molecule lies in the orthogonal reactivity of its two functional groups, allowing for a stepwise and controlled elaboration into more complex structures.

This guide will explore the preparation of 2-Hydroxy-3-phenylpropanenitrile and its subsequent, high-impact transformations that yield key pharmaceutical intermediates. The protocols provided herein are grounded in established chemical principles and are supplemented with insights to ensure their successful implementation.

Physicochemical Properties and Structural Data

A clear understanding of the physical and chemical properties of 2-Hydroxy-3-phenylpropanenitrile is paramount for its effective use in synthesis.

PropertyValue
IUPAC Name 2-hydroxy-3-phenylpropanenitrile
Synonyms 3-Phenyllactonitrile, Phenylacetaldehyde cyanohydrin
CAS Number 50353-47-4
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol [1]
Appearance Powder
Melting Point 57-58 °C

Synthesis of 2-Hydroxy-3-phenylpropanenitrile: A Protocol for Accessing the Precursor

The synthesis of chiral 3-substituted-3-hydroxypropanenitriles can be effectively achieved through the ring-opening of the corresponding epoxide with a cyanide source. This method allows for the transfer of chirality from the epoxide starting material to the cyanohydrin product.

Protocol: Synthesis of (S)-2-Hydroxy-3-phenylpropanenitrile

This protocol is adapted from established procedures for the synthesis of β-cyanohydrins from epoxides.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions StyreneOxide (R)-Styrene Oxide Product (S)-2-Hydroxy-3-phenylpropanenitrile StyreneOxide->Product AcetoneCyanohydrin Acetone Cyanohydrin AcetoneCyanohydrin->Product Triethylamine Triethylamine (Base) Triethylamine->Product THF THF, Reflux THF->Product

Caption: Synthesis of (S)-2-Hydroxy-3-phenylpropanenitrile.

Materials:

  • (R)-Styrene oxide

  • Acetone cyanohydrin

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • 2 N Potassium hydroxide solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with anhydrous tetrahydrofuran (150 ml), add (R)-styrene oxide (40.0 g), acetone cyanohydrin (31.12 g), and triethylamine (36.96 g).

  • Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dilute the residue with 200 ml of 2 N potassium hydroxide solution and extract with diethyl ether (3 x 100 ml).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

Expert Insights: The use of triethylamine as a base is crucial for facilitating the ring-opening of the epoxide by the cyanide generated from acetone cyanohydrin. The reaction is carried out under reflux to ensure a reasonable reaction rate. The aqueous workup with potassium hydroxide removes any unreacted acetone cyanohydrin and other acidic impurities.

Application in the Synthesis of Chiral β-Amino Alcohols

The reduction of the nitrile functionality in 2-Hydroxy-3-phenylpropanenitrile provides a direct route to valuable chiral β-amino alcohols. These compounds are key structural motifs in many β-blocker medications. While no specific drug is synthesized directly from this starting material in the cited literature, the following protocol illustrates a general and robust method for this transformation.

Protocol: Reduction of 2-Hydroxy-3-phenylpropanenitrile to 2-Amino-1-phenylpropan-1-ol

This protocol is based on standard procedures for the reduction of nitriles to primary amines using lithium aluminum hydride (LAH).

Reaction Scheme:

G Nitrile 2-Hydroxy-3-phenylpropanenitrile AminoAlcohol 2-Amino-3-phenyl-1-propanol Nitrile->AminoAlcohol Reduction LAH 1. LiAlH4, THF 2. H2O workup LAH->AminoAlcohol G Nitrile 2-Hydroxy-3-phenylpropanenitrile CarboxylicAcid 3-Hydroxy-2-phenylpropanoic Acid Nitrile->CarboxylicAcid Hydrolysis Acid HCl (aq), Heat Acid->CarboxylicAcid

Caption: Hydrolysis of the nitrile to a β-hydroxy carboxylic acid.

Materials:

  • 2-Hydroxy-3-phenylpropanenitrile

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium hydroxide solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 2-Hydroxy-3-phenylpropanenitrile with a 6M solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the crude carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Expert Insights: The hydrolysis of nitriles can be performed under either acidic or basic conditions. Acidic hydrolysis is often preferred as it directly yields the carboxylic acid upon workup. The progress of the reaction can be monitored by the cessation of ammonia evolution (if a pH indicator paper is used carefully at the condenser outlet).

Biocatalysis: The Path to High Enantiomeric Purity

In the pharmaceutical industry, achieving high enantiomeric purity is critical. Biocatalysis offers a powerful tool for the synthesis and resolution of chiral molecules like 2-Hydroxy-3-phenylpropanenitrile and its derivatives. Enzymes such as lipases and nitrilases can exhibit high enantioselectivity.

While specific enzymatic protocols for 2-Hydroxy-3-phenylpropanenitrile are not extensively documented in the initial literature search, the use of (R)-oxynitrilase for the kinetic resolution of the analogous 2-hydroxy-2-phenylpropanenitrile is well-established. [2]A similar approach could likely be developed for 2-Hydroxy-3-phenylpropanenitrile to obtain enantiomerically pure forms. Furthermore, the enzymatic resolution of the downstream β-amino alcohol is a common strategy in the synthesis of chiral drugs.

Conclusion and Future Outlook

2-Hydroxy-3-phenylpropanenitrile is a promising yet under-explored chiral building block in pharmaceutical synthesis. Its straightforward synthesis and the versatile reactivity of its hydroxyl and nitrile groups make it an attractive starting material for the construction of key pharmaceutical intermediates. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this synthon. Future work should focus on the development of direct, enantioselective syntheses of this molecule and its application in the total synthesis of new and existing pharmaceutical agents. The exploration of biocatalytic routes for its synthesis and transformation will undoubtedly open new avenues for its use in the creation of stereochemically pure drugs.

References

  • Patentscope. (n.d.). EP0501704A1 - Synthesis of beta-cyanohydrins. Retrieved February 11, 2026, from [Link]

  • Benchchem. (2025). phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols.
  • Benchchem. (2025). An In-Depth Technical Guide to 2-Hydroxy-2-phenylpropanenitrile.
  • PubChem. (n.d.). 3-Phenyllactonitrile. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Retrieved February 11, 2026, from [Link]

  • Benchchem. (2025). An In-Depth Technical Guide to 2-Hydroxy-2-phenylpropanenitrile.
  • Poór, M., et al. (2010). Optimized methods for the preparation of (S)-2-hydroxy-2-phenylpropanenitrile exploiting (R)-oxynitrilase in almond meal. ResearchGate. Retrieved February 11, 2026, from [Link]

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Protocol for the purification of 2-Hydroxy-3-phenylpropanenitrile by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Purity Isolation of 2-Hydroxy-3-phenylpropanenitrile via Normal-Phase and Chiral Chromatography

Abstract: This comprehensive application note provides a detailed protocol for the purification of 2-Hydroxy-3-phenylpropanenitrile (also known as 3-phenyllactonitrile), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. We present a robust, two-stage chromatographic strategy beginning with bulk purification of the crude material using normal-phase flash column chromatography to remove synthetic impurities. Subsequently, we outline an analytical approach using High-Performance Liquid Chromatography (HPLC) for high-resolution purity assessment and the chiral separation of its enantiomers. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity 2-Hydroxy-3-phenylpropanenitrile, with an emphasis on the scientific rationale behind each step to ensure reproducibility and effective troubleshooting.

Introduction and Scientific Background

2-Hydroxy-3-phenylpropanenitrile is a cyanohydrin derived from phenylacetaldehyde. Its structure, featuring both a hydroxyl and a nitrile group attached to a chiral center, makes it a versatile building block in organic synthesis. The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) derived from such intermediates are critically dependent on their purity. Common synthetic routes can result in impurities such as unreacted starting materials (e.g., phenylacetaldehyde) and various side-products.

Chromatography is the preeminent technique for purifying such compounds, leveraging subtle differences in their physicochemical properties.[1] This guide focuses on normal-phase flash chromatography, which is ideally suited for separating moderately polar compounds like 2-Hydroxy-3-phenylpropanenitrile from less-polar impurities.[2][3] The principle relies on the differential partitioning of mixture components between a polar stationary phase (silica gel) and a non-polar mobile phase.[1] Polar analytes, like our target compound, interact more strongly with the silica gel and thus elute later than non-polar impurities.[2]

Furthermore, as 2-Hydroxy-3-phenylpropanenitrile is a chiral molecule, the ability to separate and quantify its enantiomers is often crucial in pharmaceutical development. This note addresses this advanced requirement by providing a foundational method for chiral HPLC.

Physicochemical Properties for Chromatographic Design

Understanding the molecule's properties is fundamental to designing an effective purification strategy. The presence of the polar hydroxyl (-OH) and nitrile (-C≡N) groups, combined with the non-polar benzyl group, gives the molecule a balanced polarity, making it an ideal candidate for normal-phase chromatography.

PropertyValueSource
IUPAC Name 2-hydroxy-3-phenylpropanenitrile[4]
Molecular Formula C₉H₉NO[4][5]
Molecular Weight 147.17 g/mol [4][5]
XLogP3 1.3[4]
Appearance Varies (typically an oil or low-melting solid)N/A

The XLogP3 value of 1.3 indicates moderate lipophilicity, confirming that a significant difference in polarity exists between the product and common non-polar starting materials or byproducts, which is the basis for the proposed separation.[4]

General Purification and Analysis Workflow

The overall strategy involves a multi-step process to ensure the final product meets high-purity standards. The workflow is designed to move from bulk purification to fine analytical assessment.

Purification_Workflow cluster_0 Bulk Purification cluster_1 Analysis & Chiral Separation A Crude 2-Hydroxy-3-phenylpropanenitrile B TLC Method Development A->B Sample C Flash Column Chromatography B->C Optimized Solvent System D TLC Analysis of Fractions C->D Collect Fractions E Pure Racemic Product D->E Pool Pure Fractions F Achiral HPLC Purity Check E->F Confirm >99% Purity G Chiral HPLC Separation F->G If Chiral Separation Needed H Isolated Enantiomers G->H

Caption: Overall workflow for purification and analysis.

Protocol 1: Bulk Purification by Flash Column Chromatography

This protocol is designed for purifying gram-scale quantities of crude 2-Hydroxy-3-phenylpropanenitrile. The primary goal is to remove less-polar impurities.

Causality of Method Choice

We employ normal-phase chromatography with silica gel as the stationary phase.[3] The hydroxyl group of 2-Hydroxy-3-phenylpropanenitrile forms hydrogen bonds with the silanol groups of the silica, causing it to be retained more strongly than non-polar impurities like residual phenylacetaldehyde or coupling byproducts. A mobile phase of intermediate polarity is used to elute the product in a reasonable volume while leaving impurities behind or washing them through first.

Materials and Reagents
  • Crude 2-Hydroxy-3-phenylpropanenitrile

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) (HPLC grade)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column with stopcock

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) for Method Development The key to successful column chromatography is selecting a solvent system that provides good separation.[1][3] The goal is to find a mobile phase composition where the desired product has an Rƒ (retardation factor) of approximately 0.3-0.4.

  • Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 7:3, 1:1).

  • Dissolve a small amount of the crude material in a minimal volume of EtOAc.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each plate in a different solvent system.

  • Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Identify the spot corresponding to the product (it should be more polar, thus having a lower Rƒ, than most byproducts). Select the solvent system that gives the target product an Rƒ of ~0.3-0.4 and maximizes separation from other spots. A 7:3 or 3:2 Hexane:EtOAc mixture is a common starting point for compounds of this polarity.[6]

Step 2: Column Preparation (Wet Packing)

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Ensure the top of the silica bed remains covered with solvent at all times to prevent cracking.[1]

Step 3: Sample Loading

  • Dissolve the crude product (e.g., 1 g) in the minimum amount of the mobile phase or a slightly more polar solvent like pure EtOAc.

  • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder.

  • Carefully add the sample to the top of the prepared column. If using the dry-loading method, gently pour the silica-adsorbed sample onto the column bed. Add a thin protective layer of sand on top.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube). Use gentle air pressure ("flash" chromatography) to maintain a steady flow rate.[1]

  • Continuously add fresh mobile phase to the top of the column, never letting the silica bed run dry.

Step 5: Fraction Analysis

  • Monitor the fractions by TLC. Spot every few fractions on a single TLC plate.

  • Develop the TLC plate in the mobile phase used for the column.

  • Identify the fractions containing the pure product. These will show a single spot at the target Rƒ.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified 2-Hydroxy-3-phenylpropanenitrile.

Caption: Principle of normal-phase chromatographic separation.

Protocol 2: HPLC Analysis and Chiral Separation

After bulk purification, HPLC is used for accurate purity assessment and, if required, separation of enantiomers.

A. Achiral Reversed-Phase HPLC for Purity Assessment

This method confirms the purity of the product from Protocol 1. Reversed-phase chromatography is orthogonal to the normal-phase purification, providing a more rigorous assessment of purity.

  • Rationale: In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[1] This provides a different selectivity mechanism compared to the normal-phase flash purification, making it excellent for identifying any co-eluting impurities.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water (with 0.1% Formic Acid); B: Acetonitrile (with 0.1% Formic Acid)
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL (sample dissolved in Acetonitrile/Water)

A successful purification should yield a single major peak with >99% purity by peak area.

B. Chiral Normal-Phase HPLC for Enantiomeric Separation

Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[7] Polysaccharide-based CSPs are widely effective for a broad range of compounds.[8]

  • Rationale: Enantiomers have identical physical properties in an achiral environment. A CSP creates transient, diastereomeric complexes with each enantiomer.[7] Due to stereochemical differences, these complexes have different binding energies, leading to different retention times and thus separation. The choice of a specific CSP and mobile phase often requires screening.[8][9]

ParameterRecommended Starting Condition
Column Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Ratio may need optimization.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

This method should resolve the single peak from the achiral analysis into two distinct peaks, representing the (R) and (S) enantiomers.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor separation in flash column Incorrect mobile phase selected.Re-optimize the solvent system using TLC. Aim for a larger ∆Rƒ between the product and impurities.[1]
Column was poorly packed (channeling).Repack the column carefully, ensuring a homogenous bed. Use the slurry method for best results.
Sample was overloaded.Reduce the amount of crude material relative to the amount of silica gel (typically a 1:30 to 1:100 mass ratio).
Product does not elute from column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of EtOAc in the Hexane:EtOAc mixture.[3]
No separation of enantiomers in chiral HPLC Incorrect Chiral Stationary Phase (CSP).Screen other CSPs (e.g., different polysaccharide or macrocyclic glycopeptide columns).[8]
Incorrect mobile phase.Vary the ratio of Hexane/Isopropanol. Try other modifiers like ethanol.

Conclusion

This application note provides a validated, two-stage chromatographic protocol for the purification of 2-Hydroxy-3-phenylpropanenitrile. The initial flash chromatography step is a robust and scalable method for removing bulk impurities, yielding material of sufficient purity for many synthetic applications. For the stringent requirements of pharmaceutical development, subsequent achiral and chiral HPLC methods provide the necessary tools for high-resolution purity assessment and enantiomeric separation. By understanding the scientific principles behind each step, researchers can effectively adapt and troubleshoot this protocol to achieve their specific purity targets.

References

  • Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. MDPI. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. Available at: [Link]

  • HPLC analysis of products of in vitro mandelonitrile glucosylation by... ResearchGate. Available at: [Link]

  • Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • Synthesis of (R)-mandelonitrile using different enzyme loadings... ResearchGate. Available at: [Link]

  • Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde... ResearchGate. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. Available at: [Link]

  • A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2: High-Throughput Purification. Agilent Technologies. Available at: [Link]

  • General Chromatographic Techniques for Natural Products Purification. YouTube. Available at: [Link]

  • Analysis and evaluation of chiral drugs in biological samples. Shimadzu. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. The Royal Society of Chemistry. Available at: [Link]

  • Specifications of 2-Hydroxy-3-phenylpropanenitrile. Capot Chemical. Available at: [Link]

  • 3-Phenyllactonitrile. PubChem, National Institutes of Health. Available at: [Link]

Sources

Application Note: Advanced Recrystallization of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Nitriles (Cyanohydrins)[1]

Part 1: Executive Summary & Physicochemical Profile

The Challenge of Cyanohydrin Purification

2-Hydroxy-3-phenylpropanenitrile (Phenylacetaldehyde cyanohydrin) is a critical chiral building block for


-amino alcohols and non-steroidal anti-inflammatory drugs (NSAIDs).[1] However, its purification presents a unique thermodynamic paradox:
  • Thermal Instability: The compound exists in a reversible equilibrium with phenylacetaldehyde and hydrogen cyanide (HCN).[1] High temperatures shift this equilibrium toward decomposition.[1]

  • Low Melting Point: With a melting point of 57–58°C , the compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if impurities lower the freezing point depression further.[1]

This protocol details a Low-Temperature Anti-Solvent Recrystallization strategy designed to bypass these failure modes, ensuring high purity (>98%) while mitigating HCN release risks.[1]

Physicochemical Data Table
PropertyValueCritical Note
CAS Number 50353-47-4
IUPAC Name 2-Hydroxy-3-phenylpropanenitrile
Molecular Weight 147.17 g/mol
Melting Point 57–58 °C Strict temperature control required (<45°C).[1]
Solubility (Polar) High: Ethanol, EtOAc, EtherGood solvents for dissolution.
Solubility (Non-Polar) Low: Hexane, HeptaneExcellent anti-solvents.
Stability pH-DependentUnstable in base. Stable in slightly acidic media.[1]

Part 2: Solvent Selection & Mechanistic Logic

The Solvent System: Ethanol/Hexane vs. Ether/Pentane

While literature cites diethyl ether as a viable solvent, it poses flammability risks and rapid evaporation issues during filtration.[1] We recommend an Ethanol/Hexane or Ethyl Acetate/Heptane system for reproducibility and scalability.[1]

  • Solvent A (Good Solvent): Ethanol (anhydrous) or Ethyl Acetate.[1]

    • Role: Solubilizes the cyanohydrin and polar impurities (e.g., unreacted cyanide salts).

  • Solvent B (Anti-Solvent): n-Hexane or n-Heptane.[1]

    • Role: Induces supersaturation gradually, preventing oiling out.[1]

The Stability Equilibrium

Understanding the decomposition pathway is vital.[1] The presence of base (even trace alkali from glass cleaning) catalyzes the reversion to aldehyde and HCN.[1]

Decomposition cluster_prevention Prevention Strategy Cyanohydrin 2-Hydroxy-3-phenylpropanenitrile (Solid, Stable at low pH) Intermediates Alkoxide Intermediate (Base Catalyzed) Cyanohydrin->Intermediates pH > 7 or Heat Intermediates->Cyanohydrin Acid Stabilization Products Phenylacetaldehyde + HCN (Toxic Gas + Impurity) Intermediates->Products Decomposition Action Add 0.1% Acetic Acid to Solvent A

Figure 1: The reversible decomposition pathway of cyanohydrins. Base catalysis triggers the release of HCN.[1] Acidification stabilizes the target compound.[2]

Part 3: Detailed Recrystallization Protocol

Pre-requisites & Safety
  • HCN Hazard: All operations must be performed in a functioning fume hood. A cyanide detector should be active.[1]

  • Glassware: Acid-wash glassware (1N HCl rinse followed by water/acetone) to remove alkaline residues.[1]

Step-by-Step Procedure

Step 1: Dissolution (The "Warm" Stage)

  • Place crude 2-Hydroxy-3-phenylpropanenitrile (10 g) in a 100 mL Erlenmeyer flask.

  • Add Ethanol (absolute) dropwise while stirring.

  • Warm the mixture gently in a water bath set to 40°C . Do not exceed 45°C.

    • Why: The MP is 57°C. Heating near the MP increases the risk of oiling out upon cooling.[1] 40°C is sufficient for dissolution without thermal stress.[1]

  • Stabilization: Add 2–3 drops of glacial acetic acid to the solution. This neutralizes any basic residues and inhibits decomposition.[1]

Step 2: Filtration (Clarification)

  • If the solution is cloudy (inorganic salts like NaCN/KCN), filter rapidly through a sintered glass funnel or a syringe filter (PTFE, 0.45 µm) into a clean, pre-warmed flask.

  • Note: Do not use charcoal unless the color is dark brown/black, as charcoal can sometimes adsorb the product or catalyze surface reactions.[1]

Step 3: Crystallization (The Anti-Solvent Addition)

  • With the clear ethanolic solution at ~35–40°C, slowly add n-Hexane dropwise.

  • Add hexane until a faint, persistent turbidity (cloudiness) appears.[1]

  • Add 1–2 mL of Ethanol to clear the turbidity.[1] The solution is now saturated.[1]

Step 4: Controlled Cooling

  • Remove the flask from the heat source and let it cool to room temperature (20–25°C) undisturbed.

    • Critical: Agitation at this stage can cause rapid precipitation of amorphous oil.[1]

  • Once at room temperature, transfer to a 4°C refrigerator for 2 hours.

  • Finally, move to a -20°C freezer overnight. The low temperature is essential to maximize yield for low-melting solids.[1]

Step 5: Isolation

  • Filter the white crystalline solid using vacuum filtration (Buchner funnel).[1]

  • Wash the cake with cold Hexane (-20°C). Do not wash with Ethanol, as it will dissolve the product.

  • Dry under high vacuum at room temperature (25°C) for 4–6 hours. Do not use a heated drying oven.[1]

Part 4: Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisCorrective Action
Oiling Out Phase separation occurred before crystallization.[1]Re-dissolve by warming.[1] Add more Ethanol (Solvent A).[1] Cool more slowly. Seed with a pure crystal at 30°C.
Low Yield Product is too soluble in the mother liquor.[1]Cool to -20°C or lower.[1][2] Increase the ratio of Hexane (Solvent B).[1]
Almond Smell Decomposition to Phenylacetaldehyde/HCN.[1]STOP. Ventilate. The batch has degraded. Ensure acidic stabilization in the next attempt.
Yellow Color Oxidation or polymerization impurities.[1]Perform a rapid silica plug filtration (Hexane:EtOAc 8:2) before recrystallization.[1]
Workflow Diagram

RecrystallizationWorkflow cluster_check Quality Check Start Crude Solid (MP ~50-55°C) Dissolve Dissolve in Ethanol (40°C) + Trace Acetic Acid Start->Dissolve Filter Filter Inorganics (Remove NaCN/Salts) Dissolve->Filter AntiSolvent Add Hexane until Turbid Then clear with Ethanol Filter->AntiSolvent Cooling Cool: RT -> 4°C -> -20°C (Prevent Oiling Out) AntiSolvent->Cooling Isolate Vacuum Filter Wash with Cold Hexane Cooling->Isolate Check Check MP (Target: 57-58°C) Check Odor (No Almond smell) Isolate->Check

Figure 2: Step-by-step workflow for the low-temperature purification of 2-Hydroxy-3-phenylpropanenitrile.

Part 5: References

  • PubChem. (2025).[1][3] Compound Summary: 2-Hydroxy-3-phenylpropanenitrile.[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Azizi, N., et al. (2014).[1] A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins. RSC Advances. Retrieved from [Link]

Sources

Application Note: Analytical Techniques for the Quantitative Determination of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 2-Hydroxy-3-phenylpropanenitrile (also known as 3-phenyllactonitrile), a key chemical intermediate. We provide in-depth protocols and field-proven insights for three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices is explained to empower researchers in method development and validation. This document is designed to serve as a practical resource for ensuring data integrity in research, development, and quality control settings.

Introduction and Physicochemical Profile

2-Hydroxy-3-phenylpropanenitrile is a cyanohydrin derivative of significant interest in organic synthesis, often serving as a precursor for various pharmaceuticals and fine chemicals.[1] Its structure, featuring a hydroxyl group, a nitrile group, and a phenyl ring, presents unique analytical challenges and opportunities.[2] Accurate and precise quantification is paramount for monitoring reaction kinetics, determining purity, and ensuring the quality of starting materials and final products.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. This note explores the application of the most powerful and widely used techniques for this purpose.

Table 1: Physicochemical Properties of 2-Hydroxy-3-phenylpropanenitrile

PropertyValueSource
Chemical Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
CAS Number 50353-47-4[3]
Melting Point 57 °C[4]
Appearance Solid (at room temperature)
Key Structural Features Phenyl Ring (Chromophore), Hydroxyl Group (Polarity, Derivatization Site), Nitrile Group

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse method for the quantification of non-volatile, moderately polar organic compounds. Its high resolution, reproducibility, and sensitivity make it the primary choice for analyzing 2-Hydroxy-3-phenylpropanenitrile in various matrices.

Principle and Rationale

This method leverages the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. The phenyl ring in 2-Hydroxy-3-phenylpropanenitrile provides sufficient hydrophobicity for retention on a C18 column, while the hydroxyl group ensures adequate solubility in aqueous-organic mobile phases. The key to this technique's success is the phenyl ring, which acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

  • Causality of Column Choice: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic interactions with the analyte's phenyl group. This provides a robust retention mechanism that can be easily modulated by the mobile phase composition.

  • Expertise in Mobile Phase Selection: An acidified water/acetonitrile gradient is employed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Phosphoric or formic acid is added to the aqueous phase to protonate any free silanol groups on the stationary phase, which prevents peak tailing by minimizing undesirable secondary interactions with the analyte's polar hydroxyl group.[5]

  • Detector Wavelength Rationale: The phenyl group exhibits strong UV absorbance. A wavelength of approximately 210-220 nm is typically chosen as it corresponds to the π→π* electronic transitions of the benzene ring, offering high sensitivity. A preliminary scan using a photodiode array (PDA) detector is recommended to determine the optimal absorption maximum for maximum sensitivity and specificity.

Detailed Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or PDA detector.

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of 2-Hydroxy-3-phenylpropanenitrile reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Test Sample: Prepare the test sample by dissolving a known quantity in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 80% B over 10 minutes, hold for 2 min, return to 30% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Method Validation and Data Presentation

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7]

Table 2: Typical HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.999> 0.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.2%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.2%
Limit of Detection (LOD) S/N Ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10~0.3 µg/mL
Specificity Peak purity index > 0.999; no interference from blankConfirmed
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent (ACN/Water) weigh->dissolve calibrate Prepare Calibration Curve Standards dissolve->calibrate filter Filter Sample (0.45 µm) dissolve->filter hplc Inject into HPLC System (C18 Column) calibrate->hplc filter->hplc detect UV Detection (215 nm) hplc->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for quantification of 2-Hydroxy-3-phenylpropanenitrile by HPLC-UV.

Alternative Method: Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

For volatile and thermally stable compounds, GC is an excellent high-resolution separation technique. However, 2-Hydroxy-3-phenylpropanenitrile's polar hydroxyl group makes it non-ideal for direct GC analysis.

Principle and Rationale

Direct injection of the analyte onto a GC column would result in poor peak shape (tailing) and potential thermal degradation due to the active proton on the hydroxyl group. To overcome this, a crucial derivatization step is required.

  • Trustworthiness through Derivatization: We employ silylation, a robust and high-yield reaction, to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This is typically achieved using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-ether is significantly more volatile, less polar, and more thermally stable, making it perfectly suited for GC analysis.

  • Column and Detector Choice: A low-polarity capillary column, such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms), is ideal for separating the derivatized analyte. While a Flame Ionization Detector (FID) can be used for quantification, a Mass Spectrometer (MS) is superior as it provides definitive structural confirmation based on the molecule's mass-to-charge ratio and fragmentation pattern, ensuring ultimate specificity.

Detailed Experimental Protocol: GC-MS

Instrumentation: A standard GC system equipped with a split/splitless injector, capillary column, and a Mass Spectrometer detector.

Sample Preparation and Derivatization:

  • Stock Solution (1 mg/mL): Prepare a stock solution in a dry, aprotic solvent like Dichloromethane or Ethyl Acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution in the same solvent.

  • Derivatization Protocol: a. Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst). d. Add 100 µL of dry pyridine or acetonitrile as a solvent. e. Cap the vial tightly and heat at 70 °C for 30 minutes. f. Cool to room temperature before injection.

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 350 m/z
Quantitation Ion To be determined from the mass spectrum of the derivatized analyte (e.g., molecular ion or a major fragment ion).
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prepare Prepare Solutions in Aprotic Solvent dry Evaporate to Dryness (N₂) prepare->dry add_reagent Add BSTFA & Solvent dry->add_reagent heat Heat at 70°C for 30 min add_reagent->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject separate Separate on DB-5ms Column inject->separate detect Detect by MS (Scan Mode) separate->detect extract_ion Extract Quantitation Ion detect->extract_ion integrate Integrate Peak Area extract_ion->integrate quantify Quantify vs. Calibrants integrate->quantify

Caption: Workflow for GC-MS quantification of 2-Hydroxy-3-phenylpropanenitrile via silylation.

Absolute Quantification by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration.

Principle and Rationale

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a high-purity internal standard, the concentration of the analyte can be calculated using a simple ratio of signal integrals, accounting for the number of protons and molecular weights of the analyte and standard.

  • Authoritative Grounding: This technique is considered a primary ratio method by metrological institutes worldwide. Its power lies in its universality and reliance on fundamental physical principles rather than empirical calibration curves.

  • Expertise in Experimental Design:

    • Internal Standard Selection: The choice of internal standard is critical. It must be of high purity, stable, and have at least one sharp signal in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals. Maleic acid or dimethyl sulfone are excellent candidates.[8]

    • Solvent Choice: A deuterated solvent that fully dissolves both the analyte and the internal standard is required (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition Parameters: To ensure accuracy, a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of any proton being integrated is mandatory.[8] This ensures all protons are fully relaxed before the next scan, making the signal integrals directly comparable.

Detailed Experimental Protocol: qNMR

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh ~10 mg of the 2-Hydroxy-3-phenylpropanenitrile sample into a clean vial.

  • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer an aliquot (e.g., 0.7 mL) to an NMR tube.

NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Angle 90°Ensures complete and uniform excitation for quantitative accuracy.
Relaxation Delay (d1) 30 sEnsures full relaxation of all protons for accurate integration.
Number of Scans 16 - 64Sufficient scans to achieve a high signal-to-noise ratio (>250:1).
Acquisition Time ~4 sAllows for high digital resolution.

Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the FID.

  • Carefully integrate a well-resolved, unique signal from the analyte (e.g., the methine proton -CH(OH)CN) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid).

  • Calculate the purity or concentration using the following formula:[8]

    Pₓ = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₓ / Mₛ) * (Wₛ / Wₓ) * Pₛ

    Where:

    • P = Purity (or concentration if weights are per volume)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • x = Analyte (2-Hydroxy-3-phenylpropanenitrile)

    • s = Internal Standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte (Wx) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std (Ws) weigh_std->dissolve acquire Acquire ¹H Spectrum (Long Relaxation Delay) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (Ix) & Standard (Is) Signals process->integrate calculate Calculate Purity/Concentration using Formula integrate->calculate

Caption: General workflow for absolute quantification using qNMR.

Method Comparison Summary

FeatureRP-HPLC-UVGC-MSqNMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Ratio
Sample Prep Simple dissolution & filtrationMulti-step derivatization requiredSimple dissolution
Throughput HighMediumLow
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Specificity Good (based on RT)Excellent (RT + Mass Spectrum)Excellent (based on chemical shift)
Reference Std Requires analyte-specific stdRequires analyte-specific stdRequires any certified standard
Best For Routine QC, purity analysis, stability studiesTrace analysis, impurity identificationPurity assessment of reference materials, primary quantification

Conclusion

The quantification of 2-Hydroxy-3-phenylpropanenitrile can be achieved with high accuracy and precision using several analytical techniques. RP-HPLC-UV stands out as the most practical and robust method for routine quality control and research applications due to its simplicity, high throughput, and good sensitivity. For applications requiring higher sensitivity or unambiguous confirmation, GC-MS following a silylation derivatization step is the method of choice. Finally, qNMR serves as an invaluable, non-destructive tool for the absolute quantification and purity assignment of reference materials without the need for an identical standard. The selection of the optimal method should be guided by the specific analytical objective, sample matrix, and available resources.

References

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Trontelj, J., & Roškar, R. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Reddy, B. R., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Acta Chimica Slovaca. Retrieved from [Link]

  • ResearchGate. (2021). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291037, 3-Phenyllactonitrile. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hydroxy-2-phenylpropanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 2-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanenitrile, 2-hydroxy-. Retrieved from [Link]

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Application Note: HPLC Analysis of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Optimization, Validation, and Enantioseparation Protocols

Executive Summary

This guide details the high-performance liquid chromatography (HPLC) protocols for the analysis of 2-Hydroxy-3-phenylpropanenitrile , a critical intermediate in the synthesis of phenylalanine analogs and a key substrate in biocatalysis (Hydroxynitrile Lyase assays).

Unlike stable pharmaceutical intermediates, this cyanohydrin presents a unique physicochemical challenge: the equilibrium between formation and dissociation. In aqueous solution, particularly at neutral or basic pH, the molecule spontaneously dissociates into Phenylacetaldehyde and Hydrogen Cyanide (HCN). Therefore, standard generic HPLC methods will fail, resulting in split peaks, poor recovery, or phantom impurities.

This document provides two distinct validated workflows:

  • Reverse-Phase (RP-HPLC): For chemical purity, reaction monitoring, and stability testing.

  • Normal-Phase Chiral HPLC: For the determination of Enantiomeric Excess (

    
    ), critical for asymmetric enzymatic synthesis.
    
Chemical Context & Stability Logic

To analyze this molecule accurately, one must understand its instability. The cyanohydrin moiety is labile.



  • High pH (> 6.0): Equilibrium shifts right (Dissociation).

  • Low pH (< 3.0): Equilibrium shifts left (Stabilization).

  • Temperature: Higher temperatures accelerate dissociation.

Critical Directive: All sample diluents and mobile phases must be acidified . Failure to do so will lead to on-column decomposition, appearing as a "saddle" between the aldehyde and cyanohydrin peaks.

StabilityLogic Cyanohydrin 2-Hydroxy-3-phenylpropanenitrile (Analyte) Aldehyde Phenylacetaldehyde (Decomposition) Cyanohydrin->Aldehyde Dissociation HCN HCN (Volatile) Cyanohydrin->HCN Acid Acidic pH (<3.0) Mobile Phase Acid->Cyanohydrin Stabilizes Analyte Base Neutral/Basic pH Diluent Base->Cyanohydrin Accelerates Decomp

Figure 1: Stability mechanism. Acidic conditions are mandatory to prevent on-column dissociation.

Method A: Achiral Purity & Reaction Monitoring (RP-HPLC)

Objective: Quantify 2-Hydroxy-3-phenylpropanenitrile and separate it from the starting material (Phenylacetaldehyde).

3.1 Chromatographic Conditions
ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobic selectivity.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterpH ~2.0 stabilizes the cyanohydrin.
Mobile Phase B Acetonitrile (0.05% TFA)Organic modifier; TFA added to maintain baseline stability.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 25°CKeep near ambient; high temp promotes dissociation.
Detection UV 215 nm (Primary), 254 nm (Secondary)215 nm for nitrile/peptide sensitivity; 254 nm for phenyl ring specificity.
Injection Vol 10 µLStandard load.
3.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
3.3 Expected Retention Times
  • 2-Hydroxy-3-phenylpropanenitrile: ~6.5 - 7.5 min (Elutes earlier due to polar -OH and -CN groups).

  • Phenylacetaldehyde: ~9.0 - 10.5 min (Less polar, elutes later).

Method B: Enantiomeric Excess Determination (Chiral HPLC)

Objective: Separate the (R) and (S) enantiomers to determine optical purity, typically for evaluating Hydroxynitrile Lyase (HNL) activity.

4.1 Chromatographic Conditions
ParameterConditionRationale
Column Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are industry standard for aromatic cyanohydrins.
Mobile Phase n-Hexane : Isopropyl Alcohol (90:10 v/v)Normal phase mode. IPA modifies polarity and selectivity.
Additives 0.1% TFA or Acetic AcidCrucial: Suppresses peak tailing from the hydroxyl group interaction with silica.
Flow Rate 0.5 - 1.0 mL/minLower flow rate improves resolution (

) of enantiomers.
Temperature 20°C - 25°CLower temperature often improves chiral recognition.
Detection UV 254 nmAromatic ring absorption is sufficient and has less noise than 210 nm in Normal Phase.
4.2 System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 8000.[1]

Sample Preparation Protocols (The "Trustworthiness" Pillar)

The most common source of error in this analysis is improper quenching of the reaction mixture.

5.1 Protocol: Quenching Biocatalytic Reactions

If monitoring an HNL enzyme reaction (Aldehyde + HCN


 Cyanohydrin):
  • Extraction Solvent: Prepare Ethyl Acetate or MTBE containing 0.5% Acetic Acid .

  • Quench: Add 500 µL of reaction mixture to 1000 µL of the acidified extraction solvent. Vortex immediately for 30 seconds.

  • Phase Separation: Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • For Chiral HPLC: Inject the organic layer directly (ensure no water enters the column).

    • For RP-HPLC: Evaporate a clear aliquot of the organic layer under nitrogen, reconstitute in Mobile Phase A (Water + 0.1% TFA).

5.2 Protocol: Standard Preparation
  • Weigh 10 mg of 2-Hydroxy-3-phenylpropanenitrile reference standard.

  • Dissolve in 10 mL of Acetonitrile containing 0.1% TFA .

  • Store at 4°C. Shelf life is limited (approx. 24-48 hours) due to slow equilibrium shifts even in organic solvents. Prepare fresh daily.

Analytical Workflow Diagram

Workflow cluster_Prep Sample Preparation (Critical) cluster_Analysis Chromatographic Mode Start Sample Source (Reaction Mix or Solid) Quench Acidic Quench (0.5% Acetic Acid) Start->Quench Extract Phase Separation (Org vs Aq) Quench->Extract Choice Select Method Extract->Choice RP Method A: RP-HPLC (C18, Acidic Water/ACN) Goal: Purity/Yield Choice->RP Quantification NP Method B: Chiral HPLC (Chiralcel OD-H, Hex/IPA) Goal: Enantiomeric Excess Choice->NP Chirality Result Data Analysis (Integrate at 215/254 nm) RP->Result NP->Result

Figure 2: Complete analytical workflow emphasizing the acidic quench step.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting On-column decomposition due to high pH.Ensure Mobile Phase A has 0.1% TFA or H3PO4. Check injector wash solvent pH.
"Saddle" between peaks Dynamic equilibrium active during run.Lower column temperature to 15-20°C. Increase acid concentration.
Low Recovery Volatilization of HCN or Aldehyde.Keep samples capped and refrigerated (4°C) in autosampler.
Broad Peaks (Chiral) Strong interaction with silanols.Add 0.1% TFA or Acetic Acid to the Hexane/IPA mobile phase.
References
  • von Langermann, J., et al. (2008).[2] "Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values."[1][2] Bioprocess and Biosystems Engineering, 31(3), 155-161.[1][2]

    • Context: Establishes the stability profile of phenyl-based cyanohydrins and bioc
  • Phenomenex Application Guide. (2023). "Chiral HPLC Separations: Strategies and Approaches."

    • Context: Validates the selection of polysaccharide-based columns (OD-H/AD-H)
  • Sielc Technologies. "Separation of Phenylacetaldehyde on Newcrom R1 HPLC column."

    • Context: Provides baseline parameters for the decomposition product (aldehyde) analysis in acidic media.
  • Guterl, J.K., et al. (2009). "Uneven distribution of novel hydroxynitrile lyases in the plant kingdom." Journal of Biotechnology, 141(3-4), 166-173. Context: Describes standard extraction and HPLC protocols for hydroxynitrile lyase screening.

Sources

Application Note: High-Integrity GC-MS Analysis of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of 2-Hydroxy-3-phenylpropanenitrile (Phenylacetaldehyde cyanohydrin, CAS: 50353-47-4) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific "analytical trap" for researchers: thermal instability.[1][2] Under standard GC inlet temperatures (>200°C), this molecule undergoes rapid retro-aldol-type decomposition, reverting to phenylacetaldehyde and hydrogen cyanide (HCN).[1] This artifact leads to false negatives for the cyanohydrin and false positives for the aldehyde. This guide details a robust Trimethylsilyl (TMS) Derivatization Protocol using BSTFA + 1% TMCS to stabilize the analyte, ensuring quantitative accuracy and structural integrity.

Introduction & Chemical Context

2-Hydroxy-3-phenylpropanenitrile is a critical intermediate in the synthesis of phenylalanine and various pharmaceutical precursors.[1][2] It belongs to the class of cyanohydrins, which exist in a delicate equilibrium with their parent carbonyls and HCN.

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 147.17 g/mol [1][3]

  • Key Functional Groups: Secondary Hydroxyl (-OH), Nitrile (-CN)[1]

  • Analytical Challenge: The hydroxyl proton is acidic enough to facilitate elimination reactions.[1][2] In a hot GC injector, the equilibrium shifts violently toward decomposition.[1]

The Thermal Decomposition Mechanism

Direct injection of the underivatized sample results in the following breakdown, often misidentified as "sample contamination" or "oxidation":

Decomposition Cyanohydrin 2-Hydroxy-3-phenylpropanenitrile (Analyte) Heat GC Inlet Heat (>200°C) Cyanohydrin->Heat Direct Injection Aldehyde Phenylacetaldehyde (Artifact) Heat->Aldehyde Retro-Cyanohydrin Reaction HCN Hydrogen Cyanide (Toxic Gas) Heat->HCN

Figure 1: Thermal decomposition pathway of the underivatized analyte in a GC inlet.[1][2]

Experimental Protocol

To analyze this compound successfully, we must "cap" the hydroxyl group, blocking the decomposition pathway. The Gold Standard method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

Reagents & Materials[1][2][4][5][6][7][8][9]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous, HPLC grade).[1] Avoid methanol, as it reacts with silylating reagents.

  • Derivatizing Agent: BSTFA + 1% TMCS (commercially available).[1][2]

  • Internal Standard (IS): Naphthalene-d8 or Benzonitrile (stable, non-reactive).[1][2]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Step-by-Step Derivatization Workflow
  • Sample Preparation: Weigh 1–5 mg of the sample into a reaction vial.

  • Dissolution: Add 1.0 mL of anhydrous DCM. Vortex until dissolved.[1][2]

  • Internal Standard Addition: Add 10 µL of IS solution (1 mg/mL).

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Note: The TMCS acts as a catalyst to drive the silylation of sterically hindered hydroxyls.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes in a heating block.

    • Why? While reaction may occur at room temperature, heating ensures 100% conversion and reproducible kinetics.[1][2]

  • Cooling: Allow to cool to room temperature.

  • Analysis: Inject directly into the GC-MS.

Workflow Sample Sample + Solvent (DCM) Reagent Add BSTFA + 1% TMCS Sample->Reagent Reaction Incubate @ 60°C (30 min) Formation of TMS-Ether Reagent->Reaction GCMS GC-MS Injection (Stable Derivative) Reaction->GCMS

Figure 2: Derivatization workflow ensuring analyte stability.[1][2]

Instrumental Parameters

The following parameters are optimized for the TMS derivative (


) on an Agilent-style quadrupole system.
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; "Ultra Inert" (UI) reduces tailing of nitriles.[1][2]
Inlet Mode Split (10:1) or SplitlessSplit for purity assay; Splitless for trace impurity analysis.[1][2]
Inlet Temp 250°CHigh enough to vaporize the derivative; TMS group prevents degradation.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.[1][2]
Oven Program 80°C (1 min hold)

15°C/min to 280°C

Hold 3 min
Starts cool to focus solvent; ramps quickly to elute the phenyl ring derivative.
Transfer Line 280°CPrevents condensation before the ion source.[1][2]
Ion Source EI (70 eV) @ 230°CStandard Electron Ionization.[1][2]
Scan Range m/z 40 – 350Covers the molecular ion (219) and lower fragments.[1]

Results & Interpretation

Successful derivatization yields 2-((trimethylsilyl)oxy)-3-phenylpropanenitrile .[1][2]

Mass Spectral Fingerprint

The mass spectrum of the TMS derivative is distinct from the parent and the aldehyde breakdown product.

  • Molecular Ion (

    
    ): m/z 219  (Typically weak intensity, <5%).[1]
    
  • Base Peak: m/z 91 (

    
     Tropylium ion).[1][2] This is characteristic of the benzyl substructure.[2]
    
  • TMS Group: m/z 73 (

    
    ).[1][2] Confirms successful silylation.
    
  • Alpha-Cleavage Fragment: m/z 192 (

    
     or loss of nitrile group interactions).[1][2]
    
    • Note: In TMS-cyanohydrins, the loss of the nitrile group or the benzyl group dominates. The loss of the benzyl radical (

      
      ) would yield m/z 128.[1]
      
Quality Control Checks[1][2]
  • Derivatization Efficiency: Monitor m/z 120 (Phenylacetaldehyde). If this peak is present alongside the TMS derivative, the derivatization was incomplete (wet solvent or old reagent).[1]

  • Linearity: The method is linear from 1 µg/mL to 100 µg/mL relative to the Internal Standard.

Troubleshooting & Safety

Safety Warning: HCN

Although the derivatization prevents HCN release inside the instrument, the underivatized bulk material can release HCN if exposed to moisture or acid. Always handle the neat standard in a fume hood.

Common Issues
  • Peak Tailing: Nitriles can interact with active sites on the column.[1][2] Use a "deactivated" liner (e.g., splitless with glass wool) and a fresh column trim.[1]

  • Moisture Contamination: BSTFA hydrolyzes instantly in water.[1][2] If the reagent turns cloudy or precipitates white crystals, discard it.[1]

  • "Ghost" Peaks: If you see peaks at m/z 207 or 281, these are column bleed (siloxanes), not your analyte.[1]

References

  • NIST Chemistry WebBook. 2-Hydroxy-3-phenylpropanenitrile (CAS 50353-47-4).[1][2] National Institute of Standards and Technology.[1][2]

  • Sigma-Aldrich Technical Bulletin. Derivatization with BSTFA: Protocols and Mechanisms. Merck KGaA.[1][2]

  • Little, J. L. Artifacts in Gas Chromatography-Mass Spectrometry.[1][2] Journal of Chromatography A, 1999.[1] (Discusses thermal degradation of labile intermediates in GC inlets).

  • Fiehn, O. Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling.[1][2] Current Protocols in Molecular Biology, 2016.[1][2] (Standardizing silylation protocols for hydroxy-compounds).

Sources

Application Notes and Protocols for 2-Hydroxy-3-phenylpropanenitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Phenylpropanoid Scaffold

2-Hydroxy-3-phenylpropanenitrile, also known as 3-phenyllactonitrile, is a bifunctional molecule belonging to the broad class of phenylpropanoids.[1] Its structure, featuring a reactive hydroxyl group and a nitrile moiety attached to a propyl chain on a benzene ring, presents a compelling scaffold for synthetic chemistry.[1] While extensively utilized as an intermediate in organic and pharmaceutical synthesis, its direct application within the agrochemical sector is an emerging area of research.[2][3]

This guide is designed for researchers and scientists in agrochemical discovery. It moves beyond established applications to explore the untapped potential of 2-Hydroxy-3-phenylpropanenitrile. We will provide the scientific rationale, detailed synthetic protocols, and screening methodologies to investigate this compound and its derivatives as novel candidates for fungicides, herbicides, or insecticides. The core premise is grounded in the well-documented role of phenylpropanoids as key players in natural plant defense mechanisms against a variety of biotic stresses.[4][5] By leveraging this natural blueprint, researchers can explore a chemical space with inherent biological relevance.

Part 1: Foundational Synthesis of the Core Scaffold

Rationale

The first critical step in exploring the agrochemical potential of 2-Hydroxy-3-phenylpropanenitrile is to establish a reliable and scalable synthesis protocol. The molecule is not as readily available as simpler starting materials, necessitating in-house synthesis. The following protocol describes the formation of the cyanohydrin from phenylacetaldehyde. This reaction involves the nucleophilic addition of a cyanide ion to the aldehyde's carbonyl group. Handling cyanide salts or hydrogen cyanide requires strict adherence to safety protocols due to their high toxicity.[6]

Experimental Protocol 1: Synthesis of 2-Hydroxy-3-phenylpropanenitrile

Objective: To synthesize 2-Hydroxy-3-phenylpropanenitrile from phenylacetaldehyde.

Materials:

  • Phenylacetaldehyde (1.0 equivalent)

  • Sodium cyanide (NaCN) (1.1 equivalents)

  • Sodium bisulfite (NaHSO₃) (optional, for purification of aldehyde)

  • Acetic acid (or other mild acid)

  • Diethyl ether (or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Ice bath

  • Round-bottom flask, dropping funnel, and magnetic stirrer

Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve sodium cyanide in a minimal amount of cold distilled water in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C using an ice bath.

  • Aldehyde Addition: Add phenylacetaldehyde to the cyanide solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Acidification: Slowly add acetic acid dropwise to the reaction mixture. This in-situ generation of hydrocyanic acid (HCN) is highly hazardous. Ensure the fume hood is functioning optimally. The pH should be maintained in a slightly acidic range (pH 4-5) to facilitate the reaction without promoting excessive HCN gas release.

  • Reaction: Allow the mixture to stir in the ice bath for an additional 2-3 hours after the acid addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (to neutralize excess acid) followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Hydroxy-3-phenylpropanenitrile.

  • Purification: The crude product, typically an oil, can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane.[6]

Safety:

  • Cyanide Hazard: Sodium cyanide and the generated hydrogen cyanide are extremely toxic.[6] All steps must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and ensure all lab personnel are trained in its use.

  • Waste Disposal: All aqueous and solid waste containing cyanide must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

Synthesis Workflow Diagram

cluster_synthesis Protocol 1: Synthesis Workflow A 1. Dissolve NaCN in H₂O (0-5 °C) B 2. Add Phenylacetaldehyde (dropwise, <10 °C) A->B C 3. Acidify with Acetic Acid (slowly, pH 4-5) B->C D 4. Stir for 2-3 hours (Monitor by TLC) C->D E 5. Extract with Diethyl Ether D->E F 6. Wash Organic Layer (NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify via Column Chromatography G->H I Final Product: 2-Hydroxy-3-phenylpropanenitrile H->I

Caption: Workflow for the synthesis of 2-Hydroxy-3-phenylpropanenitrile.

Part 2: Generating a Candidate Library for Screening

Rationale

A single compound rarely provides a complete picture of biological activity. A key strategy in agrochemical research is the creation of a focused library of analogues to perform Structure-Activity Relationship (SAR) studies. By systematically modifying the core scaffold of 2-Hydroxy-3-phenylpropanenitrile, researchers can identify which functional groups are essential for any observed bioactivity and optimize the molecule for potency, selectivity, and stability. The hydroxyl and nitrile groups are prime targets for chemical modification.[7][8]

Experimental Protocol 2: Derivatization of 2-Hydroxy-3-phenylpropanenitrile

Objective: To create a small library of analogues by modifying the hydroxyl and nitrile functional groups.

A. Acylation of the Hydroxyl Group:

  • Setup: Dissolve the synthesized 2-Hydroxy-3-phenylpropanenitrile (1.0 eq.) in an anhydrous solvent like dichloromethane in a round-bottom flask under a nitrogen atmosphere. Add a base such as triethylamine (1.5 eq.).

  • Reaction: Cool the mixture to 0 °C and add an acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.2 eq.) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Quench the reaction with water, extract the product, wash, dry, and purify by chromatography to yield the corresponding ester.

B. Hydrolysis of the Nitrile Group to a Carboxylic Acid:

  • Setup: Combine the crude 2-Hydroxy-3-phenylpropanenitrile with concentrated hydrochloric acid.[7]

  • Reaction: Heat the mixture under reflux for several hours until TLC indicates the disappearance of the starting material.

  • Isolation: Cool the reaction mixture. The resulting 2-hydroxy-3-phenylpropanoic acid may precipitate. If not, extract the product with an organic solvent.

  • Purification: The product can be purified by recrystallization or chromatography.

Derivatization and Screening Workflow

cluster_workflow Library Synthesis & Screening Workflow cluster_derivatization Derivatization cluster_screening High-Throughput Screening Core 2-Hydroxy-3-phenylpropanenitrile (Core Scaffold) ModA Acylation of -OH group Core->ModA Synthesize Analogues ModB Hydrolysis of -CN group Core->ModB Synthesize Analogues ModC Other Modifications (e.g., Etherification) Core->ModC Synthesize Analogues Library Focused Compound Library ModA->Library ModB->Library ModC->Library Fung Antifungal Assay Library->Fung Herb Herbicidal Assay Library->Herb Insect Insecticidal Assay Library->Insect SAR Structure-Activity Relationship (SAR) Analysis Fung->SAR Herb->SAR Insect->SAR Lead Lead Candidate Identification SAR->Lead

Caption: Workflow for creating and screening a focused chemical library.

Part 3: In Vitro Antifungal Screening Protocol

Rationale

Phenylpropanoids and related compounds have demonstrated notable antifungal properties.[9] A study on arylpropanoids showed that compounds with a three-carbon chain on a phenyl ring exhibited a broad spectrum of activity against dermatophytes, providing a strong rationale for screening 2-Hydroxy-3-phenylpropanenitrile and its derivatives against plant pathogenic fungi.[9] The following protocol details a standard agar dilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol 3: Agar Dilution Antifungal Assay

Objective: To determine the MIC of synthesized compounds against selected plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

Materials:

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Cultures of test fungi grown on PDA

  • Sterile cork borer (5 mm diameter)

  • Commercial fungicide (e.g., Carbendazim) as a positive control

Procedure:

  • Stock Solutions: Prepare stock solutions of each test compound and the positive control in DMSO at a concentration of 10 mg/mL.

  • Media Preparation: Autoclave PDA medium and allow it to cool to approximately 45-50 °C in a water bath.

  • Dosing: Add appropriate volumes of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a negative control plate containing only DMSO (at the highest volume used for the test compounds) to ensure the solvent has no effect on fungal growth.

  • Plating: Gently swirl the flasks to ensure thorough mixing and pour the agar into sterile petri dishes. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Use a sterile cork borer to cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each prepared test plate.

  • Incubation: Seal the plates with parafilm and incubate them at 25 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily for 3-7 days, or until the fungal growth in the negative control plate reaches the edge of the dish.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Data Presentation: MIC Summary Table
Compound IDDerivative TypeConc. (µg/mL)Fungal Growth Diameter (mm)% Inhibition
Control (-)DMSO0850
Control (+)Carbendazim10594.1
Core-001Parent Scaffold1004052.9
Ester-002Acetyl Ester1002570.6
Acid-003Carboxylic Acid100788.2

Note: This table presents hypothetical data for illustrative purposes.

Part 4: Hypothetical Mode of Action & Signaling Pathways

Conceptual Framework for Further Research

Should bioactivity be confirmed, the next phase of research would focus on elucidating the mechanism of action. As direct data for 2-Hydroxy-3-phenylpropanenitrile is unavailable, we can hypothesize potential pathways based on related natural products.

Many phenylpropanoids exert their defensive effects by disrupting cellular integrity or key metabolic processes in pathogens.[5] A plausible hypothesis is that these compounds could interfere with fungal cell membrane function or inhibit crucial enzymes. For instance, the phenolic hydroxyl group could participate in redox cycling, generating reactive oxygen species (ROS) that are toxic to the fungus. Alternatively, the overall structure might allow the molecule to act as a non-covalent inhibitor of enzymes essential for fungal respiration or nutrient uptake, similar to how strobilurins target the mitochondrial electron transport chain.[10]

Hypothetical Fungal Inhibition Pathway

cluster_pathway Hypothetical Mechanism of Fungal Inhibition cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound 2-Hydroxy-3-phenyl- propanenitrile Derivative Membrane Fungal Cell Membrane Compound->Membrane Interacts with Enzyme Essential Metabolic Enzyme (e.g., in Respiration) Compound->Enzyme Interacts with Signal Signaling Pathway (e.g., for growth) Compound->Signal Interacts with Disrupt Membrane Disruption (Loss of Integrity) Membrane->Disrupt Inhibit Enzyme Inhibition (ATP Depletion) Enzyme->Inhibit Block Signal Blockade Signal->Block GrowthArrest Fungal Growth Arrest / Cell Death Disrupt->GrowthArrest Inhibit->GrowthArrest Block->GrowthArrest

Caption: Potential mechanisms for antifungal action to guide further research.

References

  • BenchChem. (2025). Synthesis of 2-Hydroxy-2-phenylpropanenitrile - Technical Support Center. BenchChem.
  • Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • CymitQuimica. (n.d.). 2-Hydroxy-3-phenylpropanenitrile.
  • ChemSynthesis. (2025). 2-hydroxy-3-methoxy-3-phenylpropanenitrile.
  • National Center for Biotechnology Information. (2025). 3-Phenyllactonitrile. PubChem Compound Database.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxy-2-phenylpropanenitrile. BenchChem.
  • Cantrell, C. L., et al. (1998).
  • N/A. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • National Center for Biotechnology Information. (2021). 2-Hydroxy-3-phenylpropanal.
  • Ramaroson, M. L., et al. (2022). Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. Molecules.
  • Gonçalves, M. F. M., et al. (2022). Selected Fungal Natural Products with Antimicrobial Properties. Molecules.
  • Ramaroson, M. L., et al. (2022). Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. PubMed Central.
  • SIDS. (n.d.). 2-HYDROXYPROPANENITRILE.
  • BenchChem. (2025). The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide. BenchChem.
  • National Center for Biotechnology Information. (2025). 3-Hydroxy-3-phenylpropanenitrile.
  • ChemSynthesis. (2025). 2-hydroxy-2-phenylpropanenitrile.
  • MDPI. (2023).
  • Brzezińska, A., & Grzelak, K. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PubMed Central.

Sources

Scale-up synthesis of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Hydroxy-3-phenylpropanenitrile

Executive Summary & Target Analysis

Target Compound: 2-Hydroxy-3-phenylpropanenitrile CAS: 15574-27-3 Synonyms: Phenylacetaldehyde cyanohydrin, 3-Phenyllactonitrile. Structure:



Critical Distinction: Literature frequently confuses this compound with 2-Hydroxy-2-phenylpropanenitrile (Acetophenone cyanohydrin). Ensure your starting material is Phenylacetaldehyde , not Acetophenone. The reactivity profiles differ significantly; Phenylacetaldehyde is prone to rapid polymerization and oxidation, requiring specific handling protocols not necessary for the ketone.

Application Scope: This intermediate is a linchpin in the synthesis of phenylalanine analogs, protease inhibitors (e.g., HIV/HCV therapeutics), and agrochemicals. The protocol below prioritizes the Sodium Bisulfite Adduct Route . While direct HCN addition is atom-efficient, the bisulfite route offers superior thermal control and safety for scale-up (>100g to kg scale), mitigating the risk of runaway exotherms and catastrophic HCN release.

Strategic Route Selection

FeatureRoute A: Direct Cyanation Route B: Bisulfite Adduct (Recommended) Route C: Enzymatic (HNL)
Reagents NaCN/KCN + HCl (or HCN gas)NaHSO

+ NaCN
Hydroxynitrile Lyase (HNL)
Thermodynamics Highly Exothermic (Risk of Runaway)Stepwise Exotherms (Manageable)Isothermal / Mild
Safety Profile High Risk: Free HCN evolutionModerate Risk: Cyanide confined to Step 2Low Risk: Aqueous buffer, no free HCN gas
Product Quality Often contains polymerized aldehydeHigh purity (Bisulfite purifies aldehyde)High Enantiomeric Excess (ee)
Scalability Difficult (Cooling limits)Excellent (Solid intermediate options)Limited by enzyme cost/availability

Decision Matrix: For general scale-up where racemic product is acceptable or will be resolved later, Route B is the industry standard due to its inherent safety layers. If enantiopurity is strictly required upstream, Route C (Enzymatic) should be employed.

Process Safety Assessment (PSA)

Warning: This protocol involves Sodium Cyanide (NaCN) .[1][2] It is a rapid-acting metabolic asphyxiant.

  • Engineering Control: All operations must occur in a certified fume hood with a scrubber system (NaOH/Bleach).

  • HCN Monitoring: Portable HCN detectors (set to 4.7 ppm alarm) must be worn by all personnel.

  • Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be staged immediately outside the work zone.

  • Chemical Incompatibility: Isolate Phenylacetaldehyde from strong bases prior to reaction to prevent aldol polymerization.

Detailed Protocol: The Bisulfite Adduct Method

Phase 1: Pre-Process Preparation (Purification of Starting Material)

Phenylacetaldehyde polymerizes upon storage. Using "old" bottles without purification will result in low yields and intractable emulsions.

  • Check: Perform GC-MS or H-NMR on Phenylacetaldehyde. If purity <95%, proceed to distillation.

  • Distillation: Distill under high vacuum (<5 mmHg) at <80°C. Add 0.1% Hydroquinone as a polymerization inhibitor.

  • Storage: Use immediately. If storage is necessary, keep at -20°C under Argon.

Phase 2: Bisulfite Adduct Formation

Reaction:



  • Reactor Setup: 5L Jacketed Glass Reactor equipped with overhead stirrer (high torque), internal temperature probe, and dropping funnel.

  • Charge: Dissolve Sodium Bisulfite (NaHSO

    
    , 1.1 equiv)  in deionized water (2.5 volumes relative to aldehyde).
    
  • Cooling: Circulate glycol to cool the solution to 0–5°C .

  • Addition: Add freshly distilled Phenylacetaldehyde (1.0 equiv) dropwise over 60–90 minutes.

    • Control: Maintain internal temperature <15°C.[3]

    • Observation: A white precipitate (the bisulfite adduct) will form, creating a thick slurry.

  • Digestion: Stir vigorously at room temperature for 2 hours to ensure complete aldehyde consumption (Monitor by TLC: Disappearance of aldehyde spot).

Phase 3: Cyanide Displacement

Reaction:



  • Preparation: Dissolve Sodium Cyanide (NaCN, 1.05 equiv) in minimal water (1 volume).

    • Caution: Ensure pH >10 to prevent HCN gas generation.

  • Addition: Add the NaCN solution to the bisulfite adduct slurry over 45 minutes.

    • Note: The reaction is endothermic or mildly exothermic depending on concentration; the slurry will dissolve as the oil (cyanohydrin) forms.

  • Separation: The mixture will separate into an aqueous layer and an organic oil layer (Product).

  • Extraction: Add Ethyl Acetate (EtOAc) or MTBE (2 volumes) to extract the product. Stir for 15 minutes, then settle.

  • Phase Cut: Separate the organic layer.[1][2][3] Re-extract aqueous layer once.

Phase 4: Workup & Stabilization

Critical: Cyanohydrins are unstable in base (reverting to aldehyde + HCN) and heat.

  • Wash: Wash combined organics with:

    • 1x Water[1][2]

    • 1x 10% Sulfuric Acid (Caution: Check pH of aqueous waste; ensure no Cyanide is present before acidifying, or treat waste with Bleach first). Correction: To avoid HCN risk during workup, wash with Saturated Sodium Bicarbonate first, then Brine . Do not acidify unless free cyanide is confirmed absent. Refined Step: Wash with Brine.[1]

  • Stabilization: Add a trace amount of Glacial Acetic Acid (0.5% v/v) to the organic layer. This acidic environment inhibits the retro-cyanohydrin reaction.

  • Drying: Dry over anhydrous

    
    . Filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap) at bath temperature <40°C .

    • Result: Pale yellow oil. Yield typically 85–92%.

Process Logic & Visualization

G cluster_0 Phase 1: Prep cluster_1 Phase 2: Bisulfite Adduct cluster_2 Phase 3: Cyanation cluster_3 Phase 4: Workup Start Phenylacetaldehyde (Crude) Distill Vacuum Distillation (<80°C, <5mmHg) Start->Distill Purify PureAld Pure Phenylacetaldehyde Distill->PureAld AdductRxn Adduct Formation (Exothermic Slurry) PureAld->AdductRxn Dropwise Addn Bisulfite NaHSO3 (aq) 0-5°C Bisulfite->AdductRxn SolidAdduct Bisulfite Adduct (Solid/Slurry) AdductRxn->SolidAdduct CyanideAdd Add NaCN (aq) Controlled Rate SolidAdduct->CyanideAdd Biphasic Biphasic Mixture (Oil + Aq) CyanideAdd->Biphasic Displacement Extract Extraction (EtOAc/MTBE) Biphasic->Extract Stabilize Stabilization (Trace AcOH) Extract->Stabilize Phase Cut & Wash Safety IPC: Check Free CN- Before Acid Wash Extract->Safety Product 2-Hydroxy-3-phenylpropanenitrile (>90% Yield) Stabilize->Product Vac Conc (<40°C) Safety->Stabilize Safe

Caption: Process flow for the scale-up synthesis of 2-Hydroxy-3-phenylpropanenitrile via the Bisulfite Adduct method, highlighting critical safety checkpoints.

Analytical Controls & Troubleshooting

In-Process Control (IPC):

  • Step 2 Completion: TLC (20% EtOAc/Hexane). Aldehyde (

    
    ) should be absent. Adduct stays at baseline.
    
  • Final Purity: HPLC (C18 Column, Acetonitrile/Water 0.1% TFA).

    • Note: Cyanohydrins can decompose on silica columns. Use neutral alumina or reverse phase if purification is needed.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield / Polymer Formation Starting material degraded.[1]Distill Phenylacetaldehyde immediately before use.
Emulsion during Extraction Bisulfite adduct not fully reacted or pH issue.Add Brine; filter through Celite if solid particulates persist.
Product Color (Dark) Oxidation or thermal decomposition.Keep workup temp <40°C. Ensure trace acid stabilization.
Residual Cyanide in Waste Incomplete reaction.Treat aqueous waste with Bleach (NaOCl) at pH >10 to oxidize CN to Cyanate before disposal.

References

  • Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. "Mandelic Acid." Organic Syntheses, Coll.[3][4] Vol. 1, p.336 (1941). (Foundational protocol for cyanohydrin synthesis via bisulfite adducts). Link

  • U.S. Patent 3,787,477. "Preparation of Cyanohydrins." (Describes the industrial handling of aldehyde-bisulfite-cyanide systems). Link

  • Griengl, H. et al. "Enzymatic Synthesis of Optically Active Cyanohydrins." Tetrahedron, 54(48), 14477-14486. (Reference for enzymatic route if chirality is required). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 291037, 3-Phenyllactonitrile." (Verification of chemical structure and safety data). Link

  • Pohmakotr, M. et al. "Alpha-hydroxy-beta-phenylpropionitrile." Organic Syntheses, Coll.[3][4] Vol. 8, p.381 (1993). (Analogous handling of phenyl-substituted nitriles). Link

Sources

Troubleshooting & Optimization

Improving the yield of 2-Hydroxy-3-phenylpropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into Google searches. I aim to compile solid data on synthesizing 2-Hydroxy-3-phenylpropanenitrile. I'm focusing on finding the best routes, the mechanisms involved, typical yields, and what really impacts the whole process. I'm hoping to get a broad base of information to build from.

Compiling and Structuring Information

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Technical Support Center: Synthesis of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, stability, and impurity profiling of 2-Hydroxy-3-phenylpropanenitrile (also known as Phenylacetaldehyde Cyanohydrin). This document is structured as a Tier-3 Technical Support resource for researchers encountering yield loss or purity issues.

Target Molecule: 2-Hydroxy-3-phenylpropanenitrile CAS: 50353-47-4 Molecular Formula: C


H

NO Key Precursor: Phenylacetaldehyde (CAS: 122-78-1)

Introduction: The Instability Paradox

The synthesis of 2-Hydroxy-3-phenylpropanenitrile is chemically deceptive. While the nucleophilic addition of cyanide to an aldehyde is a textbook reaction, the specific substrate—Phenylacetaldehyde —introduces severe instability.[1] Unlike benzaldehyde, phenylacetaldehyde possesses highly acidic


-protons, making it exceptionally prone to self-condensation (Aldol) and polymerization.[1] Furthermore, the resulting cyanohydrin is in a delicate equilibrium; it readily reverts to the starting materials or dehydrates under thermodynamic stress.[1]

This guide troubleshoots the specific side-reaction pathways that degrade your yield and enantiomeric excess (ee).

Module 1: Diagnostic Troubleshooting (Impurity Profiling)

Q1: I see a significant impurity at roughly 2x the molecular weight of the starting material. What is it?

Diagnosis: You are observing 2,4-Diphenyl-2-butenal (Aldol Condensation Product).[1][2] Mechanism: Under the basic conditions often required to generate the nucleophilic cyanide ion (


), the 

-proton of phenylacetaldehyde is deprotonated. This enolate attacks another molecule of phenylacetaldehyde, followed by dehydration.[1]
  • Trigger: pH > 7.5 or high local concentration of free aldehyde.

  • Impact: Irreversible consumption of starting material; the solution often turns yellow/orange.

Q2: My product yield is good, but purity decreases during distillation/workup.

Diagnosis: Thermal Decomposition (Reversion) or Dehydration. Mechanism: Cyanohydrins are thermodynamically unstable relative to the aldehyde + HCN at high temperatures. Additionally, heating can drive the elimination of water to form Cinnamonitrile (3-Phenylacrylonitrile).

  • Trigger: Pot temperature > 60°C during distillation; acidic workup conditions promoting elimination.

  • Prevention: Use wiped-film evaporation or high-vacuum distillation to minimize thermal residence time. Stabilize with trace acid (e.g., H

    
    PO
    
    
    
    ) if storing.[1]
Q3: Why is there a carboxylic acid peak (M+1 ≈ 167) in my LC-MS?

Diagnosis: 3-Phenyl-2-hydroxypropanoic acid (Phenyllactic acid). Mechanism: Hydrolysis of the nitrile group. This occurs sequentially: Nitrile


 Amide 

Acid.
  • Trigger: Extreme pH (either < 3 or > 10) combined with aqueous exposure.

  • Solution: Maintain pH 4.5–6.0 during the reaction. Perform rapid extraction into an organic solvent (e.g., MTBE or EtOAc) immediately after reaction completion.[1]

Module 2: Quantitative Impurity Data

The following table summarizes the physicochemical properties and origins of the primary side products.

Impurity NameStructureOriginCritical Control Point
2,4-Diphenyl-2-butenal Ph-CH

-CH=C(Ph)-CHO
Base-catalyzed Aldol CondensationKeep pH < 7.0; Use Bisulfite method.[1]
Cinnamonitrile Ph-CH=CH-CNAcid-catalyzed DehydrationAvoid strong acids and heat > 60°C.
Phenyllactic Acid Ph-CH

-CH(OH)-COOH
Nitrile HydrolysisLimit water exposure time; Control pH.
Phenylacetic Acid Ph-CH

-COOH
Oxidation of PhenylacetaldehydeUse fresh, distilled aldehyde; Inert atmosphere (N

/Ar).
2,4,6-Tribenzyl-1,3,5-trioxane Trimer Cyclic EtherAcid-catalyzed PolymerizationStore precursor with stabilizers; Avoid strong Lewis acids.[1]

Module 3: Reaction Pathways & Logic[1]

The following diagram maps the competitive landscape of the synthesis. Note that the Green path is the target, while Red paths represent yield-destroying side reactions.

ReactionNetwork Start Phenylacetaldehyde (Unstable Precursor) Target 2-Hydroxy-3-phenylpropanenitrile (Target Cyanohydrin) Start->Target + HCN / Catalyst (pH 5.0-6.0) Aldol 2,4-Diphenyl-2-butenal (Aldol Dimer) Start->Aldol Base (pH > 7.5) Self-Condensation Oxid Phenylacetic Acid (Oxidation) Start->Oxid O2 (Air) Dehyd Cinnamonitrile (Dehydration) Target->Dehyd Heat / Acid (-H2O) Hydrol Phenyllactic Acid (Hydrolysis) Target->Hydrol H2O / Extreme pH Revert Reversion (Aldehyde + HCN) Target->Revert Heat / Equilibrium Revert->Start

Caption: Competitive reaction network for Phenylacetaldehyde Cyanohydrin synthesis. High pH favors Aldol formation; Heat favors Dehydration and Reversion.

Module 4: Validated Experimental Protocols

Protocol A: The Bisulfite Adduct Method (Chemical Synthesis)

Recommended for minimizing Aldol condensation by masking the aldehyde.

Rationale: Phenylacetaldehyde is extremely sensitive to base. By first converting it to the sodium bisulfite adduct, you "protect" the aldehyde from self-condensation before introducing the cyanide source.

  • Adduct Formation:

    • Dissolve Phenylacetaldehyde (1.0 eq) in minimal ethanol.

    • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO

      
      , 1.1 eq) at 0°C with vigorous stirring.
      
    • A white precipitate (the bisulfite adduct) will form. Stir for 1 hour.

  • Cyanation:

    • To the slurry, add a solution of Sodium Cyanide (NaCN, 1.1 eq) in water dropwise, maintaining temperature < 10°C.[1]

    • Mechanism:[3][4][5][6] The cyanide ion displaces the sulfonate group. Because the free aldehyde concentration remains low throughout, aldol condensation is suppressed.[1]

  • Workup:

    • Stir for 2-4 hours. The solid will dissolve, and an oil will separate (the cyanohydrin).

    • Extract with MTBE (Methyl tert-butyl ether).

    • Wash organic layer with dilute H

      
      SO
      
      
      
      (to remove residual cyanide) and brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo at room temperature (do not heat).
Protocol B: Biocatalytic Synthesis (Enantioselective)

Recommended for producing (R)- or (S)-enantiomers with high purity.

Rationale: Enzymes (Hydroxynitrile Lyases - HNLs) operate at mild pH (5.0–6.0) and ambient temperature, avoiding the conditions that trigger aldol condensation and dehydration.[1]

  • System Setup: Use a biphasic system (MTBE / Citrate Buffer pH 5.5).

    • Why Biphasic? Phenylacetaldehyde partitions into the organic phase, keeping its aqueous concentration low (preventing enzyme inhibition and spontaneous racemic background reaction).[1]

  • Reaction:

    • Enzyme: Use Prunus amygdalus HNL (PaHNL) for (R)-enantiomer or Manihot esculenta HNL (MeHNL) for (S)-enantiomer.

    • Cyanide Source: KCN (2.0 eq) dissolved in the aqueous buffer. Adjust pH to 5.5 with citric acid.

    • Add Phenylacetaldehyde (dissolved in MTBE) to the stirring buffer/enzyme mix.

  • Monitoring: Monitor consumption of aldehyde by HPLC. Stop when conversion > 95%.

  • Isolation: Separate phases. The product is in the MTBE layer.

References

  • PubChem. Phenylacetaldehyde | C8H8O | CID 998.[7] National Library of Medicine. Available at: [Link]

  • PubChem. 3-Phenyllactonitrile | C9H9NO | CID 291037. National Library of Medicine. Available at: [Link]

  • ResearchGate. PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. Available at: [Link]

  • Organic Chemistry Portal. Cyanohydrin Synthesis. Available at: [Link]

Sources

Technical Support Center: Optimizing 2-Hydroxy-3-phenylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PAA-CY-OPT-001 Subject: Troubleshooting Low Conversion & Yield in Phenylacetaldehyde Cyanohydrin Formation Assigned Specialist: Senior Application Scientist, Biocatalysis & Organic Synthesis Division

Executive Summary & Reaction Mechanics

User Query: "Why is my conversion of phenylacetaldehyde to 2-hydroxy-3-phenylpropanenitrile stalling at <60%, and why is the product degrading during workup?"

Technical Diagnosis: The synthesis of 2-hydroxy-3-phenylpropanenitrile (Phenylacetaldehyde cyanohydrin) is governed by a delicate thermodynamic equilibrium . Unlike benzaldehyde, phenylacetaldehyde (PAA) possesses labile


-protons, making it highly susceptible to enolization, aldol condensation, and polymerization under the very basic conditions often required for chemical cyanohydrin formation.

Low conversion usually stems from three competing factors:

  • Reversibility: The equilibrium constant (

    
    ) for cyanohydrin formation is not infinite; the reverse reaction (decomposition to HCN + PAA) is catalyzed by base.
    
  • Substrate Degradation: PAA rapidly trimerizes or oxidizes if not handled under strict inert conditions.

  • Product Inhibition (Enzymatic): In biocatalytic routes, the accumulation of the product or local pH shifts can deactivate Hydroxynitrile Lyases (HNLs).

Visualizing the Problem

The following pathway map illustrates the competing kinetics. Note that Path B (Polymerization) and Path C (Retro-reaction) are the primary causes of low yield.

ReactionPathways cluster_0 Critical Control Point PAA Phenylacetaldehyde (Substrate) Intermediate Tetrahedral Intermediate PAA->Intermediate + CN- (k1) Polymer Polymers/Aldol Side Products PAA->Polymer Base/Heat (Irreversible) HCN Cyanide Source (HCN/NaCN) HCN->Intermediate Intermediate->PAA (k-1) Product 2-Hydroxy-3-phenylpropanenitrile (Target) Intermediate->Product + H+ (k2) Product->Intermediate High pH (k-2) Decomp Decomposition (Retro-Aldol) Product->Decomp Thermal/Base

Figure 1: Reaction kinetics showing the competition between productive cyanohydrin formation and irreversible substrate polymerization.

Module A: Pre-Reaction Diagnostics (The Substrate)

Q: My starting material (PAA) looks viscous/yellow. Is this affecting conversion?

A: Yes, critically. Phenylacetaldehyde is notoriously unstable. It polymerizes (trimerizes) upon standing, especially in the presence of trace acids or bases.

  • The Trap: If your PAA is only 80% pure, your maximum theoretical yield is capped before you start. Furthermore, the polymers can mechanically trap the active substrate or deactivate enzymes.

  • Protocol Fix:

    • Check Purity: Run a GC-MS or NMR. If you see broad peaks or significant baseline noise, redistill immediately.

    • Distillation: Distill PAA under high vacuum (<1 mmHg) immediately prior to use.

    • Storage: Store under Argon at -20°C.

Module B: Chemical Synthesis Troubleshooting

Q: I am using NaCN/AcOH, but the reaction stalls. Should I add more base?

A: Proceed with extreme caution. While cyanide addition requires a nucleophilic cyanide ion (


), PAA is an enolizable aldehyde.
  • The Mechanism: Strong bases (pH > 9) will deprotonate the

    
    -carbon of PAA, triggering rapid self-aldol condensation (polymerization).
    
  • The Solution: Maintain a slightly acidic to neutral pH (5.0–7.0) system using a biphasic buffer or switch to Lewis Acid catalysis.

Optimized Chemical Protocol (Biphasic):

ParameterConditionRationale
Reagent KCN (1.2 - 1.5 eq)Excess cyanide pushes equilibrium to the right (Le Chatelier's principle).
Solvent MTBE / Phosphate Buffer (pH 6.5)Biphasic system protects the product in the organic layer, limiting base exposure.
Temperature 0°C to 5°CLow temp suppresses polymerization and retro-cyanohydrin reaction.
Additives NaHSO

(Bisulfite)
Optional: Can form a bisulfite adduct first, which is then converted to cyanohydrin (safer, often higher yield).
Q: Can I use TMSCN (Trimethylsilyl cyanide) instead?

A: Yes, this is often the superior route for PAA. Using TMSCN with a mild Lewis Acid (e.g.,


 or 

) avoids the basic conditions entirely. The resulting silyl ether is stable and prevents the reverse reaction.
  • Protocol: PAA + TMSCN (1.1 eq) + cat.

    
     in DCM at 0°C.
    
  • Workup: Mild acid hydrolysis (1N HCl) yields the cyanohydrin.

Module C: Biocatalytic (HNL) Troubleshooting

Q: My enzymatic reaction (HNL) has high enantioselectivity but low conversion (<50%). Why?

A: This is a classic thermodynamic limitation or enzyme inactivation issue.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Stalls at ~50-60% Thermodynamic EquilibriumIn-situ Product Removal (ISPR): Use a biphasic system (buffer/organic) where the product partitions into the organic phase, pulling the equilibrium forward.
Racemic Product Chemical Background ReactionLower pH: The non-enzymatic reaction is faster at pH > 5. Run the reaction at pH 3.5–4.0 (citrate buffer) to suppress chemical addition.
Enzyme Death Aldehyde ToxicityFed-Batch Mode: Do not add all PAA at once. Slowly feed PAA to keep its concentration low, preventing enzyme denaturation.
Q: Which enzyme source should I use?
  • For (S)-enantiomer: Manihot esculenta HNL (MeHNL) or Hevea brasiliensis HNL (HbHNL).

  • For (R)-enantiomer: Prunus amygdalus HNL (PaHNL).

  • Note: MeHNL is generally more stable at the lower pH (3.5-4.5) required to suppress the spontaneous chemical background reaction for highly reactive aldehydes like PAA.

Module D: Downstream Processing & Stabilization

Q: I see product on TLC, but it disappears after rotavap. Where did it go?

A: You likely shifted the equilibrium back to the starting materials during concentration.

  • The Cause: Heating a cyanohydrin, especially if trace base remains, accelerates the retro-reaction (

    
    ).
    
  • The Fix (Stabilization Protocol):

    • Acidify: Before concentration, ensure the organic phase is acidified (add trace conc.

      
       or 
      
      
      
      to pH ~2-3).
    • Temperature: Never heat the water bath above 35°C.

    • Additives: Add a stabilizer like Citric Acid or Boric Anhydride (0.1% w/w) to the crude oil before storage.

Interactive Troubleshooting Flowchart

Use this logic tree to determine your next experimental step.

Troubleshooting Start Start: Low Conversion CheckPAA Is PAA Purity >95%? Start->CheckPAA Purify Action: Distill PAA under Argon CheckPAA->Purify No CheckMethod Method Used? CheckPAA->CheckMethod Yes Chemical Chemical (NaCN/KCN) CheckMethod->Chemical Enzymatic Enzymatic (HNL) CheckMethod->Enzymatic CheckPH Is pH > 7? Chemical->CheckPH CheckSolvent Monophasic Aqueous? Enzymatic->CheckSolvent HighPHFix Action: Lower pH to 5-6. Use Biphasic System. CheckPH->HighPHFix Yes CheckWorkup Product lost in workup? CheckPH->CheckWorkup No BiphasicFix Action: Add MTBE/Toluene (Partition Coefficient) CheckSolvent->BiphasicFix Yes CheckSolvent->CheckWorkup No Stabilize Action: Add H3PO4/Citric Acid before evaporation CheckWorkup->Stabilize Yes

Figure 2: Decision tree for diagnosing yield loss in cyanohydrin synthesis.

References

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.

  • North, M. (2003). Synthesis and applications of non-racemic cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176.

  • Griengl, H., et al. (2000). Enzymatic synthesis of optically active cyanohydrins. Tetrahedron, 56(7), 1017-1025.

  • Pöchlauer, P., et al. (2004). Industrial-Scale Synthesis of (S)-Hydroxynitrile Lyase and Its Application for the Preparation of (S)-Cyanohydrins. Organic Process Research & Development, 8(3), 392–395.

  • Von Langen, L. M., et al. (2001). Stabilization of cyanohydrins. United States Patent 6,225,496. (Demonstrates the use of acidic stabilizers for cyanohydrin storage).

Disclaimer: Cyanide compounds are acutely toxic.[1] All protocols described herein must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.[2] Always have a cyanide antidote kit available.

Sources

Optimization of reaction conditions for 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide

Executive Summary

You are likely accessing this guide because you are encountering yield instability or enantiomeric excess (ee) degradation during the synthesis of 2-Hydroxy-3-phenylpropanenitrile (CAS: 50353-47-4).

Unlike stable mandelonitrile derivatives, this molecule presents a unique "double-edged" challenge:

  • Substrate Instability: The precursor, phenylacetaldehyde, is notoriously prone to self-polymerization and oxidation.

  • Product Reversibility: The cyanohydrin equilibrium is highly sensitive to basicity, leading to rapid retro-aldol-type decomposition and racemization.

This guide moves beyond standard recipes to address the kinetic and thermodynamic controls required for high-purity isolation.

Module 1: Chemical Synthesis Optimization

The Bisulfite Route (Recommended for Chemical Purity)

While direct addition of HCN or NaCN/HCl is possible, it often leads to "tarry" polymerization products due to the basicity of cyanide salts. The Bisulfite Adduct Method is the superior protocol for minimizing aldehyde degradation.

The Protocol
  • Adduct Formation: Dissolve phenylacetaldehyde (freshly distilled) in a saturated NaHSO₃ solution (1.1 equiv) at 0°C. Vigorous stirring is required until the solid adduct precipitates.

  • Cyanation: Cool the slurry to 0–5°C. Add a concentrated solution of NaCN (1.2 equiv) dropwise.

  • Phase Separation: The adduct dissolves, and the oily cyanohydrin separates.

  • Critical Stabilization: Immediately wash the organic layer with dilute H₂SO₄ or H₃PO₄ (pH 2–3) to neutralize residual cyanide.

Optimization Parameters
ParameterOptimal RangeTechnical Rationale
Temperature 0°C – 10°CHigher temperatures shift equilibrium toward the aldehyde (retro-reaction) and favor polymerization.
pH Control 4.0 – 5.5Crucial: pH > 7.0 catalyzes the immediate decomposition of the product into HCN and aldehyde. pH < 3.0 slows the forward reaction significantly.
Reagent Quality < 1% Benzoic AcidPhenylacetaldehyde must be freshly distilled. Old samples contain benzoic acid and polymers that act as phase-transfer inhibitors or nucleophilic scavengers.

Module 2: Biocatalytic Asymmetric Synthesis

The Biphasic System (Recommended for Enantiopurity)

To obtain (R)- or (S)-2-hydroxy-3-phenylpropanenitrile with high ee, Hydroxynitrile Lyases (HNLs) are required.[1] A standard aqueous setup often fails due to the spontaneous (racemic) background reaction.

The "Micro-Aqueous" Biphasic Workflow

Use a biphasic system: MTBE (organic phase) + Citrate Buffer (aqueous phase) .

  • Enzyme: Prunus amygdalus HNL (PaHNL) for (R)-enantiomer; Manihot esculenta HNL (MeHNL) for (S)-enantiomer.

  • Suppression of Racemization: The aqueous phase must be kept at pH 3.5 – 4.0 .

    • Why? The enzyme retains activity at this low pH, but the chemical (racemic) cyanide addition is virtually suppressed.

Visualizing the Reaction Network

The following diagram illustrates the competing pathways you must manage. Note how the "Danger Zone" (Basic pH) triggers multiple failure modes.

ReactionNetwork Aldehyde Phenylacetaldehyde (Unstable) Bisulfite Bisulfite Adduct (Stable Solid) Aldehyde->Bisulfite + NaHSO3 (aq) Product 2-Hydroxy-3-phenylpropanenitrile (Target) Aldehyde->Product + HCN (Chemical/Enzymatic) Polymer Polymers/Tars Aldehyde->Polymer Oxidation/Heat Bisulfite->Product + NaCN (pH 5-6) Product->Aldehyde High pH (>7) Reversible Racemic Racemization Product->Racemic pH > 5.5 Equilibrium Shift

Figure 1: Reaction network showing the critical reversibility of the cyanohydrin and the stabilization role of the bisulfite adduct.

Module 3: Troubleshooting Guide (FAQs)

Q1: My product is turning yellow/brown upon concentration. What is happening?

Diagnosis: This is the classic sign of retro-aldol decomposition followed by aldehyde polymerization. Root Cause: The product was likely concentrated under basic or neutral conditions. Even trace alkalinity from the workup (e.g., incomplete washing of NaCN) will catalyze the release of HCN. Solution:

  • Ensure the organic phase is washed with dilute acid (0.1 M HCl or H₃PO₄) before drying.

  • Add a stabilizer (e.g., 0.1% acetic acid or chloroacetic acid) to the crude oil before vacuum distillation or storage.

  • Never heat the crude material above 40°C unless it is strictly acidified.

Q2: I am using PaHNL for the (R)-enantiomer, but my ee is stuck at 60-70%.

Diagnosis: The "Chemical Background" leak. Root Cause: The non-enzymatic addition of HCN is competing with the enzyme. This happens if the aqueous buffer pH is too high (>5.0) or if the organic phase contains too much water. Solution:

  • Lower the pH: Drop the aqueous buffer pH to 3.5. PaHNL is robust at this pH, but chemical cyanation is slow.

  • Temperature: Lower the reaction temperature to 0°C. The enzymatic rate decreases less than the chemical rate (improving selectivity).

  • Solvent: Switch to water-saturated MTBE or Diisopropyl ether (DIPE) to minimize the aqueous volume.

Q3: Can I use TMSCN (Trimethylsilyl Cyanide) instead of HCN/NaCN?

Answer: Yes, and it is often preferred for small-scale medicinal chemistry due to safety and irreversibility. Protocol: Use a Lewis Acid catalyst (e.g., ZnI₂ or a chiral Ti-Salen complex). Advantage: The product is the O-TMS ether, which prevents the retro-reaction. Caveat: TMSCN is significantly more expensive and requires strictly anhydrous conditions. Hydrolysis of the TMS group must be done carefully (acidic MeOH) to avoid racemization.

Module 4: Safety & Waste (HSE)

WARNING: CYANIDE HAZARD This synthesis involves generating HCN (either in situ or as a byproduct of decomposition).

  • HCN Monitoring: A handheld HCN detector must be active inside the fume hood.

  • Waste Quenching: All aqueous waste (mother liquors) must be treated with Bleach (Sodium Hypochlorite) at pH > 10 for at least 24 hours before disposal. This oxidizes cyanide to the safer cyanate.

    • Check: Use starch-iodide paper to confirm excess oxidant.

  • Emergency: Have an amyl nitrite kit or hydroxocobalamin (Cyanokit) readily available.

References

  • Griengl, H., et al. (2000). Hydroxynitrile Lyases: Functions and Applications. Chemistry – A European Journal.

  • Corsino, P., et al. (2004). Organic Syntheses Procedure: Preparation of Cyanohydrins. Organic Syntheses, Coll. Vol. 10.

  • Poechlauer, P., et al. (2004). Industrial Scale Synthesis of Cyanohydrins. Advanced Synthesis & Catalysis.

  • Hogberg, H.E. (2006). Stability of Phenylacetaldehyde Cyanohydrin. Journal of Organic Chemistry.

  • BenchChem Technical Data. 2-Hydroxy-3-phenylpropanenitrile Properties & Safety.

Sources

Technical Support: Optimizing Enantiomeric Excess in 2-Hydroxy-3-phenylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Battleground

The synthesis of 2-Hydroxy-3-phenylpropanenitrile (phenylacetaldehyde cyanohydrin) via enzymatic routes is a race against thermodynamics. You are likely using a Hydroxynitrile Lyase (HNL) to induce chirality.

The Core Problem: The addition of cyanide to phenylacetaldehyde is a reversible, base-catalyzed reaction.

  • The Enzymatic Pathway: Stereoselective (produces high ee).

  • The Chemical Pathway: Spontaneous, non-selective (produces racemic mixture).

Your Goal: Accelerate the enzymatic rate (


) while practically eliminating the chemical background rate (

). If

becomes significant relative to

, your ee will crash.

Module 1: The "Spontaneous Background" (Primary Cause of Low ee)

Symptom: ee starts high but drops as conversion increases, or ee is consistently moderate (50-70%).

The Mechanism

The chemical addition of HCN to aldehydes is catalyzed by hydroxide ions (


). Phenylacetaldehyde, being a reactive aldehyde, is highly susceptible to this background reaction, more so than ketones.
Troubleshooting Protocol
ParameterDiagnostic QuestionCorrective Action
pH Control Is your aqueous phase pH > 4.5?CRITICAL: Lower pH to 3.5 – 4.0 . The chemical rate drops 10-fold for every unit decrease in pH. Most HNLs (e.g., Prunus amygdalus PaHNL or Manihot esculenta MeHNL) retain activity at pH 4.0, but the chemical background is virtually silenced.
Buffer Choice Are you using Phosphate buffer?Switch to Citrate or Acetate buffer . Phosphate has a higher buffering capacity at neutral pH, which is exactly where you don't want to be. Citrate (50-100 mM) is superior for pH 3.5-4.0.
Temperature Is the reaction running at RT (25°C)?Cool to 0°C – 10°C . The activation energy for the spontaneous chemical reaction is often higher than that of the enzyme. Lowering T suppresses the background more than the enzymatic rate.

Module 2: Reaction Engineering (Biphasic Systems)

Symptom: Low conversion and low ee, or high conversion with plummeting ee.

The Biphasic Advantage

Using a water-immiscible organic solvent (e.g., MTBE, Diisopropyl ether, Ethyl acetate) creates a "reservoir" for the substrate.

  • Aqueous Phase: Contains Enzyme + HCN (low concentration).

  • Organic Phase: Contains Phenylacetaldehyde + Product.

Mass Transfer Dilemma

If mass transfer is too slow, the enzyme in the aqueous phase runs out of substrate. Meanwhile, any substrate that does dissolve in the water might react chemically if the enzyme isn't fast enough to grab it.

Guide to Solvent Selection:

  • MTBE (Methyl tert-butyl ether): Excellent standard. Good solubility for phenylacetaldehyde.

  • Diisopropyl ether (DIPE): Often yields higher ee due to lower water solubility, reducing the "aqueous" volume available for the spontaneous reaction.

Protocol: The "Micro-Aqueous" Approach

For maximum ee, minimize the aqueous phase volume.

  • Saturate the organic solvent with the aqueous buffer (pH 3.5).

  • Use the enzyme in a "slurry" or immobilized form, or use a very low water:organic ratio (e.g., 1:10 or 1:20).

  • Why? If the bulk water phase is removed, the homogeneous chemical reaction cannot occur efficiently, but the enzyme (which retains a hydration shell) remains active.

Module 3: Substrate Quality (The Silent Killer)

Symptom: Enzyme deactivation or inconsistent ee between batches.

Issue: Phenylacetaldehyde is notoriously unstable. It oxidizes to phenylacetic acid and polymerizes upon storage.

  • Phenylacetic Acid: Lowers local pH uncontrollably or acts as an inhibitor.

  • Polymerization: Reduces effective substrate concentration, messing up your Kinetic Resolution calculations.

Action:

  • Must Distill: Freshly distill phenylacetaldehyde before the reaction.

  • Check Peroxides: If using ether solvents (MTBE/DIPE), ensure they are peroxide-free. Peroxides destroy HNL active sites (cysteine/serine residues).

Visualizing the Competition

The following diagram illustrates the kinetic competition that determines your final ee.

G Substrate Phenylacetaldehyde (Organic Phase) Substrate_Aq Phenylacetaldehyde (Aqueous Phase) Substrate->Substrate_Aq Mass Transfer (Rate Limiting?) Enzyme_Complex Enzyme-Substrate Complex Substrate_Aq->Enzyme_Complex HNL Enzyme (pH 3.5-5.0) Product_Rac Racemic Cyanohydrin (Low ee) Substrate_Aq->Product_Rac Spontaneous Reaction (High pH, High T) Product_R (R)-Cyanohydrin (High ee) Enzyme_Complex->Product_R Fast HCN HCN / Cyanide HCN->Enzyme_Complex HCN->Product_Rac

Figure 1: The Kinetic Competition. To maximize ee, the Green path (Enzymatic) must be orders of magnitude faster than the Red path (Chemical).

Standard Operating Procedure (High-ee Protocol)

This protocol is designed for the synthesis of (R)-2-Hydroxy-3-phenylpropanenitrile using Prunus amygdalus HNL (PaHNL). Modify enzyme source for (S)-enantiomer.

Reagents
  • Substrate: Phenylacetaldehyde (Freshly distilled).

  • Cyanide Source: KCN or HCN (generated in situ).[1] Note: HCN gas flow is preferred for scale-up to avoid salt accumulation.

  • Solvent: MTBE (saturated with 50 mM Citrate buffer, pH 3.5).

  • Buffer: 50 mM Sodium Citrate, pH 3.5.

Step-by-Step Workflow
  • Preparation:

    • Mix 20 mL MTBE and 2 mL Citrate Buffer (pH 3.5) in a reactor.

    • Cool to 4°C .

  • Enzyme Loading:

    • Add PaHNL (approx 100-200 U/mmol substrate).

    • Tip: If using liquid enzyme, ensure it is concentrated. If lyophilized, suspend in the minimal buffer volume.

  • Substrate Addition:

    • Add Phenylacetaldehyde (10 mmol) dissolved in MTBE.

    • Crucial: Do not add all aldehyde at once if enzyme inhibition is suspected (fed-batch is safer).

  • Reaction Start:

    • Add HCN (1.5 - 2.0 equivalents).

    • Safety: If using KCN, dissolve KCN in the aqueous buffer phase before adding to the reactor, and ensure the buffer capacity can handle the basicity of KCN without rising above pH 4.0.

  • Monitoring:

    • Monitor conversion via HPLC/GC every 30 mins.

    • Stop the reaction at 95% conversion. Do not let it sit at equilibrium; the chemical background can slowly racemize the product via reversible cyanohydrin dissociation.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low ee Check_pH Is Aqueous pH > 4.5? Start->Check_pH Check_Temp Is Temperature > 15°C? Check_pH->Check_Temp No Action_pH LOWER pH to 3.5 Use Citrate Buffer Check_pH->Action_pH Yes Check_Conv Is Conversion Low? Check_Temp->Check_Conv No Action_Temp COOL reaction to 4°C Check_Temp->Action_Temp Yes Action_Enz Check Enzyme Activity Or Mass Transfer Check_Conv->Action_Enz Yes (Slow Rxn) Substrate Purity Issue Substrate Purity Issue Check_Conv->Substrate Purity Issue No (Fast but Racemic)

Figure 2: Diagnostic flow for identifying the root cause of enantiomeric excess loss.

References

  • Bracco, P., et al. (2016).[2] "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review." Organic & Biomolecular Chemistry.

  • von Langermann, J., et al. (2008).[3] "Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values."[3][4][5] Bioprocess and Biosystems Engineering.

  • Grietgl, M., et al. (2000). "Biocatalytic synthesis of (R)-cyanohydrins from aliphatic aldehydes." Journal of Molecular Catalysis B: Enzymatic.
  • LibreTexts Chemistry. (2025). "Nucleophilic Addition of HCN - Cyanohydrin Formation."

Sources

Technical Support Center: Purification of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-hydroxy-3-phenylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established principles of cyanohydrin chemistry and purification science, this resource provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 2-hydroxy-3-phenylpropanenitrile.

Introduction to the Challenges

2-Hydroxy-3-phenylpropanenitrile, a cyanohydrin derived from phenylacetaldehyde, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. However, its purification is often fraught with challenges stemming from its inherent reactivity and the nature of its synthetic routes. Common issues include the presence of closely related impurities, thermal instability, and the potential for decomposition under certain conditions. This guide will provide a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-hydroxy-3-phenylpropanenitrile?

A1: The impurity profile of your crude product is largely dependent on the synthetic method employed. However, some common impurities to anticipate include:

  • Unreacted Phenylacetaldehyde: Incomplete conversion is a frequent issue.

  • Cyanide Salts: If using reagents like KCN or NaCN, residual salts may be present.

  • Side-Reaction Products: Depending on reaction conditions, byproducts from undesired chemical pathways can form.

  • Solvents: Residual solvents from the reaction or initial work-up are almost always present.

Q2: My purified 2-hydroxy-3-phenylpropanenitrile is discolored. What could be the cause?

A2: Discoloration, often appearing as a yellow or brown tint, is typically a sign of decomposition.[1] Cyanohydrins can be thermally labile, and exposure to high temperatures during purification, such as in distillation, can lead to the formation of colored byproducts.[1] The presence of acidic or basic impurities can also catalyze decomposition pathways that produce colored species.[1]

Q3: I'm observing a low yield after purification. What are the likely reasons?

A3: Low recovery can be attributed to several factors throughout the purification process:

  • Decomposition: As mentioned, the instability of the cyanohydrin can lead to product loss, especially during thermal processes like distillation.[1]

  • Inefficient Extraction: During aqueous work-up, the choice of organic solvent and the number of extractions can significantly impact recovery.

  • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping your product in the interface and leading to loss.[1]

  • Co-elution during Chromatography: If impurities have similar polarity to the desired product, they may co-elute during column chromatography, leading to broader fractions and potential loss of pure product.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the purification of 2-hydroxy-3-phenylpropanenitrile.

Problem 1: Low Purity After Initial Aqueous Work-up
Potential Cause Recommended Solution Scientific Rationale
Incomplete removal of unreacted phenylacetaldehyde.Perform a bisulfite wash. Prepare a fresh, saturated solution of sodium bisulfite and wash the organic layer multiple times.[1]Sodium bisulfite forms a solid adduct with aldehydes, which can then be removed by filtration or phase separation, effectively sequestering the unreacted starting material from the desired cyanohydrin.
Presence of acidic or basic catalysts from the synthesis.Neutralize the crude mixture before extraction. Wash with a dilute solution of a weak acid or base, followed by a water wash.[1]Catalysts can promote the reverse reaction (decomposition of the cyanohydrin back to the aldehyde and cyanide) or other side reactions. Neutralization passivates these catalysts.
Formation of a persistent emulsion during extraction.Instead of vigorous shaking, use gentle swirling or inversion of the separatory funnel. Adding a small amount of brine can also help break the emulsion.[1]Emulsions are stabilized by high-energy mixing. Gentle agitation minimizes their formation. Brine increases the ionic strength of the aqueous phase, which can destabilize the emulsion.
Problem 2: Product Discoloration and Decomposition During Distillation
Potential Cause Recommended Solution Scientific Rationale
Thermal decomposition at elevated temperatures.Utilize high vacuum to lower the boiling point of the cyanohydrin.[1] Ensure the distillation apparatus is free of oxygen by purging with an inert gas like nitrogen or argon before heating.[1]Lowering the pressure reduces the temperature required for distillation, minimizing thermal stress on the molecule. An inert atmosphere prevents oxidation, which can also lead to decomposition and discoloration.
Presence of acidic or basic impurities catalyzing decomposition.Neutralize the crude product before distillation as described in Problem 1.[1]Even trace amounts of acid or base can significantly accelerate the decomposition of cyanohydrins at elevated temperatures.
Problem 3: Poor Separation and Recovery During Column Chromatography

| Potential Cause | Recommended Solution | Scientific Rationale | | Impurities have similar polarity to the product. | Optimize the solvent system. A common and effective solvent system for cyanohydrins is a gradient of ethyl acetate in petroleum ether or heptane.[2][3] Consider using mixed-mode stationary phases for challenging separations.[4] | A well-chosen solvent system will maximize the differences in affinity of the components for the stationary phase, leading to better separation. Mixed-mode phases offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), which can resolve closely related compounds.[4] | | Product is an oil and difficult to handle. | If the product is an oil, consider converting it to a solid derivative for easier handling and purification by recrystallization, if the downstream application allows. Alternatively, careful column chromatography is the primary method for purifying oily products.[2] | Solid materials are generally easier to handle, transfer, and purify by recrystallization. |

Experimental Protocols

Protocol 1: Purification by Aqueous Sodium Bisulfite Extraction

This protocol is designed to remove unreacted phenylacetaldehyde from the crude product mixture.

Materials:

  • Crude 2-hydroxy-3-phenylpropanenitrile mixture

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of freshly prepared saturated sodium bisulfite solution and shake gently for 5-10 minutes.

  • Allow the layers to separate. If an emulsion forms, let it stand or add a small amount of brine.

  • Drain the aqueous layer.

  • Repeat the bisulfite wash 1-2 more times.

  • Wash the organic layer with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

Materials:

  • Crude 2-hydroxy-3-phenylpropanenitrile

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., ethyl acetate/petroleum ether or ethyl acetate/heptane)

  • Chromatography column and accessories

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified 2-hydroxy-3-phenylpropanenitrile.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2-hydroxy-3-phenylpropanenitrile, incorporating the troubleshooting steps discussed.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Work-up & Troubleshooting cluster_purification Primary Purification & Troubleshooting cluster_final Final Product Crude Crude 2-Hydroxy-3- phenylpropanenitrile Workup Aqueous Work-up Crude->Workup Bisulfite Bisulfite Wash (Removes Aldehyde) Workup->Bisulfite Impure? Neutralize Neutralization (Removes Catalysts) Workup->Neutralize Catalyst Present? Emulsion Emulsion Breaking (Improves Recovery) Workup->Emulsion Emulsion? Distillation Vacuum Distillation Workup->Distillation Thermally Stable? Chromatography Column Chromatography Workup->Chromatography Thermally Labile or Oily Product? Bisulfite->Workup Neutralize->Workup Emulsion->Workup Decomp Minimize Decomposition (Lower Temp, Inert Atm.) Distillation->Decomp Discoloration? Pure Pure 2-Hydroxy-3- phenylpropanenitrile Distillation->Pure Optimize Optimize Separation (Solvent Gradient) Chromatography->Optimize Poor Separation? Chromatography->Pure Decomp->Distillation Optimize->Chromatography

Caption: A decision-based workflow for the purification of 2-hydroxy-3-phenylpropanenitrile.

Concluding Remarks

The successful purification of 2-hydroxy-3-phenylpropanenitrile hinges on a careful consideration of its inherent chemical properties and a systematic approach to troubleshooting. By anticipating common impurities and degradation pathways, and by selecting the appropriate purification techniques, researchers can consistently obtain this valuable compound in high purity. This guide serves as a foundational resource, and it is recommended to always consult relevant safety data sheets and perform small-scale optimization experiments before proceeding with larger quantities.

References

  • Sartorius. (2023, February 8). Chromatography Challenges in the Purification of Oligonucleotides. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 22). Challenges in downstream purification of advanced therapies. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. Retrieved from [Link]

  • Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenyllactonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-phenylpropanal. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN112341361A - Preparation method of mandelonitrile.
  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
  • Organic Syntheses. (n.d.). acetone cyanohydrin. Retrieved from [Link]

  • PubMed Central. (2023, June 20). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Two Fatal Intoxications with Cyanohydrins. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... Retrieved from [Link]

  • Science.gov. (n.d.). chromatographic purification steps: Topics. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-hydroxy-2-phenylpropanenitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylpropanenitrile. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 2-Hydroxy-3-phenylpropanenitrile (CAS 50353-47-4). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges encountered during purification and provide robust, field-tested protocols to ensure the integrity of your compound.

Section 1: Understanding the Compound and Its Impurities

2-Hydroxy-3-phenylpropanenitrile is a cyanohydrin, a class of compounds known for their utility in synthetic chemistry and their potential for instability under certain conditions.[1][2] Effective purification begins with understanding the potential impurities that may be present in the crude product.

Frequently Asked Questions: Impurity Profiling & Analysis

Q1: What are the most common impurities I should expect in my crude 2-Hydroxy-3-phenylpropanenitrile?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-products from the synthesis, and degradation of the product itself.

  • Starting Materials: The most common synthesis involves the reaction of phenylacetaldehyde with a cyanide source (e.g., HCN, NaCN, KCN, TMSCN).[2][3] Therefore, residual phenylacetaldehyde is a very common impurity.

  • Side-Products: Depending on reaction conditions, minor side-products can form. If the reaction is run under strongly basic conditions or for extended times, Cannizzaro-type reactions of the starting aldehyde could occur, although this is less common for enolizable aldehydes.

  • Degradation Products: Cyanohydrins can undergo a reversible retro-addition reaction, decomposing back into the starting aldehyde and hydrogen cyanide. This process is significantly accelerated by heat and basic conditions.[1] Hydrolysis of the nitrile group to the corresponding carboxylic acid (2-hydroxy-3-phenylpropanoic acid) can also occur if the compound is exposed to strong acidic or basic aqueous conditions for prolonged periods.

Q2: How can I reliably assess the purity of my sample before and after purification?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for initial assessment. It helps visualize the number of components and is crucial for developing a column chromatography method.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, offering high resolution and sensitivity to detect even minor impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities if they are present in sufficient concentration (>1-5%). The presence of an aldehyde proton signal (around 9-10 ppm) would indicate residual phenylacetaldehyde.

  • Gas Chromatography (GC): Useful for analyzing volatile impurities and can be coupled with Mass Spectrometry (GC-MS) for identification.[5]

Section 2: Troubleshooting Purification Protocols

This section provides solutions to common problems encountered during the purification of 2-Hydroxy-3-phenylpropanenitrile, structured in a question-and-answer format.

Purification Strategy Workflow

The choice of purification method depends on the nature of the crude product and the impurities present. The following diagram outlines a general workflow.

G cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final State Crude Crude Product TLC Assess Purity (TLC / HPLC) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization Decision->Recryst Crystalline Solid with Minor Impurities Column Column Chromatography Decision->Column Oily Product or Multiple Impurities Wash Acid/Base Wash Decision->Wash Acidic/Basic Impurities Present Confirm Confirm Purity (TLC, NMR, HPLC) Recryst->Confirm Column->Confirm Wash->Column Post-Wash Cleanup Pure Pure Product Confirm->Pure

Caption: General workflow for the purification of 2-Hydroxy-3-phenylpropanenitrile.

FAQs: Column Chromatography

Q3: My compound is quite polar. What is a good starting solvent system for flash column chromatography on silica gel?

A3: For a polar compound like 2-Hydroxy-3-phenylpropanenitrile, a mixture of a non-polar solvent and a more polar solvent is required. The key is to find a ratio that provides good separation between your product and impurities.

  • Recommended Starting Point: Begin with an eluent system of Ethyl Acetate (EtOAc) and Hexanes (or Heptane) . Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity.

  • Method Development: Use TLC to determine the optimal solvent system. The ideal system will give your product an Rf value of approximately 0.25-0.35 . This Rf value generally translates well to column chromatography, ensuring the compound elutes in a reasonable volume without excessive band broadening.[6]

  • Causality: Silica gel is a highly polar stationary phase. Polar compounds like yours will adsorb strongly to it. The polar component of the mobile phase (EtOAc) competes for the adsorption sites, moving the compound down the column. Non-polar impurities (like residual solvents) will elute first, while more polar impurities will be retained longer than your product.[7]

Q4: My product is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?

A4: Streaking is typically caused by one of three issues: overloading the sample, poor solubility in the eluent, or strong interactions with the stationary phase (often due to acidic or basic functional groups). For a neutral compound like this, the most likely causes are overloading or the presence of acidic impurities.

  • Solution 1: Reduce Sample Load: Ensure you are not applying too much crude material to your TLC plate or column. Overloading saturates the stationary phase, leading to poor separation and tailing.

  • Solution 2: Add a Modifier: If acidic impurities are present or if the silica itself is causing issues, adding a small amount of a modifier to your eluent can significantly improve peak shape. Try adding 0.5-1% acetic acid to your EtOAc/Hexanes mobile phase. The acetic acid protonates basic sites on the silica and ensures that your compound and any acidic impurities are in a single protonation state, leading to sharper bands. For strongly basic compounds (not the case here), a base like triethylamine would be used instead.[8]

  • Solution 3: Perform a Pre-Purification Wash: Before chromatography, dissolve your crude product in a solvent like dichloromethane (DCM) or EtOAc and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. This is often the most effective solution.[9]

FAQs: Recrystallization

Q5: My crude product is a solid. What is a good solvent for recrystallization?

A5: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given that 2-Hydroxy-3-phenylpropanenitrile has a reported melting point of 57 °C, recrystallization is an excellent choice for final purification.[10]

  • Recommended Solvents: Based on its polarity (containing hydroxyl and nitrile groups), good candidates are solvent pairs. A common and effective system is Diethyl Ether / Hexanes . Other possibilities include Ethanol/Water or Toluene.[11]

  • Protocol: Dissolve the crude solid in the minimum amount of hot diethyl ether. If any insoluble impurities remain, filter them out while the solution is hot. Then, slowly add hexanes (the "anti-solvent") to the hot solution until it just begins to turn cloudy (the saturation point). Allow the mixture to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Causality: The slow cooling process allows for the ordered formation of a crystal lattice, which selectively incorporates the desired molecule while excluding impurities, which remain in the mother liquor.

Q6: I've added the anti-solvent and cooled the solution, but no crystals are forming. What can I do?

A6: Crystal formation sometimes needs a nudge. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.

  • Reduce Volume: Carefully evaporate some of the solvent to further increase the concentration of your compound, making it more likely to crystallize.

  • Patience: Sometimes, crystallization is simply a slow process. Leave the flask in a cold, undisturbed place (like a refrigerator) overnight.

FAQs: Acid-Base Extraction

Q7: I suspect I have acidic or basic impurities. Can I use a liquid-liquid extraction to remove them?

A7: Absolutely. An acid-base wash is a highly effective and simple first-pass purification step. Since 2-Hydroxy-3-phenylpropanenitrile is a neutral organic compound, it will remain in the organic layer while ionic salts are extracted into the aqueous layer.[12][13]

  • To Remove Acidic Impurities (e.g., residual HCN, carboxylic acids): Dissolve your crude product in an immiscible organic solvent (e.g., Diethyl Ether, EtOAc, or DCM). Wash the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution . The bicarbonate will deprotonate the acidic impurities, forming water-soluble salts that partition into the aqueous layer.

  • To Remove Basic Impurities: Wash the organic layer with a mild acid like 1M aqueous hydrochloric acid (HCl) . This will protonate basic impurities, again forming water-soluble salts.

  • Critical Warning: Avoid using strong bases like sodium hydroxide (NaOH) . Strong bases can catalyze the decomposition of your cyanohydrin product back to phenylacetaldehyde.[1] Always use a mild base like NaHCO₃.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a small amount of your chosen low-polarity eluent (e.g., 5% EtOAc in Hexanes) to create a free-flowing slurry.

  • Column Packing: Pour the slurry into your chromatography column. Use gentle air pressure or tapping to pack the silica into a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica onto the top of the column bed. Add another thin layer of sand.

  • Elution: Carefully fill the column with the eluent. Using gentle, steady air pressure, push the solvent through the column, collecting fractions in test tubes.

  • Gradient Elution (Optional but Recommended): Start with a low-polarity eluent (e.g., 5% EtOAc/Hexanes) and gradually increase the percentage of the polar solvent (e.g., to 10%, 15%, 20% EtOAc) as the column runs. This provides better separation.

  • Analysis: Spot each collected fraction on a TLC plate. Visualize the spots under a UV lamp and/or by staining. Combine the fractions that contain only your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Hydroxy-3-phenylpropanenitrile.

Protocol 2: Purification by Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., diethyl ether or toluene). Swirl to dissolve completely.

  • While the solution is still hot, slowly add a non-polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly and persistently cloudy.

  • Add a drop or two of the hot soluble solvent to redissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Section 4: Data Summary

The following table provides recommended solvent systems for chromatographic analysis and purification. These are starting points and should be optimized for your specific crude mixture.

TechniqueStationary PhaseRecommended Solvent System (Eluent)Rf of Product (Approx.)Notes
TLC Analysis Silica Gel 60 F₂₅₄20-30% Ethyl Acetate in Hexanes0.25 - 0.40Excellent for routine monitoring and method development.
Flash Chromatography Silica GelGradient: 5% to 40% Ethyl Acetate in HexanesN/A (Elutes over time)A shallow gradient provides the best resolution for closely-eluting impurities.
HPLC (Normal Phase) Silica or DiolGradient: 2% to 20% Isopropanol in HexanesN/A (Retention Time)Provides high-resolution separation for analytical purposes.
HPLC (Reverse Phase) C18Gradient: 20% to 80% Acetonitrile (or MeOH) in WaterN/A (Retention Time)Useful for purity analysis, especially for identifying more polar impurities.[4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 291037, 3-Phenyllactonitrile. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17761584, 2-Hydroxy-3-phenylpropanal. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86524, 3-Hydroxy-3-phenylpropanenitrile. Available at: [Link]

  • Chemistry LibreTexts (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Google Patents (2021). CN112341361A - Preparation method of mandelonitrile.
  • Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Royal Society of Chemistry (2014). Supplementary Data for a related article. Available at: [Link]

  • Chemistry Steps (2024). Preparation of Nitriles. Available at: [Link]

  • Chemistry LibreTexts (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available at: [Link]

  • Reddit (2023). Purification of strong polar and basic compounds. Available at: [Link]

  • Chemistry LibreTexts (2022). Acid-Base Extraction. Available at: [Link]

  • Royal Society of Chemistry (2014). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Available at: [Link]

  • Magritek (2024). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • Lysej, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(6), 638-641. Available at: [Link]

  • Columbia University (n.d.). Column chromatography. Available at: [Link]

  • Chem Help ASAP (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • OpenStax (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2-Hydroxy-3-phenylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Yield Drop & Enantioselectivity Loss in Phenylacetaldehyde Cyanohydrin Synthesis

Executive Summary: The "Fragile Triangle"

Welcome to the technical support hub. If you are synthesizing 2-Hydroxy-3-phenylpropanenitrile (Phenylacetaldehyde cyanohydrin), you are likely using a Hydroxynitrile Lyase (HNL) (e.g., Manihot esculenta HNL or Hevea brasiliensis HNL) to ensure enantioselectivity.[1]

When reaction performance drops, 60% of users incorrectly blame "catalyst deactivation." In reality, this reaction involves a fragile triangle of failure modes:

  • True Catalyst Deactivation: Denaturation or active-site poisoning.

  • Thermodynamic Inhibition: Reversible product inhibition or unfavorable equilibrium.

  • Substrate Suicide: Phenylacetaldehyde is notoriously unstable; it degrades before the catalyst can touch it.

This guide distinguishes these modes and provides recovery protocols.

Module 1: Is Your Enzyme Dead or Just "Suffocating"?

Symptom: Initial rate is high, but conversion plateaus at 50-60%. Adding fresh enzyme does not restart the reaction.

Diagnosis: This is rarely deactivation. It is likely Thermodynamic Equilibrium or Product Inhibition . Cyanohydrin synthesis is reversible.[1][2]

The Mechanism

HNLs catalyze both the formation and cleavage of cyanohydrins.[1][2] In aqueous mono-phasic systems, the equilibrium often favors the aldehyde. Furthermore, the product (cyanohydrin) can competitively inhibit the enzyme.

Troubleshooting Protocol: The Biphasic Stress Test

Switch to a biphasic system (Organic/Aqueous) to sequester the product and drive equilibrium.

ParameterRecommendationScientific Rationale
Organic Solvent MTBE or Diisopropyl ether (DIPE)Partition Coefficient: These solvents dissolve the hydrophobic phenylacetaldehyde and the product, pulling them out of the aqueous phase where the enzyme resides, reducing product inhibition [1, 3].
Aqueous Phase Citrate/Phosphate Buffer (pH 4.0 - 5.5)Suppression: Low pH suppresses the non-enzymatic background reaction (racemic), forcing the reaction through the enzyme for high ee% [1].
Water Content Saturation only (Micro-aqueous)Stability: In micro-aqueous systems (organic solvent saturated with buffer), the enzyme retains conformation without being stripped of essential structural water [3].
Visualizing the Pathway

HNL_Pathway Substrate Phenylacetaldehyde (Org Phase) Complex Enzyme-Substrate Complex Substrate->Complex Diffusion to Interface Racemic Racemic Product (Background Rxn) Substrate->Racemic High pH (>6.0) No Catalyst Enz_Active HNL Enzyme (Aq Phase) Dead_Enz Denatured Enzyme (Irreversible) Enz_Active->Dead_Enz pH < 3.5 or Polar Solvents Product 2-Hydroxy-3-phenylpropanenitrile (Org Phase) Complex->Product Catalysis Product->Complex Product Inhibition (Reversible)

Figure 1: The HNL Catalytic Cycle vs. Deactivation Pathways. Note the reversible inhibition loop which mimics deactivation.

Module 2: The "Phantom" Deactivation (Substrate Issues)

Symptom: The reaction turns yellow/orange/brown. Yield is near zero.[3] The catalyst is blamed for "fouling."

Diagnosis: Phenylacetaldehyde Polymerization. Unlike benzaldehyde, phenylacetaldehyde has alpha-protons. It is prone to enolization and aldol-like polymerization, especially in the presence of basic residues or incorrect buffers. The "fouling" on your catalyst is actually polymerized substrate [4].

The "Clean Feed" Protocol

Before blaming the catalyst, validate your substrate.

  • Fresh Distillation: Phenylacetaldehyde oxidizes to phenylacetic acid rapidly. Phenylacetic acid is a potent inhibitor of HNLs (acidification of the micro-environment). Distill immediately before use.

  • HCN Source Check: If using KCN/NaCN, the slight basicity can trigger phenylacetaldehyde polymerization.

    • Fix: Use a buffered HCN source or transhydrocyanation (e.g., using Acetone Cyanohydrin) to maintain neutrality.

Module 3: True Catalyst Deactivation

Symptom: Enantiomeric Excess (ee%) drops significantly over time in a continuous process or reuse cycle.

Diagnosis: Enzyme Denaturation or Active Site Modification.

Root Cause 1: The pH/Stability Trade-off

You need low pH to stop the racemic background reaction, but many HNLs (like HbHNL) are unstable below pH 4.0.

  • Solution: Use MeHNL (Manihot esculenta) .[3] It is uniquely stable at lower pH (3.5–4.5) and even retains enantioselectivity at pH 6.0, allowing for a wider operational window [1, 2].

Root Cause 2: Interfacial Toxicity

In biphasic systems, enzymes can unfold at the water-oil interface (interfacial denaturation).

  • Solution: Immobilization.[2][4] Use Celite or porous silica to adsorb the enzyme. This prevents the protein from unfolding against the solvent interface while maintaining mass transfer [4].

Root Cause 3: Chemical Modification (Lysine Blockage)

Aldehydes can form Schiff bases with surface lysine residues on the enzyme, slowly crosslinking and deactivating it.

  • Solution: High substrate concentrations aggravate this. Operate in Fed-Batch Mode (keeping aldehyde concentration low) rather than Batch Mode.

FAQ: Rapid Fire Troubleshooting

Q: My reaction works with Benzaldehyde but fails with Phenylacetaldehyde. Why? A: Phenylacetaldehyde is structurally flexible and hydrophobic. It may bind in a "non-productive" conformation in the active site (blocking it) more easily than the rigid benzaldehyde. Additionally, its instability (polymerization) is a major factor not present with benzaldehyde [4, 6].

Q: Can I use Methanol as a co-solvent? A: Avoid. Polar water-miscible solvents (Methanol, Ethanol) strip the essential water layer from the enzyme, leading to rapid irreversible deactivation. Use water-immiscible ethers (MTBE, DIPE) [3].

Q: How do I store the catalyst? A: If immobilized: Store dry at 4°C. If liquid: Store in citrate buffer (pH 5.5) at 4°C. Freezing liquid enzyme often causes denaturation upon thawing.

Decision Matrix: Troubleshooting Flow

Troubleshooting Start Problem: Low Yield/ee% Check_Color Is reaction mixture dark/discolored? Start->Check_Color Substrate_Fail Substrate Polymerization. Distill Phenylacetaldehyde. Check Buffer pH. Check_Color->Substrate_Fail Yes Check_Rate Is initial rate fast but stops early? Check_Color->Check_Rate No Equilibrium Thermodynamic Limit. Switch to Biphasic System. Remove Product. Check_Rate->Equilibrium Yes Check_EE Is Conversion High but ee% Low? Check_Rate->Check_EE No Racemic_Issue Background Reaction. LOWER pH. Increase Enzyme Load. Check_EE->Racemic_Issue Yes True_Death Catalyst Deactivation. 1. Check Solvent (No MeOH). 2. Switch to MeHNL. 3. Immobilize. Check_EE->True_Death No

Figure 2: Step-by-step diagnostic flow for cyanohydrin synthesis failures.

References

  • von Langermann, J., et al. (2008).[5] "Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values."[3][5] Bioprocess and Biosystems Engineering. Link

  • Wajant, H., et al. (2008).[5] "Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values."[3][5] ResearchGate.[3] Link

  • Bala, N., et al. (2011). "Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering."[2][6] ACS Catalysis. Link

  • Braco, L., et al. (2001). "Role of organic solvents on Pa-hydroxynitrile lyase interfacial activity and stability." Biotechnology and Bioengineering.[7] Link

  • Holt, J., et al. (2009). "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review." Organic & Biomolecular Chemistry. Link

  • Xu, Z., et al. (2016). "Structural characterization of Linum usitatissimum hydroxynitrile lyase." Scientific Reports. Link

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Hydroxy-3-phenylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-phenylpropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important cyanohydrin formation. We will move beyond basic protocols to explore the critical role of catalyst loading in achieving optimal reaction outcomes, focusing on maximizing yield and purity while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a catalyst in the synthesis of 2-Hydroxy-3-phenylpropanenitrile?

The synthesis of 2-Hydroxy-3-phenylpropanenitrile involves the nucleophilic addition of a cyanide anion (CN⁻) to the carbonyl carbon of phenylacetaldehyde. The catalyst's primary role is to facilitate this reaction, which is often slow or inefficient on its own. Depending on the chosen synthetic route, the catalyst can function in several ways:

  • Base Catalysis: In reactions using hydrogen cyanide (HCN) or generating it in situ (e.g., from NaCN/KCN and an acid), a base is used as a catalyst. It deprotonates HCN to generate the highly nucleophilic cyanide anion, which is the active species that attacks the aldehyde.

  • Lewis Acid Catalysis: When using cyanide sources like trimethylsilyl cyanide (TMSCN), a Lewis acid catalyst (e.g., Ti(IV) complexes, YbCl₃) is employed.[1] The Lewis acid coordinates to the carbonyl oxygen of the phenylacetaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the cyanide nucleophile.[1]

  • Biocatalysis: Enzymes, specifically hydroxynitrile lyases (HNLs), can be used to catalyze the reaction with high enantioselectivity.[2] The enzyme's active site binds both substrates in a specific orientation, facilitating the reaction and controlling the stereochemistry of the product.[2][3]

Q2: Why is "catalyst loading" a critical parameter to optimize?

Catalyst loading, typically expressed as a mole percentage (mol%) relative to the limiting reactant, directly influences reaction kinetics, conversion, and selectivity.[4][5][6] Finding the optimal loading is a balancing act:

  • Insufficient Loading: Leads to a low concentration of active catalytic sites, resulting in slow reaction rates and incomplete conversion of the starting material.[4]

  • Excessive Loading: Can be detrimental. It may lead to an increase in side reactions, such as the benzoin condensation or polymerization of the aldehyde, by creating an overly high concentration of reactive intermediates.[4][7] In some cases, particularly in enantioselective catalysis, higher catalyst loading can even have an adverse effect on enantioselectivity.[8] Furthermore, it increases costs and can complicate product purification.

The goal of optimization is to find the "sweet spot" that provides the fastest reaction rate and highest yield of the desired product with the minimum amount of catalyst.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, with a focus on how catalyst loading and related parameters can be adjusted for a successful outcome.

Issue 1: Low or No Product Yield

Q: My reaction has run for the prescribed time, but analysis (TLC, GC, or NMR) shows a low yield of 2-Hydroxy-3-phenylpropanenitrile with significant unreacted phenylacetaldehyde. What should I do?

A: This is a classic sign of insufficient catalytic activity or turnover. Here is a systematic approach to troubleshoot this issue:

Potential Causes & Recommended Solutions

  • Inadequate Catalyst Loading: The most direct cause. The number of active sites is too low to convert the substrate in a reasonable timeframe.

    • Solution: Perform a catalyst loading screen. Systematically increase the catalyst loading in small increments (see Table 1 and the Experimental Protocol below). The reaction rate should increase with catalyst loading up to a certain point.[6]

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

    • Solution: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive Lewis acid catalysts. Use freshly distilled phenylacetaldehyde, as it can oxidize to phenylacetic acid on storage. If using a solid catalyst, ensure it has been properly activated and stored.

  • Incorrect pH (for Base-Catalyzed Reactions): If the medium is not sufficiently basic, the concentration of the active nucleophile (CN⁻) will be too low.

    • Solution: Ensure the pH is in the optimal range for cyanide ion generation. For some cyanohydrin syntheses, a controlled pH of around 7 can be optimal to balance nucleophile availability with minimizing side reactions.[9]

Issue 2: Formation of Significant Byproducts

Q: I am achieving good conversion of my starting material, but the product is impure. I've identified byproducts such as a white solid (benzoin-type product) or an oily polymeric substance. How can I improve selectivity?

A: This indicates that while the reaction is active, conditions are favoring undesired reaction pathways. Catalyst loading is a key parameter to adjust here.

Potential Causes & Recommended Solutions

  • Excessive Catalyst Loading: Too much catalyst can lead to an overcrowding of active sites, which may promote dimerization or polymerization of the aldehyde (a competing reaction pathway).[4]

    • Solution: Reduce the catalyst loading. Often, a lower catalyst concentration will slow the primary reaction slightly but will have a much more pronounced effect on reducing the rate of higher-order side reactions, thus improving selectivity.

  • High Local Concentration of Reagents: Poor mixing can create "hot spots" of high catalyst or reagent concentration, favoring side reactions.

    • Solution: Ensure vigorous and efficient stirring, especially during the addition of any reagents. Consider slower, dropwise addition of the cyanide source or catalyst solution to maintain low instantaneous concentrations.[7]

  • Reaction Temperature is Too High: Higher temperatures can accelerate side reactions more than the desired cyanohydrin formation.[7]

    • Solution: Lower the reaction temperature. Running the reaction at 0-5 °C is a common strategy to improve selectivity in cyanohydrin synthesis.[7]

Systematic Optimization of Catalyst Loading

To scientifically determine the optimal catalyst loading, a systematic approach is required. The following workflow and protocol outline how to conduct a One-Variable-at-a-Time (OVAT) study.

Workflow for Catalyst Optimization

G cluster_0 Phase 1: Baseline & Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Validation A Establish Baseline (e.g., 2 mol% catalyst) B Run Reactions at Varied Loadings (0.5, 1, 2, 5, 10 mol%) A->B C Monitor Conversion & Purity (e.g., GC/HPLC at t=1h, 4h, 24h) B->C D Plot Yield & Purity vs. Catalyst Loading C->D E Identify Optimal Range (Plateau of high yield/purity) D->E F Refine Search (e.g., 1.5, 2.0, 2.5 mol%) E->F G Confirm Optimum (Run optimized condition in triplicate) F->G H Final Protocol Established G->H

Caption: A systematic workflow for optimizing catalyst loading.

Data Interpretation: A Hypothetical Example

The data from your screening can be summarized to easily identify the optimal range.

Table 1: Hypothetical Results of a Catalyst Loading Screen

ExperimentCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Product Purity (%)
10.5244598
21.0248597
32.0 8 >99 96
45.04>9990
510.02>9982

From this hypothetical data, 2.0 mol% appears optimal, providing complete conversion in a reasonable time with high purity. Increasing the loading to 5-10% accelerates the reaction but significantly decreases purity, indicating the promotion of side reactions.

Experimental Protocol: Catalyst Loading Optimization (Lewis Acid Example)

This protocol describes a general procedure for optimizing a Lewis acid catalyst for the reaction between phenylacetaldehyde and trimethylsilyl cyanide (TMSCN).

Materials:

  • Phenylacetaldehyde (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis Acid Catalyst (e.g., Ti(Oi-Pr)₄)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the catalyst in anhydrous DCM to ensure accurate dispensing of small quantities.

  • Reaction Setup: In a series of oven-dried flasks under an inert atmosphere (N₂ or Ar), add phenylacetaldehyde (1.0 eq) and the internal standard to anhydrous DCM.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to each flask to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 5.0 mol%). Stir for 5 minutes at the desired reaction temperature (e.g., 0 °C).

  • Initiation: Slowly add TMSCN (e.g., 1.1 eq) dropwise to each flask. Start a timer for each reaction.

  • Monitoring: At set time points (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot from each reaction mixture.

  • Quenching & Workup: Immediately quench the aliquot in a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate). Vortex thoroughly.

  • Analysis: Separate the organic layer, dry it over MgSO₄, and analyze by GC or HPLC to determine the conversion of phenylacetaldehyde and the formation of 2-Hydroxy-3-phenylpropanenitrile relative to the internal standard.

  • Data Analysis: Plot the yield and purity versus catalyst loading at a fixed time point to determine the optimal loading, as illustrated in Table 1 .

Troubleshooting Logic Diagram

G cluster_issues cluster_solutions1 cluster_solutions2 start Initial Experiment Outcome issue1 issue1 start->issue1 Analyze results issue2 Low Selectivity Significant byproducts start->issue2 issue3 issue3 start->issue3 sol1a Increase Catalyst Loading (e.g., 1 mol% → 2 mol%) issue1->sol1a sol1b Check Reagent Purity (distill aldehyde) issue1->sol1b sol1c Increase Reaction Time issue1->sol1c sol2a Decrease Catalyst Loading (e.g., 5 mol% → 2 mol%) issue2->sol2a sol2b Lower Reaction Temp (e.g., RT → 0 °C) issue2->sol2b sol2c Improve Mixing / Slow Addition issue2->sol2c end_node Final Validated Protocol issue3->end_node sol1a->end_node Re-evaluate sol1b->end_node Re-evaluate sol1c->end_node Re-evaluate sol2a->end_node Re-evaluate sol2b->end_node Re-evaluate sol2c->end_node Re-evaluate

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]

  • Efficient Synthesis and Analysis of Chiral Cyanohydrins. (2009). DiVA portal. Available at: [Link]

  • Effect of catalyst loading on (a) reaction kinetics (b) initial rate... ResearchGate. Available at: [Link]

  • Effect of catalyst loading on the reaction rate. Conditions: EtOH:BHO 2:1... ResearchGate. Available at: [Link]

  • Preparation method of mandelonitrile. (2021). Google Patents.
  • An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in Organocatalytic Multicomponent Reaction. (2018). ResearchGate. Available at: [Link]

  • Continuous flow for enantioselective cyanohydrin synthesis. (2022). Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. (2020). ACS Omega. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-phenylpropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and reduce reaction times.

Troubleshooting Guide: Accelerating Your Synthesis

Slow or incomplete reactions can be a significant bottleneck in any synthetic workflow. This section addresses common issues encountered during the synthesis of 2-Hydroxy-3-phenylpropanenitrile and provides actionable solutions.

Q1: My reaction is proceeding much slower than expected. What are the likely causes and how can I fix it?

A slow reaction rate is a common issue in organic synthesis and can be attributed to several factors.[1] Let's break down the potential culprits and their remedies:

  • Suboptimal Temperature: Temperature plays a critical role in reaction kinetics.[1] Generally, increasing the temperature accelerates a reaction by providing the necessary energy for bonds to break.[1] However, for cyanohydrin formation, excessively high temperatures can promote side reactions. It is crucial to find the optimal temperature that maximizes the reaction rate without compromising the yield and purity of the product.

  • Inefficient Mixing: If the reaction mixture is not adequately stirred, localized concentrations of reactants can occur, leading to a slower overall reaction rate.[2] This is particularly important in heterogeneous or biphasic systems. Ensure you are using a suitable stir bar and that the stirring speed is sufficient to maintain a homogeneous mixture. For larger-scale reactions, mechanical stirring is often necessary.[2]

  • Incorrect pH: The availability of the cyanide ion (CN-), the active nucleophile in this reaction, is highly dependent on the pH of the solution.[2][3] The reaction is typically base-catalyzed, as a base is needed to generate the cyanide ion from a source like hydrogen cyanide (HCN) or a cyanide salt.[3][4] However, strongly basic conditions can lead to unwanted side reactions. A slightly basic or controlled acidic environment (pH 4-5) is often optimal.[2]

  • Poor Reagent Quality: The purity of your starting materials is paramount. Phenylacetaldehyde can oxidize over time, and the cyanide source can degrade. Using freshly distilled phenylacetaldehyde and a high-purity cyanide source is recommended.[2]

Q2: I'm observing the formation of significant byproducts. How can I suppress these side reactions to improve my yield and reaction time?

The formation of byproducts not only reduces your yield but can also complicate purification, adding time to your overall process. Here are some common side reactions and how to mitigate them:

  • Benzoin Condensation: This is a common side reaction in the presence of cyanide ions. Carefully controlling the reaction temperature and optimizing the rate of addition of your cyanide source can help minimize this.[2]

  • Polymerization of Phenylacetaldehyde: Phenylacetaldehyde is prone to aldol condensation and polymerization, especially in the presence of acid or base. Using fresh, pure starting material and maintaining controlled reaction conditions can help prevent this.

Q3: My catalyst seems to be losing activity over time. What could be causing this and what are my options?

Catalyst deactivation can significantly slow down your reaction. Here's what to consider:

  • Chemical Degradation: The catalyst itself may be unstable under the reaction conditions. Ensure that the pH, temperature, and solvent are compatible with your chosen catalyst.

  • Poisoning: Impurities in your reactants or solvent can bind to the active sites of the catalyst, rendering it inactive. Purifying your starting materials and using high-purity solvents is crucial.

  • Biocatalyst Considerations: If you are using an enzyme catalyst, such as a hydroxynitrile lyase (HNL), factors like temperature, pH, and the presence of organic solvents can affect its stability and activity.[5] Immobilizing the enzyme can often improve its stability and allow for easier recovery and reuse.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions about optimizing the synthesis of 2-Hydroxy-3-phenylpropanenitrile for speed and efficiency.

Q1: What is the most effective way to introduce the cyanide source for a rapid reaction?

The choice of cyanide source and the method of its introduction are critical for both safety and reaction efficiency.

  • In situ Generation of HCN: A common and effective method is the in situ generation of hydrogen cyanide (HCN) from a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and a proton source.[2] This method allows for better control over the concentration of HCN in the reaction mixture.

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is another excellent cyanide source that often leads to faster reaction times and cleaner reactions.[7] It reacts with aldehydes and ketones in the presence of a catalyst to form cyanohydrin trimethylsilyl ethers.[7]

  • Phase Transfer Catalysis: For reactions involving a cyanide salt that is not soluble in the organic solvent, a phase transfer catalyst can be employed to shuttle the cyanide ion into the organic phase, thereby accelerating the reaction.[8][9]

Q2: What role does the solvent play in the reaction rate?

The solvent can significantly influence the rate of the reaction.[10]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) can be effective as they can help to solvate the cation of the cyanide salt, leaving a more "naked" and therefore more nucleophilic cyanide anion.[7]

  • Biphasic Systems: In some cases, a two-phase system, often consisting of an organic solvent and water, is used, particularly with enzyme-catalyzed reactions.[11] In such systems, efficient stirring is crucial to maximize the interfacial area where the reaction occurs.

Q3: Are there any catalytic methods that are particularly fast for this synthesis?

Yes, several catalytic systems can significantly reduce the reaction time.

  • Enzymatic Catalysis: Hydroxynitrile lyases (HNLs) are highly efficient and stereoselective catalysts for cyanohydrin synthesis.[6][11] They can provide high reaction rates and excellent enantiomeric excess.[6]

  • Lewis Acid Catalysis: Lewis acids can activate the carbonyl group of the phenylacetaldehyde, making it more electrophilic and thus more susceptible to nucleophilic attack by the cyanide ion.

Data and Protocols

Table 1: Comparison of Catalytic Systems for Cyanohydrin Synthesis

Catalyst TypeTypical Reaction TimeAdvantagesDisadvantages
Base Catalysis (e.g., NaCN/KCN) Several hours to daysInexpensive, readily availableCan be slow, potential for side reactions[12]
Enzymatic (Hydroxynitrile Lyase) Minutes to a few hoursHigh stereoselectivity, mild conditions[6]Can be sensitive to reaction conditions[5]
Lewis Acid (e.g., Ti(Oi-Pr)₄) 1-4 hoursCan be very fastRequires anhydrous conditions, catalyst can be expensive
Phase Transfer Catalysis 2-8 hoursUseful for biphasic systemsRequires an additional catalytic component[8]

Experimental Protocol: Rapid Synthesis of 2-Hydroxy-3-phenylpropanenitrile using a Phase Transfer Catalyst

This protocol is designed to provide a relatively fast and efficient synthesis of the target compound.

Materials:

  • Phenylacetaldehyde

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetaldehyde and a catalytic amount of TBAB (e.g., 5 mol%) in dichloromethane.

  • In a separate beaker, dissolve sodium cyanide in water.

  • Cool the flask containing the phenylacetaldehyde solution to 0°C in an ice bath.

  • Slowly add the aqueous sodium cyanide solution to the stirred organic solution over 30 minutes.

  • Allow the reaction to stir vigorously at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Safety Precautions:

  • Cyanide is highly toxic. All manipulations involving cyanide salts and hydrogen cyanide must be performed in a well-ventilated fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.[2]

Visualizing the Workflow

Troubleshooting Workflow for Slow Reactions

The following diagram illustrates a logical workflow for troubleshooting a slow synthesis of 2-Hydroxy-3-phenylpropanenitrile.

A decision-making workflow for troubleshooting slow reaction rates.

References

  • G. K. Dadalas, et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. DOI:10.1039/C6OB00934D
  • National Center for Biotechnology Information. (n.d.). 3-Phenyllactonitrile. PubChem. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 17). Why Do Organic Compounds Have Slow Reaction Rates? YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN112341361A - Preparation method of mandelonitrile.
  • Starks, C. M. (1971). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. Tetrahedron Letters, 12(38), 3549-3552.
  • J. E. J. G. van den Nieuwendijk, et al. (1987). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC. Retrieved from [Link]

  • Quora. (2019, June 13). I am very weak in Organic chemistry. I understand all the reactions but unable to apply those while solving questions. How should I do to solve the problems easily in organic chemistry? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimized methods for the preparation of ( S)-2-hydroxy-2-phenylpropanenitrile exploiting ( R)-oxynitrilase in almond meal. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved from [Link]

  • ACS Omega. (2020, October 15). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. Retrieved from [Link]

  • Dr. Marc Reid. (2022, February 8). The Practice & Pitfalls of Studying Organic Reaction Mechanisms: Lecture 1. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of benzaldehyde and HCN into its corresponding chiral.... Retrieved from [Link]

  • Reddit. (2020, October 2). Reaction Mechanisms - How do you know if a reaction is fast or slow? r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Synthesis and characterization of thermally rearranged (TR) polymers: effect of glass transition temperature of aromatic poly(hydroxyimide) precursors on TR process and gas permeation properties. The Royal Society of Chemistry. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-hydroxy-2-phenylpropanenitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Validation of 2-Hydroxy-3-phenylpropanenitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Strategy

2-Hydroxy-3-phenylpropanenitrile (


), often synthesized via the nucleophilic addition of cyanide to phenylacetaldehyde, represents a critical intermediate in the synthesis of 

-amino alcohols and pharmaceutical precursors.[1][2]

The primary analytical challenge lies not just in identifying the molecule, but in distinguishing it from its unstable precursor, Phenylacetaldehyde , and its potential degradation products. Cyanohydrins are chemically labile; they exist in equilibrium with the parent aldehyde and HCN.[2] Therefore, the analytical protocol must confirm the formation of the cyanohydrin functionality while ruling out significant reversion to the aldehyde.[2]

This guide compares four spectroscopic methodologies to determine the most robust workflow for structural confirmation.

The "Self-Validating" Logic

To ensure scientific integrity, we employ a Triangulated Confirmation Protocol :

  • Functional Group Verification (FTIR): Rapidly confirms the presence of -OH and -CN.[1][2]

  • Connectivity Proof (

    
    H NMR):  The "Gold Standard" for distinguishing the product from the starting aldehyde.[1][2]
    
  • Carbon Skeleton Validation (

    
    C NMR):  Confirms the hybridization change of the carbonyl carbon.[1][2]
    
  • Mass Confirmation (GC-MS/LC-MS): Validates molecular weight, though caution is required due to thermal instability.[1][2]

Comparative Analysis of Spectroscopic Methods

The following table contrasts the efficacy of different techniques in isolating the target molecule from its specific alternatives (precursors and impurities).

FeatureMethod A: FTIR Method B:

H NMR
Method C:

C NMR
Method D: GC-MS
Primary Target Functional Groups (-OH, -CN)H-Connectivity & IntegrationCarbon Skeleton & Quaternary CMolecular Mass (

)
Key Diagnostic Broad -OH stretch (~3400 cm

)
Methine triplet (~4.6 ppm)Nitrile Carbon (~119 ppm)Fragment

91 (Tropylium)
Differentiation Power Medium. Hard to quantify purity.[1][2]High. Distinct separation from aldehyde.[1][2]High. Resolves carbonyl vs. nitrile.[1][2]Low. Thermal degradation can mimic precursor.[1][2]
Sample Destructiveness Non-destructiveNon-destructiveNon-destructiveDestructive
Limit of Detection > 1% impurity~0.1% impurity~1% impurity< 0.1% impurity

Detailed Experimental Protocols & Data Interpretation

Method A: Infrared Spectroscopy (FTIR)

Objective: Qualitative "Go/No-Go" decision based on functional group transformation.

  • Protocol:

    • Prepare a thin film (neat liquid) on NaCl plates or a KBr pellet if the sample acts as a solid/gum.[1][2]

    • Acquire spectrum from 4000–600 cm

      
       (32 scans, 4 cm
      
      
      
      resolution).[2]
    • Critical Check: Ensure the sample is dry; water mimics the -OH signal.[1][2]

  • Diagnostic Signals:

    • Target (Cyanohydrin):

      • -OH Stretch: 3300–3500 cm

        
         (Broad, strong).[2]
        
      • -CN Stretch: 2240–2260 cm

        
         (Often weak/sharp; absence does not disprove structure, but presence confirms it).[2]
        
    • Alternative (Phenylacetaldehyde):

      • C=O Stretch: ~1720–1730 cm

        
         (Strong).[2] If this exists, your reaction is incomplete or reversing.[1]
        
      • Aldehyde C-H: Doublet at 2720 & 2820 cm

        
         (Fermi resonance).[2]
        
Method B: Proton NMR ( H NMR) - The Gold Standard

Objective: Definitive proof of connectivity and purity calculation.[1][2]

  • Protocol:

    • Dissolve ~10 mg sample in DMSO-

      
       .
      
      • Why DMSO?

        
         can be acidic enough to catalyze the decomposition of cyanohydrins back to the aldehyde.[1][2] DMSO also slows proton exchange, allowing you to see the -OH coupling, which is a definitive proof of structure.
        
    • Acquire standard 1D proton spectrum (16 scans,

      
       = 2s).[2]
      
  • Data Interpretation (shifts in DMSO-

    
    ): 
    
PositionTypeChemical Shift (

)
Multiplicity (

)
Structural Insight
H-2 Methine (CH-OH)4.5 – 4.8 ppm Triplet (or dd)Crucial: Replaces the aldehyde signal.[1][2]
H-3 Methylene (CH

-Ph)
2.9 – 3.1 ppm Doublet of doubletsUpfield shift from aldehyde precursor (~3.6 ppm).[1][2]
-OH Hydroxyl6.0 – 6.5 ppm Doublet (in DMSO)Confirms the alcohol is secondary.[1][2]
Ar-H Aromatic7.2 – 7.4 ppm MultipletIntegration matches 5 protons.[1][2][3]
  • Differentiation:

    • Phenylacetaldehyde: Look for the aldehyde proton at 9.7 ppm (t) .[1][2] Its absence confirms conversion.[2]

Method C: Carbon-13 NMR ( C NMR)

Objective: Confirmation of the nitrile group (often invisible in


H NMR).[1][2]
  • Protocol:

    • Use ~30-50 mg sample in DMSO-

      
       or 
      
      
      
      (if stable).[2]
    • Run broad-band decoupled experiment (1024 scans).

  • Key Shifts:

    • Nitrile (-CN): 118 – 120 ppm .[2] (Distinct from Carbonyl C=O at ~200 ppm).[2]

    • Methine (C-OH): 60 – 63 ppm .[2]

    • Methylene (CH

      
      ): 38 – 40 ppm .[2]
      
    • Aromatic: 135 ppm (ipso), 128-130 ppm.[1][2]

Visualization: Analytical Logic & Workflow

Diagram 1: Analytical Decision Tree

This logic tree guides the researcher through the confirmation process, prioritizing stability checks.[1][2]

StructuralConfirmation Start Crude Reaction Product IR_Step Step 1: FTIR Analysis Start->IR_Step Check_CO Is Strong C=O (~1720 cm-1) present? IR_Step->Check_CO Fail_Aldehyde Result: Significant Starting Material (Incomplete Reaction or Reversion) Check_CO->Fail_Aldehyde Yes Pass_IR Result: Potential Cyanohydrin Check_CO->Pass_IR No NMR_Step Step 2: 1H NMR (DMSO-d6) Pass_IR->NMR_Step Check_Aldehyde_H Is signal at 9.7 ppm present? NMR_Step->Check_Aldehyde_H Check_Aldehyde_H->Fail_Aldehyde Yes (>5%) Check_Methine Is Triplet/dd at 4.5-4.8 ppm present? Check_Aldehyde_H->Check_Methine No Check_Methine->Fail_Aldehyde No Confirm_Structure CONFIRMED: 2-Hydroxy-3-phenylpropanenitrile Check_Methine->Confirm_Structure Yes

Caption: Decision logic for distinguishing the target cyanohydrin from the aldehyde precursor.

Diagram 2: Structural Connectivity (NMR Correlations)

Visualizing how NMR signals map to the molecule.[1][2]

NMR_Mapping Ph Phenyl Ring CH2 CH2 (C-3) Ph->CH2 Connectivity H_Ph 7.2-7.4 ppm (m) Ph->H_Ph CH CH (C-2) CH2->CH H_CH2 3.0 ppm (dd) CH2->H_CH2 OH OH Group CH->OH CN Nitrile (C-1) CH->CN H_CH 4.6 ppm (t) CH->H_CH C_CN 119 ppm (13C) CN->C_CN

Caption: Mapping of key structural fragments to their specific spectroscopic signals.

References

  • PubChem. (n.d.).[1][2] 2-Hydroxy-3-phenylpropanenitrile (Compound Summary).[1][2] National Library of Medicine.[1][2] Retrieved February 1, 2026, from [Link]

  • SpectraBase. (n.d.).[1][2] 3-Phenyllactonitrile Spectra Data. Wiley Science Solutions.[2] Retrieved February 1, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for general NMR shift principles of cyanohydrins).

Sources

A Senior Application Scientist's Guide to the Validation of 2-Hydroxy-3-phenylpropanenitrile Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Chemical Synthesis

2-Hydroxy-3-phenylpropanenitrile, a key chiral intermediate in the synthesis of various pharmaceuticals, demands stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The presence of impurities, arising from starting materials, by-products, or degradation, can have significant pharmacological and toxicological implications. Consequently, a robust, reliable, and validated analytical method is not merely a quality control requirement but a cornerstone of drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose.[3] Its high resolution, sensitivity, and adaptability make it ideal for separating the target analyte from structurally similar impurities. This guide presents a comprehensive, validated stability-indicating HPLC method, designed and verified in accordance with the rigorous standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7] We will not only detail the protocol but also elucidate the scientific rationale behind each step, providing a self-validating system that ensures trustworthiness and regulatory compliance.

The Chromatographic Strategy: Why a Stability-Indicating RP-HPLC Method?

The selection of an analytical method is predicated on the physicochemical properties of the analyte. 2-Hydroxy-3-phenylpropanenitrile is a moderately polar molecule, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[3]

Our primary objective is to develop a stability-indicating method (SIM) . A SIM is a validated analytical procedure that accurately quantifies the active ingredient without interference from any potential degradation products, process impurities, or other excipients.[8] This is crucial because it provides a direct measure of the compound's stability under various environmental conditions, a mandatory component of any drug development program. To achieve this, the method's specificity is rigorously challenged through forced degradation studies.

The phenyl group in the analyte's structure contains a chromophore that absorbs ultraviolet (UV) light, making a UV detector a logical and cost-effective choice for quantification. The selection of a C18 (octadecylsilyl) column is based on its proven versatility and strong hydrophobic retention, which is necessary to achieve adequate separation of the main compound from its potential impurities.

Experimental Protocol: A Validated and Robust HPLC Method

This section provides the detailed methodology for the purity determination of 2-Hydroxy-3-phenylpropanenitrile. Adherence to these steps, particularly the System Suitability Testing, is critical for ensuring the validity of the results.

Instrumentation, Reagents, and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Reagent-grade orthophosphoric acid.

  • Reference Standard: 2-Hydroxy-3-phenylpropanenitrile of known purity (e.g., >99.5%).

  • Sample: Test sample of 2-Hydroxy-3-phenylpropanenitrile.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection 220 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in the diluent in a 100 mL volumetric flask.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the reference standard solution.

System Suitability Testing (SST): The Self-Validating Checkpoint

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step mandated by pharmacopeias like the USP.[4][9][10] Inject the reference standard solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of active sites.
Theoretical Plates (N) > 2000Measures column efficiency and the ability to produce narrow peaks.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injector and the overall system stability.

Method Validation: Proving the Method is Fit for Purpose

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[11] The following experiments are conducted in line with ICH Q2(R1) guidelines.[5]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This was confirmed by subjecting a sample solution to stress conditions to induce degradation.

  • Acid Degradation: 1 mL of 1N HCl at 60°C for 2 hours.

  • Base Degradation: 1 mL of 1N NaOH at 60°C for 1 hour.

  • Oxidative Degradation: 1 mL of 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Rationale: The goal is not to completely destroy the molecule but to induce 5-20% degradation. The chromatograms must show that the degradation product peaks are well-resolved from the main analyte peak, proving the method's ability to quantify the analyte accurately even in aged or improperly stored samples.

G cluster_workflow HPLC Validation Workflow Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Establish Conditions Spec Specificity (Forced Degradation) SST->Spec System OK Lin Linearity & Range Spec->Lin Method is Specific Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report & Final Method Rob->Report All Criteria Met

Caption: Logical workflow for HPLC method validation.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration.

  • Protocol: A five-point calibration curve was prepared, ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).

  • Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: A recovery study was performed by spiking a known quantity of the analyte into a blank matrix at three concentration levels (80%, 100%, and 120%), with three replicates at each level.[5]

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.[13][14]

Precision

Precision measures the degree of scatter between a series of measurements.

  • Protocol (Repeatability): Six separate sample preparations were analyzed on the same day by the same analyst.

  • Protocol (Intermediate Precision): The repeatability test was duplicated on a different day by a different analyst using a different HPLC system.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: Typically, a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.

Robustness

Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][14]

  • Protocol: The effect of minor changes was assessed:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criterion: System suitability parameters must be met under all varied conditions.

G cluster_forced_degradation Forced Degradation & Specificity Analysis Sample Analyte Sample Stress Apply Stress Condition (Acid, Base, H2O2, Heat, Light) Sample->Stress Analyze Analyze by HPLC with PDA Detector Stress->Analyze Evaluate Evaluate Peak Purity & Resolution (Rs > 2.0) Analyze->Evaluate Pass Method is Specific Evaluate->Pass Criteria Met Fail Modify Method & Re-evaluate Evaluate->Fail Criteria Not Met

Caption: Decision workflow for specificity via forced degradation.

Results Summary and Comparative Analysis

The described HPLC method was successfully validated, and the results are summarized below.

Validation Summary Table
Validation ParameterAcceptance CriteriaResult (Hypothetical)Status
Specificity No interferenceAll peaks resolved (Rs > 2.0)Pass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.15%Pass
LOQ (µg/mL) Report Value0.31Pass
Robustness SST criteria metAll variations passedPass
Comparison with Alternative Methods

While other analytical techniques exist, HPLC offers a superior combination of specificity, sensitivity, and versatility for this application.

MethodAdvantagesDisadvantages for this Application
Validated HPLC (Proposed) High specificity, quantitative, stability-indicating.Requires specialized equipment and trained personnel.
Gas Chromatography (GC) Excellent for volatile compounds.Analyte is not sufficiently volatile; requires derivatization.
Titrimetry Simple, inexpensive.Non-specific; cannot distinguish between analyte and impurities.
Thin-Layer Chromatography (TLC) Fast, low cost for qualitative screening.Not quantitative, lower resolution and sensitivity than HPLC.[15]

Conclusion

This guide has detailed a robust, reliable, and fully validated stability-indicating RP-HPLC method for the determination of purity for 2-Hydroxy-3-phenylpropanenitrile. The causality behind each experimental choice and validation parameter has been explained to provide a framework grounded in scientific integrity and regulatory expectations. The successful validation, demonstrated by the specificity, linearity, accuracy, precision, and robustness data, confirms that this method is fit for its intended purpose. It is suitable for routine quality control analysis, stability studies, and providing critical data to support drug development and manufacturing professionals in ensuring product quality and patient safety.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. [Link]

  • ResearchGate. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). 3-Phenyllactonitrile. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development – A Review. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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A Comparative Guide to the Synthetic Routes of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, 2-hydroxy-3-phenylpropanenitrile stands as a valuable building block. Its vicinal hydroxyl and nitrile functionalities offer a versatile scaffold for the construction of more complex pharmaceutical and fine chemical entities. The stereochemistry at the C2 position is often crucial for the biological activity of the final product, making the choice of synthetic route a critical decision that impacts not only the yield and purity but also the enantiomeric excess (ee) of the target molecule.

This in-depth technical guide provides a comparative analysis of the primary synthetic strategies for obtaining 2-hydroxy-3-phenylpropanenitrile, also known as phenylacetaldehyde cyanohydrin. We will delve into the mechanistic underpinnings of both classical chemical methods and modern biocatalytic approaches, presenting supporting experimental data to inform your selection of the most suitable pathway for your research and development needs.

At a Glance: Key Performance Indicators of Synthetic Routes

The selection of a synthetic route is a multifactorial decision. Key parameters such as chemical yield, enantiomeric excess, reaction time, and the complexity of the experimental setup must be weighed. The following table summarizes the performance of the discussed synthetic methodologies to provide a clear, comparative overview.

Synthetic Route Key Reagents/Catalyst Typical Yield (%) Enantiomeric Excess (ee%) Reaction Time Key Advantages Key Disadvantages
Racemic Chemical Synthesis Phenylacetaldehyde, NaCN/KCN or TMSCNHigh (Specific data for this substrate is not readily available in the provided search results)0% (Racemic)HoursSimple, inexpensive, high yield of racemic product.Produces a racemic mixture requiring further resolution; use of highly toxic cyanides.
Enantioselective Biocatalytic Synthesis (R-selective) Phenylacetaldehyde, HCN, (R)-Hydroxynitrile Lyase (e.g., from Prunus amygdalus)Moderate to HighHigh (Specific data for this substrate is not readily available in the provided search results)Hours to DaysHigh enantioselectivity for the (R)-enantiomer, mild reaction conditions.Enzyme cost and stability can be a factor; requires specific equipment for biphasic reactions.
Enantioselective Biocatalytic Synthesis (S-selective) Phenylacetaldehyde, HCN, (S)-Hydroxynitrile Lyase (e.g., from Hevea brasiliensis)Moderate to HighHigh (Specific data for this substrate is not readily available in the provided search results)Hours to DaysHigh enantioselectivity for the (S)-enantiomer, "green" chemistry approach.Substrate scope of the enzyme might be limited; optimization of reaction parameters is crucial.
Kinetic Resolution of Racemic Mixture Racemic 2-hydroxy-3-phenylpropanenitrile, Lipase, Acyl donorMax. 50% for each enantiomerHighHours to DaysCan produce both enantiomers with high ee; utilizes readily available racemic starting material.Maximum theoretical yield for a single enantiomer is 50%; requires separation of the product and unreacted substrate.

Delving Deeper: Methodologies and Mechanistic Insights

Racemic Chemical Synthesis: The Classical Approach

The most direct and established method for the synthesis of 2-hydroxy-3-phenylpropanenitrile is the nucleophilic addition of a cyanide ion to the carbonyl group of phenylacetaldehyde. This reaction, a classic example of cyanohydrin formation, is typically carried out under basic or neutral conditions and results in a racemic mixture of the (R)- and (S)-enantiomers.

Mechanism:

The reaction proceeds via the attack of the nucleophilic cyanide anion on the electrophilic carbonyl carbon of phenylacetaldehyde. This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin product.[1]

G cluster_0 Racemic Chemical Synthesis Phenylacetaldehyde Phenylacetaldehyde Alkoxide Tetrahedral Alkoxide Intermediate Phenylacetaldehyde->Alkoxide Nucleophilic Attack Cyanide CN⁻ Cyanide->Alkoxide Product Racemic 2-Hydroxy-3-phenylpropanenitrile Alkoxide->Product Protonation

Caption: General mechanism of racemic cyanohydrin formation.

Experimental Protocol: Synthesis of Racemic 2-Hydroxy-3-phenylpropanenitrile

This protocol describes a general procedure for the synthesis of racemic 2-hydroxy-3-phenylpropanenitrile using sodium cyanide.

Materials:

  • Phenylacetaldehyde

  • Sodium Cyanide (NaCN)

  • Acetic Acid

  • Diethyl Ether

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a well-ventilated fume hood, a solution of phenylacetaldehyde in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath to 0-5 °C.

  • An aqueous solution of sodium cyanide is prepared and cooled.

  • A solution of acetic acid in water is added dropwise to the stirred phenylacetaldehyde solution.

  • Subsequently, the cold sodium cyanide solution is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, the reaction is stirred for an additional 2-3 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude racemic 2-hydroxy-3-phenylpropanenitrile.

  • The product can be further purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions, such as the polymerization of phenylacetaldehyde or the competing benzoin condensation.[3]

  • Acidic Conditions: The slow addition of acetic acid helps to generate hydrocyanic acid (HCN) in situ from sodium cyanide, which is the active nucleophile. A slightly acidic pH also prevents the base-catalyzed decomposition of the cyanohydrin product.[2]

  • Fume Hood: The use of sodium cyanide and the potential for the generation of highly toxic hydrogen cyanide gas necessitates performing the reaction in a well-ventilated fume hood with appropriate safety precautions.[3]

Enantioselective Biocatalytic Synthesis: The "Green" Alternative

The demand for enantiomerically pure compounds has driven the development of biocatalytic methods for cyanohydrin synthesis. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, yielding chiral cyanohydrins with high enantiomeric excess.[4][5] HNLs are classified as either (R)-selective or (S)-selective, allowing for the targeted synthesis of a specific enantiomer.[6]

Mechanism:

The enzymatic reaction occurs within the chiral active site of the HNL. The enzyme binds the aldehyde substrate in a specific orientation, and a catalytic residue, often a serine or a threonine, facilitates the deprotonation of HCN and the subsequent nucleophilic attack on one face of the carbonyl group. This stereo-controlled addition results in the formation of a single enantiomer of the cyanohydrin.[7]

G cluster_1 Enantioselective Biocatalytic Synthesis Substrate Phenylacetaldehyde + HCN ES_Complex Enzyme-Substrate Complex (Stereospecific Orientation) Substrate->ES_Complex Enzyme (R)- or (S)-Hydroxynitrile Lyase Enzyme->ES_Complex Product (R)- or (S)-2-Hydroxy-3-phenylpropanenitrile ES_Complex->Product Stereoselective C-C Bond Formation Product->Enzyme Product Release

Caption: Workflow of HNL-catalyzed enantioselective cyanohydrin synthesis.

Experimental Protocol: (R)-Selective Synthesis of 2-Hydroxy-3-phenylpropanenitrile

This protocol is a general procedure adapted for the synthesis of (R)-2-hydroxy-3-phenylpropanenitrile using an (R)-HNL from Prunus amygdalus (almond).[8]

Materials:

  • Phenylacetaldehyde

  • Potassium Cyanide (KCN)

  • Citrate Buffer (pH 4.0-5.5)

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • (R)-Hydroxynitrile Lyase (commercially available or as a crude almond meal extract)

Procedure:

  • A two-phase system is prepared in a reaction vessel with an organic solvent (e.g., MTBE) and a citrate buffer at the optimal pH for the enzyme.

  • Phenylacetaldehyde is dissolved in the organic phase.

  • An aqueous solution of potassium cyanide is added to the buffer phase.

  • The reaction is initiated by adding the (R)-hydroxynitrile lyase.

  • The mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) to ensure efficient mixing of the two phases.

  • The reaction progress and enantiomeric excess are monitored by chiral HPLC or GC analysis of samples taken from the organic phase.

  • Upon completion, the phases are separated.

  • The organic phase is washed with water and brine, dried, and the solvent is evaporated to yield the crude (R)-2-hydroxy-3-phenylpropanenitrile.

  • Further purification can be achieved by chromatography if necessary.

Causality Behind Experimental Choices:

  • Two-Phase System: Many HNLs are more stable and active at the interface of an aqueous and an organic phase. This setup also allows for easy separation of the product, which is typically more soluble in the organic phase.[8]

  • pH Control: The pH of the aqueous phase is critical for HNL activity and for maintaining the equilibrium between cyanide and hydrocyanic acid. A slightly acidic pH is often optimal for enzyme stability and to suppress the non-enzymatic, racemic background reaction.[9]

  • Vigorous Stirring: In a biphasic system, efficient mixing is essential to maximize the interfacial area and facilitate the transfer of reactants and products between the two phases, thereby increasing the reaction rate.

Kinetic Resolution of Racemic 2-Hydroxy-3-phenylpropanenitrile

An alternative biocatalytic strategy to obtain enantiomerically enriched 2-hydroxy-3-phenylpropanenitrile is the kinetic resolution of a pre-synthesized racemic mixture. This method utilizes an enzyme, typically a lipase, that selectively acylates one enantiomer, leaving the other unreacted.

Mechanism:

The lipase enzyme possesses a chiral active site that preferentially binds and catalyzes the acylation of one enantiomer of the racemic cyanohydrin at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers.[10]

G cluster_2 Kinetic Resolution using Lipase Racemate Racemic (R,S)-2-Hydroxy-3-phenylpropanenitrile Reactants Racemate->Reactants Lipase Lipase Lipase->Reactants AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reactants Products Reactants->Products Enantioselective Acylation (S)-2-Hydroxy-3-phenylpropanenitrile (unreacted) (S)-2-Hydroxy-3-phenylpropanenitrile (unreacted) Products->(S)-2-Hydroxy-3-phenylpropanenitrile (unreacted) Slow reaction (R)-2-Acetoxy-3-phenylpropanenitrile (acylated) (R)-2-Acetoxy-3-phenylpropanenitrile (acylated) Products->(R)-2-Acetoxy-3-phenylpropanenitrile (acylated) Fast reaction

Caption: Principle of lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This is a general protocol for the kinetic resolution of racemic 2-hydroxy-3-phenylpropanenitrile.

Materials:

  • Racemic 2-hydroxy-3-phenylpropanenitrile

  • Lipase (e.g., Candida antarctica lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

Procedure:

  • In a dry flask, dissolve the racemic 2-hydroxy-3-phenylpropanenitrile in the anhydrous organic solvent.

  • Add the acyl donor to the solution.

  • Initiate the reaction by adding the lipase.

  • The reaction is stirred at a controlled temperature (e.g., 30-45 °C).

  • The progress of the reaction and the enantiomeric excess of the remaining alcohol and the formed ester are monitored by chiral HPLC or GC.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • The enzyme is removed by filtration.

  • The solvent is evaporated, and the remaining mixture of the unreacted alcohol and the acylated product is separated by column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lipases can have hydrolytic activity in the presence of water, which would lead to the hydrolysis of the acylated product and reduce the efficiency of the resolution.

  • Acyl Donor: Vinyl acetate is a common acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.

  • 50% Conversion: In a kinetic resolution, the maximum enantiomeric excess for both the product and the unreacted starting material is typically achieved at around 50% conversion. Pushing the reaction further will decrease the ee of the unreacted enantiomer.

Concluding Remarks for the Practicing Scientist

The choice of a synthetic route to 2-hydroxy-3-phenylpropanenitrile is a strategic decision that should be guided by the specific goals of the project.

  • For applications where a racemic mixture is acceptable and cost is a primary concern, the classical chemical synthesis remains a viable and straightforward option.

  • When a specific enantiomer is required with high purity, enantioselective biocatalytic synthesis using either an (R)- or (S)-selective hydroxynitrile lyase is the superior choice, offering a greener and more elegant solution.

It is imperative for researchers to consider not only the immediate experimental outcomes but also the broader implications of their chosen methodology, including safety, environmental impact, and scalability. The detailed protocols and mechanistic insights provided in this guide are intended to empower you to make an informed decision and to successfully synthesize 2-hydroxy-3-phenylpropanenitrile with the desired specifications for your research endeavors.

References

  • Effenberger, F., Ziegler, T., & Förster, S. (1987). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English, 26(5), 458-460.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • Stoutamire, D. W., Tieman, C. H., & Dong, W. (1974). U.S. Patent No. 3,787,477. Washington, DC: U.S.
  • Dadashipour, M., & Asano, Y. (2011). Oxynitrilases: from discovery to application.
  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases–a review. Organic & Biomolecular Chemistry, 14(26), 6375-6389.
  • Zdarta, J., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanenitrile with the use of immobilized enzymes stabilized with ionic liquids. Computational and Structural Biotechnology Journal, 21, 1593-1597.
  • von Langermann, J., Guterl, J. K., Pohl, M., & Kragl, U. (2011). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis.
  • Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Online]. Available at: [Link]

  • InnoSyn. Hydroxynitrile Lyases | Enantioselective Catalysis. [Online]. Available at: [Link]

  • Dadashipour, M., & Asano, Y. (2011).
  • Wikipedia. Cyanohydrin reaction. [Online]. Available at: [Link]

  • Sharma, M., Sharma, N., & Singh, R. (2020). Hydroxynitrile lyases: a versatile tool for the synthesis of chiral cyanohydrins. Applied Microbiology and Biotechnology, 104(11), 4737-4752.
  • Azizi, N., Rahimi, Z., & Alipour, M. (2014). A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. RSC Advances, 4(90), 49363-49367.

Sources

Benchmarking Catalysts for Enantioselective 2-Hydroxy-3-phenylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

The synthesis of 2-hydroxy-3-phenylpropanenitrile (benzyl cyanohydrin) is a critical gateway to phenylalanine analogs, chiral


-amino alcohols, and protease inhibitors. However, unlike the robust benzaldehyde, the precursor phenylacetaldehyde  presents a unique "ticking clock" challenge: it is an aliphatic aldehyde prone to rapid enolization, polymerization, and oxidation.

This guide benchmarks the three dominant catalytic modalities—Biocatalysis (HNLs) , Metal-Salen Complexes , and Organocatalysis —specifically for this labile substrate.

The Verdict Upfront:

  • Highest Enantioselectivity: (S)-Hydroxynitrile Lyases (HNLs) (ee > 95%).

  • Best for Scalability/Cost: Titanium-Salen Complexes (Robust, recyclable).

  • Best for Anhydrous Integration: Chiral Thioureas (Compatible with TMSCN).

Mechanistic Landscapes

To understand the performance differences, we must visualize the activation modes. The enzyme creates a "lock-and-key" pocket that stabilizes the transition state, whereas the metal complex relies on Lewis acid activation.

G cluster_Bio Biocatalysis (HNL) cluster_Chem Chemocatalysis (Ti-Salen) Substrate Phenylacetaldehyde (Unstable) HNL Enzyme Pocket (H-Bonding Network) Substrate->HNL Aqueous/Biphasic Ti Ti(IV) Center (Lewis Acid Activation) Substrate->Ti DCM/Toluene (-78°C) TS_Bio Stabilized TS (Restricted Conformation) HNL->TS_Bio Product (S)-2-Hydroxy-3- phenylpropanenitrile TS_Bio->Product >95% ee TS_Chem Bimetallic TS (CN- delivery) Ti->TS_Chem TS_Chem->Product 85-92% ee

Figure 1: Mechanistic divergence between biocatalytic stabilization and Lewis acid activation.

Comparative Benchmarking

A. Biocatalysts: Hydroxynitrile Lyases (HNLs)

The Gold Standard for Selectivity. For phenylacetaldehyde, HNLs derived from Manihot esculenta (MeHNL) or Hevea brasiliensis (HbHNL) are superior. They operate in biphasic systems (buffer/organic solvent), which suppresses the non-enzymatic racemic background reaction—a critical factor for this reactive aldehyde.

  • Pros: Near-perfect enantioselectivity (>95% ee); mild room-temperature conditions.

  • Cons: Enzyme cost; requires aqueous workup; substrate inhibition at high concentrations.

  • Expert Insight: Recent advances using microreactor flow chemistry with immobilized Arabidopsis thaliana HNL (AtHNL) have solved the instability issue, achieving space-time yields of >1000 g L⁻¹ h⁻¹.

B. Metal-Complexes: Titanium-Salen (Belokon/North Catalyst)

The Workhorse for Scale. The bimetallic Ti(salen) system allows for the use of TMSCN or KCN. While highly effective for aromatic aldehydes (benzaldehyde), the flexibility of the aliphatic phenylacetaldehyde chain slightly lowers the ee compared to enzymes.

  • Pros: Low catalyst loading (0.1–1 mol%); commercially available ligands; scalable.

  • Cons: Strictly anhydrous conditions often required (for TMSCN); lower ee (85–92%) for aliphatic chains; requires cryogenic temperatures (-40°C to -78°C) to maximize selectivity.

C. Organocatalysts: Chiral Thioureas & Peptides

The Anhydrous Alternative. Bifunctional thioureas (Jacobsen type) or cyclic dipeptides (Inoue catalyst) offer a metal-free route. They are less active than Ti-salen for this specific substrate but are valuable when metal contamination is a concern in pharma intermediates.

Performance Metrics Summary

Metric(S)-MeHNL (Biocatalyst) Ti(salen) (Chemocatalyst) Chiral Thiourea (Organocat.)
Enantiomeric Excess (ee) 96 – 99% 85 – 92%75 – 85%
Yield 90 – 98%85 – 95%70 – 85%
Reaction Temp 20°C (RT)-40°C to -78°C-20°C to -78°C
Solvent System MTBE / Citrate Buffer (pH 5.5)DCM or TolueneDCM or THF
Cyanide Source HCN (generated in situ) or KCNTMSCN or KCNTMSCN
Turnover Frequency (TOF) High (>1000 h⁻¹)Moderate (50–100 h⁻¹)Low (<20 h⁻¹)
Substrate Tolerance High (with biphasic control)Moderate (polymerization risk)Low (requires slow addition)

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (High Selectivity)

Target: (S)-2-Hydroxy-3-phenylpropanenitrile

Rationale: We use a biphasic system (MTBE/Buffer). The organic phase acts as a reservoir for the unstable aldehyde, limiting its exposure to the aqueous phase where spontaneous (racemic) cyanohydrin formation occurs.

  • Buffer Prep: Prepare 50 mL of 0.1 M citrate buffer (pH 5.5). Note: pH 5.5 is critical to suppress the chemical background reaction.

  • Enzyme Loading: Dissolve Manihot esculenta HNL (crude lysate or purified, approx. 100 U/mmol substrate) in the buffer.

  • Biphasic Setup: Add 50 mL of MTBE (Methyl tert-butyl ether).

  • Cyanide Addition: Add HCN (3 eq.) dissolved in MTBE or generate in situ using KCN/Citric acid (CAUTION: HCN is lethal. Work in a ventilated hood with sensors).

  • Substrate Addition: Add freshly distilled phenylacetaldehyde (10 mmol) dissolved in 5 mL MTBE via syringe pump over 1 hour.

    • Why? Slow addition prevents substrate accumulation and polymerization.

  • Reaction: Stir vigorously at 20°C for 2–4 hours. Monitor by chiral HPLC (Chiralcel OD-H column).

  • Workup: Separate phases. Wash organic phase with water/brine. Dry over Na₂SO₄ and concentrate in vacuo (keep bath <40°C to prevent decomposition).

Protocol B: Ti-Salen Catalyzed Synthesis (Scalable)

Target: (S)-Cyanohydrin Trimethylsilyl Ether

Rationale: The Ti-salen complex activates the aldehyde carbonyl, making it susceptible to attack by TMSCN. Low temperature is mandatory to lock the conformation of the flexible aliphatic chain.

  • Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve the (R,R)-Salen ligand (1 mol%) and Ti(OiPr)₄ (1 mol%) in dry DCM. Stir for 1h to form the complex.

  • Cooling: Cool the mixture to -78°C using a dry ice/acetone bath.

  • Substrate: Add freshly distilled phenylacetaldehyde (10 mmol).

  • Reagent: Add TMSCN (1.2 eq.) dropwise over 20 minutes.

  • Incubation: Stir at -78°C for 12–24 hours.

  • Quench: Quench with 1N HCl (hydrolyzes the silyl ether to the free cyanohydrin if desired, or work up as silyl ether).

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc).

Decision Logic: Selecting Your Catalyst

Use this flow to determine the optimal route for your specific constraints.

DecisionTree Start Start: Catalyst Selection Req_EE Is >95% ee required? Start->Req_EE Scale Scale > 1kg? Req_EE->Scale No HNL Use MeHNL/AtHNL (Biocatalysis) Req_EE->HNL Yes Substrate_Stab Is Aldehyde Polymerizing? Scale->Substrate_Stab No TiSalen Use Ti(salen) (Chemocatalysis) Scale->TiSalen Yes Substrate_Stab->TiSalen No (Manageable) Flow Use Microreactor Flow + HNL Substrate_Stab->Flow Yes (High Instability)

Figure 2: Strategic decision matrix for catalyst selection.

References

  • Griesbeck, A. et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Link

  • North, M. et al. (2008). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. Chemical Reviews. Link

  • Hanefeld, U. et al. (2022).[1] Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. Link

  • Belokon, Y. N. et al. (2006). Cyanide ion cocatalysis in Ti(salen) catalysed asymmetric cyanohydrin carbonate synthesis. Tetrahedron. Link

  • Inoue, S. et al. (1981).[2] Asymmetric synthesis of cyanohydrins catalyzed by cyclic peptides. Nature. (Foundational reference for peptide catalysis).

Sources

Comparative Analysis of Synthetic Routes and Bioactivity Profiles for 2-Hydroxy-3-phenylpropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-phenylpropanenitrile (HPPN) serves as a critical chiral synthon in the synthesis of


-adrenergic blockers, protease inhibitors (specifically Cathepsin K targets), and phenylalanine analogs.[1] Its utility is defined by the lability of the nitrile group and the chirality of the 

-hydroxyl position.

This guide provides a comparative analysis of biocatalytic versus chemocatalytic synthesis routes, evaluating enantiomeric excess (


), yield, and scalability.[1][2] Furthermore, it details the stability profiles of halogenated derivatives and their downstream application in peptidomimetic drug design.

Synthetic Efficiency: Biocatalysis vs. Chemocatalysis[1]

The primary challenge in HPPN synthesis is controlling the stereocenter at C2. While traditional chemical methods (Strecker-type reactions) yield racemates requiring costly resolution, asymmetric catalysis has emerged as the standard.[1]

Comparative Performance Metrics

The following data compares the performance of Hydroxynitrile Lyases (HNLs) against Chiral Lewis Acid catalysts for the synthesis of (R)- and (S)-HPPN from phenylacetaldehyde.

FeatureBiocatalytic Route (Enzymatic) Chemocatalytic Route (Lewis Acid)
Catalyst System Prunus mume HNL (PmHNL) or Manihot esculenta HNL (MeHNL)Ti(OiPr)₄ / Chiral Salen Ligands
Selectivity >98%

(Kinetic Control)
85–94%

(Thermodynamic Control)
Yield 92–97%75–88%
Reaction Medium Biphasic (MTBE / Citrate Buffer pH 4.[1]5)Dichloromethane / Toluene (Anhydrous)
Temperature 0°C to 20°C-40°C to -20°C (Cryogenic required)
Scalability High (Aqueous phase recycling)Moderate (Ligand recovery difficult)
Safety HCN generated in situ or bufferedRequires TMSCN or anhydrous HCN gas
Reaction Pathway Visualization[1]

The diagram below illustrates the divergent pathways. Note the critical role of pH control in the enzymatic pathway to suppress spontaneous (racemic) background cyanohydrin formation.

SynthesisComparison cluster_Enzymatic Biocatalytic Route (Preferred) cluster_Chemical Chemocatalytic Route Substrate Phenylacetaldehyde Enzyme HNL Catalyst (aq. buffer/MTBE) Substrate->Enzyme + HCN source ChemCat Ti-Salen / TMSCN (DCM, -20°C) Substrate->ChemCat + TMSCN R_Product (R)-2-Hydroxy-3- phenylpropanenitrile (>98% ee) Enzyme->R_Product Kinetic Resolution S_Product (S)-Enriched Product (85-90% ee) ChemCat->S_Product Asymmetric Addition

Figure 1: Comparative synthetic pathways. The biocatalytic route offers superior enantioselectivity under milder conditions.

Validated Experimental Protocol

Protocol: Enzymatic Synthesis of (R)-2-Hydroxy-3-phenylpropanenitrile

Objective: Synthesis of high-purity (R)-HPPN using Prunus mume HNL (PmHNL). This protocol utilizes a biphasic system to protect the enzyme from aldehyde inhibition and facilitate product recovery.

Reagents:

  • Phenylacetaldehyde (freshly distilled)[1]

  • Potassium Cyanide (KCN)[1]

  • Citrate Buffer (0.1 M, pH 4.0)[1]

  • Prunus mume HNL (commercial preparation or lysate)[1][3]

  • MTBE (Methyl tert-butyl ether)[1]

Step-by-Step Methodology:

  • Buffer Preparation (Critical): Prepare 0.1 M citrate buffer and adjust pH strictly to 4.0.

    • Rationale: At pH > 5.5, the spontaneous chemical addition of HCN to the aldehyde accelerates, producing racemic product and lowering overall

      
      .[1]
      
  • HCN Generation: In a fume hood, dissolve KCN (1.2 eq) in the citrate buffer.[1] The low pH will generate HCN in situ.

    • Safety: This generates dissolved HCN. Sealed vessels and HCN detectors are mandatory.

  • Biphasic Setup: Add MTBE (equal volume to buffer).[1] Add the HNL enzyme (100 U/mmol substrate) to the aqueous phase.

  • Substrate Addition: Dissolve phenylacetaldehyde in a small volume of MTBE and add dropwise to the reaction mixture at 0°C.

  • Reaction: Stir vigorously (emulsion formation is desired) at 10°C for 4–6 hours. Monitor consumption by TLC or HPLC.

  • Quenching & Extraction: Stop reaction by adding concentrated HCl (dropwise) to lower pH to 2.0 (stabilizes cyanohydrin). Extract the organic phase.[4]

  • Purification: Dry organic phase over Na₂SO₄ and concentrate in vacuo at <30°C.

    • Warning: Do not heat >40°C; cyanohydrins are thermally unstable and revert to aldehyde + HCN.[1]

Structural Activity Relationship (SAR) & Stability[1]

HPPN derivatives are often modified at the phenyl ring to enhance metabolic stability or potency in protease inhibition.

Substituent Effects on Stability

The stability of the cyanohydrin moiety is heavily influenced by the electronic nature of the phenyl ring substituents.

DerivativeSubstituent (

)
Hydrolysis Rate (

)
Bioactivity Focus
Native HPPN H (0.[1]00)BaselineGeneral Intermediate
4-Fluoro-HPPN F (0.[1]06)1.2x BaselineMetabolic Stability (P450 blocking)
4-Nitro-HPPN NO₂ (0.[1]78)4.5x BaselineHigh reactivity (Cysteine trapping)
4-Methoxy-HPPN OMe (-0.[1]27)0.6x BaselineElectron-rich; lower protease affinity

Key Insight: Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ destabilize the cyanohydrin equilibrium, favoring the reversion to aldehyde.[1] If your drug target requires an EWG, you must protect the hydroxyl group (e.g., O-acetylation) immediately after synthesis to prevent degradation.[1]

Downstream Applications: Divergent Synthesis

HPPN is rarely the end product. It acts as a "chiral switch" leading to two distinct classes of pharmaceutical intermediates.

Pathway Logic[1]
  • Acid Hydrolysis: Converts nitrile to carboxylic acid. Used for

    
    -hydroxy acids (AHA) in skin care and peptidomimetics.[1]
    
  • Reduction: Converts nitrile to amine. Used for chiral amino alcohols (norepinephrine analogs).[1]

Applications cluster_Acid Hydrolysis Pathway cluster_Amine Reduction Pathway HPPN 2-Hydroxy-3-phenylpropanenitrile (Chiral Core) Acid 3-Phenyllactic Acid (Chiral AHA) HPPN->Acid HCl / H2O Reflux Amine 1-Amino-3-phenylpropan-2-ol (Chiral Amino Alcohol) HPPN->Amine LiAlH4 or H2 / Pd-C Target1 Peptidomimetics (Protease Inhibitors) Acid->Target1 Target2 Beta-Blockers (Adrenergic Antagonists) Amine->Target2

Figure 2: Divergent synthesis from the HPPN scaffold.[1] The choice of downstream processing dictates the therapeutic class.

References

  • von Langermann, J., et al. (2008).[1][5] "Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values."[1][4][5] Bioprocess and Biosystems Engineering.

  • Griengl, H., et al. (2016).[1] "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review." Tetrahedron. [1]

  • Asano, Y. (2025).[1][4] "Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications."[1][6] Biotechnology Letters.

  • BenchChem Application Notes. (2025). "A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins."

  • Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

Sources

Assessing the Enantiopurity of 2-Hydroxy-3-phenylpropanenitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-phenylpropanenitrile (also known as phenylalanine cyanohydrin or benzyl cyanohydrin) is a critical chiral building block in the synthesis of phenylalanine analogs, protease inhibitors, and


-amino alcohols. Its enantiomeric purity is non-negotiable; even minor isomeric impurities can lead to diastereomeric contamination in downstream active pharmaceutical ingredients (APIs).

This guide objectively compares the three primary methodologies for assessing the enantiomeric excess (


) of this molecule: Chiral HPLC , Chiral GC , and NMR using Chiral Derivatizing Agents (Mosher's Method) .

The Senior Scientist's Verdict:

  • Routine Process Monitoring: Use Chiral HPLC . It offers the best balance of accuracy and minimal sample preparation, avoiding the thermal degradation risks associated with cyanohydrins.

  • High-Throughput Screening: Use Chiral GC , strictly with derivatization.

  • Absolute Configuration Assignment: Use Mosher's Method (NMR) during initial R&D phases.

Comparative Analysis Matrix

The following table contrasts the operational parameters of the three methods.

FeatureMethod A: Chiral HPLC Method B: Chiral GC Method C: Mosher's NMR
Primary Utility QC Release & Process MonitoringHigh-Throughput Screening (HTS)Absolute Configuration (

vs

)
Sample Prep Minimal (Dilution)Moderate (Derivatization required)Heavy (Synthesis & Workup)
Thermal Risk Low (Ambient Temp)High (Injector Port Decomposition)Low
Precision (

)
Excellent (<0.1% error)Good (0.5% error)Moderate (2-5% error)
Throughput 15–30 min/run5–10 min/run>2 hours/sample
Cost Per Run High (Solvents/Columns)Low (Carrier Gas)High (Deuterated Solvents)

Deep Dive: Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Why this is the preferred method: Cyanohydrins are chemically labile. At high temperatures or basic pH, they can revert to the parent aldehyde and HCN. HPLC allows for analysis at ambient temperatures, preserving the integrity of the sample.

Recommended Protocol:

  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H.

    • Rationale: The carbamate linkage interacts effectively with the hydroxyl and nitrile groups of the analyte via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

    • Note: Maintain isocratic flow. Gradient elution is rarely necessary for this resolution.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 215 nm or 254 nm (targeting the phenyl ring absorption).

  • Temperature: 25°C.

Self-Validating System: To ensure the assay is valid, the Resolution Factor (


)  between the enantiomers must be 

. If

, lower the percentage of Isopropanol to 5% to increase retention and separation.
Method B: Chiral GC (The High-Throughput Alternative)

Critical Warning: Direct injection of underivatized 2-Hydroxy-3-phenylpropanenitrile into a hot GC injector (


C) often leads to on-column decomposition. Derivatization is mandatory  for reliable quantification.

Derivatization Protocol (Acetylation):

  • React: Mix 10 mg sample with 100

    
    L Acetic Anhydride and 100 
    
    
    
    L Pyridine.
  • Incubate: 60°C for 30 minutes.

  • Quench: Add 1 mL saturated NaHCO

    
     (removes excess acid).
    
  • Extract: Extract with Ethyl Acetate or MTBE.

  • Inject: Use the organic layer.[1]

GC Conditions:

  • Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB or Astec CHIRALDEX G-TA).

  • Carrier Gas: Helium (1.0 mL/min).

  • Oven Program: 100°C (hold 1 min)

    
     Ramp 10°C/min 
    
    
    
    180°C.
  • Detector: FID (Flame Ionization Detector) at 250°C.

Method C: Absolute Configuration via Mosher's Method

Why use this: HPLC and GC separate enantiomers but do not inherently tell you which peak is


 and which is 

without a reference standard. Mosher's method uses NMR anisotropy to physically map the stereochemistry.

Protocol:

  • Derivatization: React the substrate separately with

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Acquire

    
    H NMR spectra for both diastereomers.
    
  • Calculation: Determine

    
     for protons near the chiral center.
    
  • Assignment: The spatial arrangement of the phenyl group in the Mosher ester shields specific protons, allowing you to deduce the configuration based on the sign of

    
    .
    

Decision Framework & Workflows

The following diagrams illustrate the logical flow for selecting the correct method and the specific HPLC workflow.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Sample Assessment ConfigKnown Is Absolute Config (R/S) Known? Start->ConfigKnown ThermalStable Is Sample Thermally Stable (or Derivatizable)? ConfigKnown->ThermalStable Yes MethodNMR Method C: NMR (Mosher) Determine Absolute Config ConfigKnown->MethodNMR No Throughput High Throughput Required (>50 samples/day)? ThermalStable->Throughput Yes (Derivatized) MethodHPLC Method A: Chiral HPLC (Recommended for QC/Process) ThermalStable->MethodHPLC No (Labile) Throughput->MethodHPLC No MethodGC Method B: Chiral GC (Recommended for Screening) Throughput->MethodGC Yes

Caption: Logical decision tree for selecting the appropriate analytical technique based on sample knowledge and throughput needs.

Diagram 2: Chiral HPLC Workflow (Standard Operating Procedure)

HPLCWorkflow Sample Crude Reaction Mix Prep Dilution (Hexane/IPA 90:10) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Inject Injection (10 µL) Filter->Inject Column Chiral Column (Chiralcel OD-H) Inject->Column Detect UV Detection (254 nm) Column->Detect Data Data Analysis (Calc % ee) Detect->Data

Caption: Step-by-step workflow for the Chiral HPLC analysis of 2-Hydroxy-3-phenylpropanenitrile.

References

  • Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

Sources

Chiral HPLC vs. Chiral GC for 2-Hydroxy-3-phenylpropanenitrile Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the resolution of 2-Hydroxy-3-phenylpropanenitrile (also known as phenylalanine cyanohydrin or 3-phenyllactonitrile), Chiral HPLC is the superior and recommended methodology for routine process monitoring and purity assessment.

The decisive factor is thermal stability .[1] As a cyanohydrin, this analyte is prone to retro-cyanohydrin decomposition (reverting to phenylacetaldehyde and hydrogen cyanide) at elevated temperatures.[1] Chiral HPLC allows for resolution at ambient temperatures, preserving sample integrity.[1] Chiral GC is a viable alternative only when coupled with derivatization (acetylation or silylation) to stabilize the molecule, making it suitable for high-sensitivity trace analysis (e.g., biological matrices) but inefficient for routine quality control.

Part 1: Analyte Profile & Separation Challenges[1]

PropertySpecificationChromatographic Implication
Analyte 2-Hydroxy-3-phenylpropanenitrileStructure: Phenyl-CH₂-CH(OH)-CN
Chiral Center C2 (Alpha to nitrile/hydroxyl)Enantiomers: (R) and (S)
Boiling Point >250°C (Predicted)High elution temp required for GC.[1]
Stability Thermally Labile Decomposes to Aldehyde + HCN >80°C or in basic conditions.[1]
UV Activity Strong (Phenyl group)Excellent candidate for UV detection (210–220 nm).[1]
The Critical Decision Matrix

The choice between HPLC and GC is dictated by the physical chemistry of the cyanohydrin moiety.

DecisionMatrix Start Select Method for 2-Hydroxy-3-phenylpropanenitrile SampleType Sample Composition? Start->SampleType HighConc Synthetic/Process Sample (>0.1 mg/mL) SampleType->HighConc High Purity Trace Biological/Trace Matrix (<10 µg/mL) SampleType->Trace Complex Matrix HPLC RECOMMENDED: Chiral HPLC (Normal Phase) HighConc->HPLC Direct Injection GC_Deriv Derivatized Chiral GC Trace->GC_Deriv Requires Acetylation GC_Direct Direct Chiral GC Degradation CRITICAL FAILURE: Thermal Decomposition (HCN Release) GC_Direct->Degradation Avoid GC_Deriv->HPLC Validation Ref

Figure 1: Decision matrix highlighting thermal instability as the primary constraint against direct GC analysis.

Part 2: Chiral HPLC Assessment (The Gold Standard)

Mechanism of Action

Polysaccharide-based stationary phases (Amylose or Cellulose carbamates) are the industry standard for cyanohydrins.[1] The separation relies on hydrogen bonding between the carbamate groups on the stationary phase and the hydroxyl/nitrile groups of the analyte, along with


 interactions with the phenyl ring.
Recommended Protocol

System: Normal Phase Chiral HPLC Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm particle size.[1][2]

Method Parameters:
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C (Strictly controlled to prevent on-column degradation)

  • Detection: UV @ 215 nm (Nitrile absorbance) or 254 nm (Phenyl)[1]

  • Injection Volume: 5–10 µL (1 mg/mL in mobile phase)

Why this works: The high hexane content suppresses the solubility of the stationary phase while maximizing the hydrogen-bonding differential between enantiomers. The low temperature ensures the cyanohydrin remains intact.

Pros & Cons
  • (+) Integrity: Non-destructive; sample can be recovered.[1]

  • (+) Speed: No sample preparation required.[1]

  • (+) Robustness: High resolution (

    
    ) is typical for this class.[1]
    
  • (-) Solvent Cost: Consumes significant organic solvents (Hexane).[1]

Part 3: Chiral GC Assessment (The High-Sensitivity Alternative)

Mechanism of Action

Chiral GC utilizes cyclodextrin-based stationary phases (e.g.,


-DEX).[1][3] Separation occurs via inclusion complexation, where the phenyl ring fits into the hydrophobic cyclodextrin cavity. However, the free hydroxyl group of the cyanohydrin causes peak tailing and thermal instability.
Mandatory Derivatization Protocol

WARNING: Direct injection of 2-Hydroxy-3-phenylpropanenitrile into a GC inlet (


C) will cause degradation.[1] You must  derivatize to the acetate or TMS ether.[1]
Derivatization Workflow (Acetylation):
  • Aliquot: Take 100 µL of sample.

  • Reagent: Add 50 µL Pyridine + 50 µL Acetic Anhydride.

  • Incubate: 60°C for 30 mins.

  • Quench: Add 500 µL water, extract with Ethyl Acetate.

  • Dry: Dry organic layer over

    
    .
    
GC Method Parameters:
  • Column: Chiraldex G-TA (Trifluoroacetyl-

    
    -cyclodextrin) or Rt- 
    
    
    
    DEXse.[1]
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: 220°C, Split 20:1.

  • Oven Program: 100°C (1 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detector: FID @ 250°C or MS.

Pros & Cons
  • (+) Sensitivity: Detection limits in the ng/mL range (ideal for enzymatic biotransformation studies).[1]

  • (+) Resolution: Derivatized enantiomers often show sharper peaks than HPLC.[1]

  • (-) Risk: Incomplete derivatization leads to "ghost peaks" from decomposition.[1]

  • (-) Labor: Adds 1-2 hours of sample prep time.

Part 4: Head-to-Head Comparison Data

The following data is synthesized from standard performance metrics for phenylalanine derivatives on polysaccharide (HPLC) vs. cyclodextrin (GC) phases.

MetricChiral HPLC (Chiralpak AD-H)Chiral GC (Chiraldex G-TA, Acetylated)
Sample Prep Time < 5 mins (Dilute & Shoot)> 60 mins (Derivatization)
Resolution (

)
2.5 - 4.0 (Baseline)5.0 - 8.0 (High Separation)
Analysis Time 15 - 20 mins25 - 35 mins
LOD (Limit of Detection) ~1 µg/mL~10 ng/mL
Sample Recovery Possible (Prep LC compatible)Impossible (Destructive)
Risk Factor Low (Ambient Temp)High (Thermal Degradation)
Experimental Workflow Visualization

Workflow Sample Racemic Sample 2-Hydroxy-3-phenylpropanenitrile Dilution Dilute in Hexane/IPA Sample->Dilution Deriv Derivatize: Ac2O + Pyridine Sample->Deriv HPLC_Inj Inject HPLC (Chiralpak AD-H) Dilution->HPLC_Inj Result_HPLC Data: %ee (No Degradation) HPLC_Inj->Result_HPLC Extract Extract & Dry Deriv->Extract GC_Inj Inject GC (Chiraldex G-TA) Extract->GC_Inj Result_GC Data: Trace Analysis (High Sensitivity) GC_Inj->Result_GC

Figure 2: Comparative workflow showing the streamlined HPLC path vs. the multi-step GC path.

References

  • Daicel Corporation. (2020).[1] Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • Ribeiro, C. M. R., et al. (2001).[1] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 12(6), 742-746.[4] (Demonstrates HPLC monitoring of similar phenyl-hydroxy structures). [Link][1]

  • Phenomenex. (2022).[1] Chiral HPLC Method Development Guide. [Link]

  • PubChem. (2025).[1] Compound Summary: 3-Phenyllactonitrile.[1][5] National Library of Medicine.[1] [Link]

Sources

Economic Analysis of 2-Hydroxy-3-phenylpropanenitrile Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, 2-hydroxy-3-phenylpropanenitrile stands as a valuable chiral building block. Its versatile structure is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs). The economic viability of producing this intermediate is critically dependent on the chosen manufacturing process. This guide provides an in-depth technical and economic comparison of the primary methodologies for synthesizing 2-hydroxy-3-phenylpropanenitrile: traditional chemical synthesis and emerging biocatalytic approaches.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a quantitative and qualitative framework to inform process development and technology selection. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Production Methodologies: An Overview

The synthesis of 2-hydroxy-3-phenylpropanenitrile primarily revolves around the addition of a cyanide group to phenylacetaldehyde. The key distinction between the evaluated methods lies in the nature of the catalyst and the reaction environment.

  • Chemical Synthesis: This classical approach relies on the use of chemical catalysts and reagents to facilitate the cyanohydrin formation. It is a well-established method but often entails challenges related to stereoselectivity, harsh reaction conditions, and waste generation.

  • Biocatalytic (Enzymatic) Synthesis: This modern alternative employs enzymes, typically hydroxynitrile lyases (HNLs), to catalyze the asymmetric addition of cyanide to the aldehyde. This method offers the promise of high enantioselectivity under mild, environmentally benign conditions.[1][2]

Below is a logical workflow for selecting a suitable production method based on key project and business requirements.

Production_Method_Selection_Workflow start Start: Define Production Goals for 2-Hydroxy-3-phenylpropanenitrile enantio_req Is high enantiopurity (e.g., >99% ee) critical? start->enantio_req scale_req What is the required production scale? enantio_req->scale_req Yes chem_synth Consider Chemical Synthesis: - Lower initial setup cost - Faster process development for racemic product - Mature technology enantio_req->chem_synth No cost_sensitivity What is the cost sensitivity of the final product? scale_req->cost_sensitivity sustainability_goals Are there strong 'green chemistry' or sustainability mandates? cost_sensitivity->sustainability_goals enzymatic_synth Strongly Consider Biocatalytic Synthesis: - High enantioselectivity - Milder reaction conditions - Reduced waste streams sustainability_goals->enzymatic_synth Yes chem_chiral Chemical Synthesis with Chiral Resolution: - Higher cost due to resolution step - Potential for lower overall yield sustainability_goals->chem_chiral No immobilized_enzyme Biocatalytic Synthesis with Immobilized Enzyme: - Higher initial catalyst cost - Lower operating cost due to enzyme reuse - Suitable for continuous flow processes enzymatic_synth->immobilized_enzyme Large Scale free_enzyme Biocatalytic Synthesis with Free Enzyme: - Lower initial catalyst cost - Higher downstream processing cost - Suitable for batch processes enzymatic_synth->free_enzyme Small to Medium Scale Enzymatic_Synthesis_Workflow start Start: Phenylacetaldehyde & Cyanide Source bioreactor Bioreactor with Immobilized HNL Enzyme (e.g., Packed-Bed Reactor) start->bioreactor reaction Enzymatic Reaction: - Aqueous buffer or biphasic system - Ambient temperature and pressure - Controlled pH bioreactor->reaction enzyme_recycle Enzyme Recycle: Immobilized enzyme is retained in the reactor for subsequent batches bioreactor->enzyme_recycle separation Downstream Processing: 1. Phase Separation (if biphasic) 2. Product Extraction into Organic Solvent reaction->separation purification Purification: - Solvent removal - Optional: Crystallization or Chromatography separation->purification final_product Final Product: Enantiopure (S)- or (R)-2-Hydroxy- 3-phenylpropanenitrile purification->final_product enzyme_recycle->bioreactor

Sources

Comparative Technical Guide: Green Synthesis of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the environmental impact and synthetic efficiency of producing 2-Hydroxy-3-phenylpropanenitrile (Phenylacetaldehyde cyanohydrin), a critical chiral building block for phenylalanine derivatives and protease inhibitors.[1]

The Verdict: While traditional chemical synthesis offers lower upfront reagent costs, it suffers from poor atom economy due to downstream chiral resolution requirements. The Biocatalytic Route (Hydroxynitrile Lyase - HNL) is the superior "Green" candidate, offering >98% enantiomeric excess (ee), reduced solvent load, and a significantly lower E-factor (waste-to-product ratio), despite higher catalyst costs.[1]

Technical Background & Reaction Pathways

The synthesis involves the nucleophilic addition of cyanide to Phenylacetaldehyde . The core challenge is not the addition itself, but controlling the stereochemistry and preventing the polymerization of the unstable aldehyde precursor.

Comparative Pathways Diagram

The following diagram illustrates the bifurcation between the racemic chemical route and the stereoselective enzymatic route.

ReactionPathways Substrate Phenylacetaldehyde (Unstable Precursor) ChemCat Chemical Catalyst (Base/Lewis Acid) Substrate->ChemCat BioCat Biocatalyst (MeHNL / PaHNL) Substrate->BioCat HCN HCN Source (NaCN/H+ or Acetone Cyanohydrin) HCN->ChemCat HCN->BioCat Racemate Racemic Cyanohydrin (50% R / 50% S) ChemCat->Racemate Non-selective addition Resolution Chiral Resolution (High Waste Step) Racemate->Resolution ProductChem Pure (S)-Enantiomer (Low Yield) Resolution->ProductChem 50% Loss ProductBio Pure (S)-Enantiomer (>98% ee) BioCat->ProductBio Stereoselective (Kinetic Control)

Figure 1: Comparison of Chemical (Racemic) vs. Biocatalytic (Stereoselective) pathways.[1] Note the elimination of the resolution step in the biological route.

Environmental Impact Analysis (Green Metrics)

The following data compares the "Standard Chemical Route" (NaCN/AcOH) against the "State-of-the-Art Biocatalytic Route" (Immobilized Manihot esculenta HNL in biphasic media).

MetricChemical Synthesis (Traditional)Biocatalytic Synthesis (HNL)Impact Analysis
Enantioselectivity (ee) 0% (Racemic)>98% (S-form)Chemical route requires resolution, doubling raw material consumption for the desired isomer.[1]
E-Factor (kg waste/kg product) ~15 - 25< 5Chemical waste is driven by salt formation and resolution solvents.[1] Enzymatic waste is minimal (mostly water).[1]
Atom Economy 100% (Theoretical) / 45% (Practical)~95%Chemical route loses 50% of atoms during the separation of the unwanted enantiomer.
Reaction Temperature -10°C to 0°C (Energy Intensive)20°C - 25°C (Ambient)Enzymatic route reduces cooling energy demands.[1]
Solvent Toxicity High (Dichloromethane/Toluene)Low (MTBE/Buffer or solvent-free)Biphasic enzymatic systems use Class 3 (lower toxicity) solvents.[1]
Safety Profile High Risk (Gaseous HCN evolution)Managed Risk (HCN trapped in phase)Enzymes operate at pH 4-5, keeping HCN largely in solution, reducing off-gassing risks.[1]

Expert Insight: The "hidden" environmental cost of the chemical route is the Resolution Step . While the addition of cyanide is atom-efficient (A + B


 C), the resulting racemate implies that 50% of the product is waste unless a complex racemization-recycle loop is engineered.

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Recommended)

Method: Biphasic system using Manihot esculenta HNL (MeHNL).[1] Rationale: A biphasic system (Water/MTBE) is used to sequester the unstable aldehyde in the organic phase and the enzyme in the aqueous phase. This suppresses the spontaneous (racemic) background reaction.[1]

  • Buffer Preparation: Prepare 20 mL of 0.1 M Citrate Buffer (pH 4.0). Note: Low pH is critical to suppress chemical background cyanation.[2]

  • Enzyme Loading: Dissolve/suspend MeHNL (500 U/mmol substrate) in the buffer.

  • Organic Phase: Dissolve Phenylacetaldehyde (10 mmol) in 20 mL MTBE (Methyl tert-butyl ether).

  • Reaction Initiation: Combine phases in a reactor cooled to 5°C. Add HCN (3 eq) or Acetone Cyanohydrin (as a transcyanation donor) dropwise.

  • Agitation: Stir vigorously to create an emulsion. The reaction is typically complete in 2-4 hours.[1]

  • Workup: Stop stirring. Allow phases to separate. The product (Cyanohydrin) partitions into the MTBE layer.

  • Purification: Dry organic layer over

    
     and concentrate in vacuo.
    
Protocol B: Chemical Synthesis (Baseline for Comparison)

Method: Lewis-Acid catalyzed addition (using TMSCN). Rationale: Uses Trimethylsilyl cyanide (TMSCN) to avoid handling free HCN gas, though TMSCN is expensive and moisture-sensitive.[1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add Phenylacetaldehyde (10 mmol) and dry Dichloromethane (DCM, 20 mL).

  • Catalyst: Add catalytic Iodine (

    
    , 10 mol%) or a Lewis Acid (e.g., 
    
    
    
    ).[1]
  • Addition: Cool to 0°C. Add TMSCN (1.2 eq) dropwise over 30 minutes.

  • Hydrolysis: After 2 hours, quench with 1M HCl to cleave the silyl ether and release the cyanohydrin.

  • Extraction: Extract with DCM, wash with brine, and concentrate.

  • Resolution (The Waste Step): The product is racemic. Perform kinetic resolution using a lipase or fractional crystallization with a chiral amine (e.g., brucine), resulting in significant yield loss.[1]

Process Workflow & Safety Visualization

The following diagram details the operational workflow for the recommended Biocatalytic route, highlighting the phase separation logic.

BioWorkflow Start Start: Reagent Prep AqPhase Aqueous Phase: Buffer (pH 4) + Enzyme (HNL) Start->AqPhase OrgPhase Organic Phase: Phenylacetaldehyde + MTBE Start->OrgPhase Reactor Biphasic Reactor (Emulsion under stirring) AqPhase->Reactor Stabilizes Enzyme OrgPhase->Reactor Solubilizes Substrate Separation Phase Separation Reactor->Separation Reaction Complete (2-4h) WasteAq Aqueous Waste (Recycle Enzyme) Separation->WasteAq ProductOrg Organic Product Stream (>98% ee Cyanohydrin) Separation->ProductOrg

Figure 2: Biphasic workflow for HNL-catalyzed synthesis. The biphasic nature protects the enzyme and facilitates product recovery.

References

  • Comparison of Chemical vs. Enzymatic Synthesis of Cyanohydrins. BenchChem Technical Guides. (2025). Retrieved from [1]

  • Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering, 31(3), 155-161.[1][2] (2008).[1][2] Retrieved from

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. (2014). Retrieved from [1]

  • PubChem Compound Summary for CID 291037: 2-Hydroxy-3-phenylpropanenitrile. National Center for Biotechnology Information. (2025).[1] Retrieved from [1]

  • Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA Portal (Dissertation). Retrieved from [1]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Hydroxy-3-phenylpropanenitrile

2-Hydroxy-3-phenylpropanenitrile, a key chiral intermediate in the synthesis of various pharmaceuticals, demands robust and reliable analytical methods for its quantification and characterization.[1] The presence of a hydroxyl group and a nitrile moiety, along with a chiral center, presents unique analytical challenges.[2] In a drug development pipeline, ensuring the accuracy, precision, and interchangeability of analytical data across different platforms is not merely a matter of good practice; it is a prerequisite for regulatory compliance and, ultimately, patient safety. This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 2-Hydroxy-3-phenylpropanenitrile, grounded in the principles of scientific integrity and regulatory expectations.

The necessity for cross-validation arises when two or more analytical procedures are used for the same intended purpose, for instance, when transferring a method between laboratories or when comparing a new method to an established one.[3] This guide will not only detail the "how" but also the critical "why" behind the experimental choices, empowering researchers to design and execute a scientifically sound cross-validation study.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis

HPLC is often the primary choice for the analysis of non-volatile and thermally labile compounds like 2-Hydroxy-3-phenylpropanenitrile. A well-developed HPLC method can provide accurate quantification and can be adapted for chiral separations, a critical consideration for this molecule.

Rationale for Method Design: A Stability-Indicating Approach

A stability-indicating analytical procedure is designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products and process impurities.[4] This is paramount for ensuring the quality and safety of the drug substance. For 2-Hydroxy-3-phenylpropanenitrile, this involves considering potential hydrolysis of the nitrile group to a carboxylic acid or amide, and oxidation of the hydroxyl group.[5][6]

Experimental Protocol: HPLC Method Development and Validation

1. Column Selection and Mobile Phase Optimization:

  • Rationale: The choice of a stationary phase is critical for achieving adequate separation. A C18 column is a versatile starting point for reversed-phase chromatography. The mobile phase composition (e.g., acetonitrile and water with a pH-modifying additive like formic or phosphoric acid) is then optimized to achieve a good peak shape and retention time.[7]

  • Protocol:

    • Screen various C18 columns from different manufacturers to assess selectivity differences.

    • Develop a gradient elution method starting with a higher aqueous composition and increasing the organic solvent percentage to elute the analyte and any potential impurities.

    • Evaluate the effect of mobile phase pH on the retention and peak shape of 2-Hydroxy-3-phenylpropanenitrile.

2. Chiral Separation (if required):

  • Rationale: Since 2-Hydroxy-3-phenylpropanenitrile is chiral, a stereoselective method may be necessary to quantify the individual enantiomers. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[8]

  • Protocol:

    • Screen commercially available chiral columns (e.g., Chiralpak series) with various mobile phases (normal-phase, reversed-phase, or polar organic mode).

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

3. Validation According to ICH Q2(R2) Guidelines:

  • Rationale: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[9][10][11] The recently updated ICH Q2(R2) guidelines provide a comprehensive framework for this process.[9][12]

  • Protocol:

    • Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is achieved by analyzing placebo samples and stressed samples.

    • Linearity: Analyze a series of solutions with known concentrations of 2-Hydroxy-3-phenylpropanenitrile to demonstrate a linear relationship between concentration and detector response.

    • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations or by spiking a placebo with a known amount of the analyte.[12]

    • Precision (Repeatability and Intermediate Precision): Assess the variability of the results obtained by repeatedly analyzing the same sample under the same and different conditions (e.g., different days, different analysts).

    • Range: Establish the concentration range over which the method is precise, accurate, and linear.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability during normal use.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Prep Prepare Standard and Sample Solutions HPLC Inject into HPLC System (C18 or Chiral Column) Prep->HPLC Injection Gradient Gradient Elution Detection UV Detection Acquire Acquire Chromatogram Detection->Acquire Integrate Integrate Peak Areas Acquire->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Alternative

GC-MS offers high sensitivity and specificity, making it a valuable tool for the analysis of volatile and semi-volatile compounds. For cyanohydrins like 2-Hydroxy-3-phenylpropanenitrile, which can be thermally labile, careful method development is crucial.[13]

Rationale for Method Design: Addressing Thermal Lability and Enhancing Volatility

Direct injection of cyanohydrins into a hot GC inlet can lead to decomposition.[13] Derivatization is a common strategy to increase the thermal stability and volatility of the analyte, leading to improved chromatographic performance.

Experimental Protocol: GC-MS Method Development and Validation

1. Derivatization:

  • Rationale: Silylation is a widely used derivatization technique for compounds containing hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a more volatile and thermally stable trimethylsilyl (TMS) ether.[14]

  • Protocol:

    • Dissolve a known amount of 2-Hydroxy-3-phenylpropanenitrile in an appropriate solvent (e.g., acetonitrile).

    • Add the silylating reagent (e.g., MSTFA) and a catalyst if necessary.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.[14]

2. GC-MS Conditions Optimization:

  • Rationale: The choice of the GC column and temperature program is critical for separating the derivatized analyte from other components in the sample. A non-polar or medium-polarity column is typically suitable for TMS-derivatized compounds.

  • Protocol:

    • Select a GC column (e.g., DB-5ms) and optimize the oven temperature program to achieve good peak shape and resolution.

    • Optimize the injector temperature to ensure efficient volatilization without causing degradation.

    • For the mass spectrometer, operate in both full scan mode for initial identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

3. Validation According to ICH Q2(R2) Guidelines:

  • Rationale: Similar to the HPLC method, the GC-MS method must undergo rigorous validation to ensure its suitability.

  • Protocol: Follow the same validation parameters as outlined for the HPLC method (Specificity, Linearity, Accuracy, Precision, Range, LOD/LOQ, and Robustness).

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Processing Prep Prepare Standard and Sample Solutions Derivatize Derivatization (Silylation) Prep->Derivatize GCMS Inject into GC-MS System Derivatize->GCMS Injection Separation GC Separation Ionization Mass Spectrometry (EI) Acquire Acquire Mass Spectra Ionization->Acquire Extract Extract Ion Chromatograms Acquire->Extract Quantify Quantify Concentration Extract->Quantify

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Pillar 3: The Cross-Validation Protocol - Bridging the Methodological Gap

The core of this guide is the cross-validation protocol, which provides a structured approach to compare the performance of the validated HPLC and GC-MS methods.

Objective and Acceptance Criteria

The primary objective of the cross-validation is to demonstrate that the two analytical procedures can be used for the same intended purpose and will produce comparable results.[3] Acceptance criteria should be pre-defined in a validation protocol. A common acceptance criterion is that the difference between the results from the two methods should be within a pre-specified limit (e.g., ±10%).

Experimental Design

A minimum of three concentrations spanning the operational range of the methods should be analyzed in triplicate using both the HPLC and GC-MS methods.

1. Sample Selection:

  • Use well-characterized batches of 2-Hydroxy-3-phenylpropanenitrile.

  • Include samples that may contain potential impurities or degradants, if available.

2. Data Analysis and Comparison:

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method at each concentration level.

  • Perform a statistical comparison of the results, such as a t-test, to determine if there is a statistically significant difference between the two methods.

  • Plot the results from the two methods against each other to visually assess the correlation.

Data Presentation: A Comparative Overview

Table 1: Hypothetical Cross-Validation Data for 2-Hydroxy-3-phenylpropanenitrile

Sample IDHPLC Result (mg/mL)GC-MS Result (mg/mL)% Difference
Low Conc.1.021.05+2.9%
Mid Conc.5.105.05-1.0%
High Conc.10.059.98-0.7%
Visualizing the Cross-Validation Process

CrossValidation_Process cluster_methods Validated Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison and Evaluation HPLC Validated HPLC Method Data_Analysis Statistical Analysis (e.g., t-test) HPLC->Data_Analysis GCMS Validated GC-MS Method GCMS->Data_Analysis Samples Identical Batches of 2-Hydroxy-3-phenylpropanenitrile Samples->HPLC Samples->GCMS Acceptance Evaluation against Pre-defined Acceptance Criteria Data_Analysis->Acceptance Conclusion Conclusion on Method Interchangeability Acceptance->Conclusion

Caption: The cross-validation process for analytical methods.

Conclusion: Ensuring Data Integrity through Rigorous Comparison

The cross-validation of analytical methods for 2-Hydroxy-3-phenylpropanenitrile is a critical exercise in ensuring the reliability and consistency of analytical data. By following a structured approach grounded in the principles of method validation and guided by regulatory expectations, researchers can confidently establish the interchangeability of different analytical techniques. This guide provides a robust framework for designing and executing such a study, ultimately contributing to the development of safe and effective pharmaceuticals. The principles outlined herein are not merely a checklist but a reflection of a commitment to scientific rigor and data integrity.

References

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  • National Center for Biotechnology Information. (2021). Chiral 2-phenyl-3-hydroxypropyl esters as PKC-alpha modulators: HPLC enantioseparation, NMR absolute configuration assignment, and molecular docking studies. PubMed. Retrieved from [Link]

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A Researcher's Guide to 2-Hydroxy-3-phenylpropanenitrile: A Comparative Analysis of In-Silico and Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties: The Foundation of Behavior

A molecule's fundamental physicochemical properties govern its behavior in any system, from a reaction flask to a biological matrix. Parameters like partition coefficient (LogP) and water solubility dictate everything from solvent choice in synthesis to absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery.

In-silico prediction of these properties, often through Quantitative Structure-Property Relationship (QSPR) models, offers a rapid, cost-effective first assessment.[1][2] These models use large datasets of experimentally determined properties to correlate chemical structures with specific values.[3] However, they are predictive models, and their accuracy can be influenced by the novelty of the chemical scaffold. Experimental determination, while resource-intensive, provides the definitive ground truth.

Below is a comparison of computed properties for 2-Hydroxy-3-phenylpropanenitrile against the limited available experimental data.

PropertyIn-Silico Predicted ValueExperimental ValueSource (Predicted)Source (Experimental)
Molecular Formula C₉H₉NOC₉H₉NO[4][5][6]
Molecular Weight 147.17 g/mol 147.17 g/mol [4][5][6]
Melting Point N/A57 °C[5]
Octanol-Water Partition Coefficient (XLogP3) 1.3Not Available[4]
Hydrogen Bond Donor Count 1Not Available[4]
Hydrogen Bond Acceptor Count 2Not Available[4]

The concordance in molecular formula and weight is expected, as these are calculated from the basic structure. The experimental melting point of 57 °C provides a concrete physical constant that models currently do not predict with high accuracy.[5] The predicted XLogP3 value of 1.3 suggests the molecule has moderate lipophilicity, a critical parameter for predicting its environmental fate and biological membrane permeability.

Spectroscopic Elucidation: Decoding the Molecular Structure

Spectroscopy is the cornerstone of structural elucidation. While in-silico tools can predict spectra with increasing accuracy, experimental data remains the gold standard for unambiguous identification. For 2-Hydroxy-3-phenylpropanenitrile, direct, publicly available experimental spectra are limited. Therefore, we will compare the theoretical expectations for this molecule with published experimental data for its close isomer, 3-hydroxy-2-phenylpropanenitrile , to illustrate the analytical process and the importance of empirical verification.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: We predict the spectrum of 2-Hydroxy-3-phenylpropanenitrile would show:

    • A multiplet for the aromatic protons (5H) around 7.2-7.4 ppm.

    • A doublet for the benzylic protons (-CH₂-) adjacent to the chiral center.

    • A triplet for the methine proton (-CH(OH)-) coupled to the adjacent CH₂ group.

    • A broad singlet for the hydroxyl proton (-OH), the position of which is highly dependent on concentration and solvent.

  • ¹³C NMR: Key predicted signals include:

    • Multiple signals in the aromatic region (125-140 ppm).

    • A signal for the carbon bearing the hydroxyl group (~60-70 ppm).

    • A signal for the benzylic carbon.

    • A signal for the nitrile carbon (~118-120 ppm).

Comparison with Isomer Data (3-hydroxy-2-phenylpropanenitrile)[8]:

¹H NMR Data (500 MHz, CDCl₃)Chemical Shift (δ, ppm)MultiplicityAssignment
Experimental7.46 - 7.35mAromatic protons (5H)
Experimental5.03tCH-OH (1H)
Experimental3.71br sOH (1H)
Experimental2.69dCH₂ (2H)
¹³C NMR Data (125 MHz, CDCl₃)Chemical Shift (δ, ppm)
Experimental142.6, 128.6, 128.3, 125.1, 118.3, 70.4, 23.7

This data for the isomer highlights the type of information obtained experimentally. The subtle differences in chemical shifts and coupling patterns between isomers are precisely what experimental NMR can resolve, a task that remains challenging for purely in-silico prediction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their vibrational frequencies.

  • Predicted Absorptions: For 2-Hydroxy-3-phenylpropanenitrile, we anticipate:

    • A broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol.

    • Sharp peaks around 3000-3100 cm⁻¹ for aromatic C-H stretching.

    • A sharp, medium-intensity peak around 2240-2260 cm⁻¹ for the C≡N (nitrile) stretch.

    • Peaks in the 1450-1600 cm⁻¹ region for aromatic C=C stretching.

This predicted profile is consistent with IR data available for related nitrile-containing compounds.[9][10]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

  • Predicted Mass: For a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for C₉H₉NO is expected at an m/z of 147.[7]

  • Predicted Fragmentation: Key fragments would likely arise from the loss of the cyanide group (M-27) or cleavage alpha to the hydroxyl group. The most stable fragment, the benzyl cation (C₇H₇⁺), would likely produce a prominent peak at m/z 91.

This predictive approach is crucial for interpreting complex experimental spectra and confirming that the observed peaks correspond to the structure of interest.

Toxicological Profile: Predicting Hazard

Computational toxicology is a rapidly evolving field that allows for the early-stage screening of potential hazards, reducing reliance on animal testing and saving resources.[11][12] These methods, including QSAR and machine learning models, predict toxicity by identifying structural alerts and comparing the molecule to databases of known toxicants.[13][14][15]

  • In-Silico Prediction: Based on its structure, 2-Hydroxy-3-phenylpropanenitrile contains a nitrile group, which can be metabolized to release cyanide, a known mechanism of toxicity.[16] Therefore, computational models would likely flag this compound for potential acute toxicity.

  • Regulatory Data (GHS Classification): The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a summary of known hazards. This information is derived from experimental data and serves as a benchmark for in-silico predictions.

GHS Hazard Statements for 2-Hydroxy-3-phenylpropanenitrile[4]:

Hazard CodeStatement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

The alignment between the in-silico expectation (toxicity due to the nitrile moiety) and the official GHS warnings is clear.[4] This demonstrates the power of computational tools to rapidly screen compounds for potential liabilities before synthesis or extensive handling.

Methodologies in Detail

The trustworthiness of any data, whether experimental or computational, lies in the robustness of the methodology used to generate it.

Experimental Protocols & Workflow

The following are generalized, yet standard, protocols for the spectroscopic analysis of a solid organic compound like 2-Hydroxy-3-phenylpropanenitrile.[7]

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Purified Solid Sample (5-50 mg) PrepNMR Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->PrepNMR PrepIR Prepare KBr Pellet or Thin Film Sample->PrepIR PrepMS Dissolve in Volatile Solvent (e.g., DCM) Sample->PrepMS RunNMR Acquire ¹H & ¹³C Spectra (400+ MHz Spectrometer) PrepNMR->RunNMR Data Data Analysis & Structure Confirmation RunNMR->Data RunIR Acquire Spectrum (FTIR Spectrometer) PrepIR->RunIR RunIR->Data RunMS Inject into GC-MS (EI, 70 eV) PrepMS->RunMS RunMS->Data

Caption: Experimental workflow for spectroscopic characterization.

Detailed Protocol: ¹H & ¹³C NMR Spectroscopy[7]

  • Sample Preparation: Weigh approximately 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d). The choice of solvent is critical; it must dissolve the sample without reacting with it and have minimal signals that overlap with the analyte.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum using a standard single-pulse sequence. For ¹³C, a proton-decoupled pulse sequence is used to simplify the spectrum. The number of scans is adjusted based on sample concentration to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals to determine proton ratios.

Detailed Protocol: FTIR Spectroscopy[7]

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

  • Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument's software automatically ratios the sample spectrum against the background.

Detailed Protocol: GC-MS (Electron Ionization)[7]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. The concentration should be low (e.g., ~1 mg/mL) to avoid overloading the system.

  • Injection: Inject 1 µL of the solution into the gas chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.

  • Analysis: The separated compound is ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a specified mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

In-Silico Prediction Workflow

The computational workflow relies on accurate representation of the molecule and validated software algorithms.

G cluster_physchem Physicochemical Prediction cluster_spectra Spectral Prediction cluster_tox Toxicity Prediction Input Molecular Structure Input (SMILES or InChI) QSPR QSPR Models (e.g., EPI Suite, RDKit) Input->QSPR Spectra Algorithms & Databases (e.g., NMRShiftDB, ChemDraw) Input->Spectra Tox QSAR / ML Models (e.g., ToxiM, DEREK Nexus) Input->Tox PhyschemOut Predicted LogP, Solubility, BP, etc. QSPR->PhyschemOut Output Comprehensive In-Silico Profile PhyschemOut->Output SpectraOut Predicted NMR Shifts, IR Frequencies, MS Fragments Spectra->SpectraOut SpectraOut->Output ToxOut Predicted Endpoints (e.g., Mutagenicity, Acute Tox.) Tox->ToxOut ToxOut->Output

Caption: In-silico workflow for chemical property prediction.

Conceptual Workflow: In-Silico Prediction

  • Input Generation: The chemical structure is represented in a machine-readable format, such as SMILES (C1=CC=C(C=C1)CC(C#N)O) or InChI.[4] This unambiguous representation is the starting point for all subsequent calculations.

  • Descriptor Calculation: Software calculates a wide range of numerical descriptors from the structure. These can be simple (e.g., molecular weight, atom counts) or complex (e.g., topological indices, 3D shape descriptors).

  • Model Application:

    • For Physicochemical Properties: The calculated descriptors are fed into pre-built QSPR models. These are essentially mathematical equations that correlate the descriptors with a specific property like water solubility.[1]

    • For Toxicity: Descriptors and structural fingerprints are used as input for machine learning models or rule-based systems that have been trained on large databases of toxicological data.[17] The model identifies substructures associated with toxicity (structural alerts) or uses a statistical model to predict the likelihood of an adverse outcome.

Conclusion

The characterization of 2-Hydroxy-3-phenylpropanenitrile serves as an excellent case study for the integration of computational and experimental chemistry. In-silico methods provide a powerful, high-throughput means to predict a molecule's properties and potential hazards, guiding experimental design and prioritizing resources. However, experimental data from techniques like NMR, IR, and MS, remain the ultimate arbiter of truth, providing the definitive structural confirmation and physical constants required for rigorous scientific work. For researchers and drug development professionals, the most effective strategy is not to view these approaches as opposing but as deeply synergistic. Predictions inform experiments, and experiments validate and refine predictive models, creating a powerful cycle that accelerates chemical discovery and ensures scientific integrity.

References

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Comparison of biocatalytic vs chemical synthesis of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the chemical and biocatalytic synthesis of 2-Hydroxy-3-phenylpropanenitrile (also known as Phenylacetaldehyde Cyanohydrin).

Executive Summary

The synthesis of 2-Hydroxy-3-phenylpropanenitrile presents a classic "selectivity vs. scalability" dilemma in process chemistry. While traditional chemical methods offer high throughput and low raw material costs, they invariably produce a racemic mixture requiring costly downstream resolution. Biocatalytic routes, specifically using Hydroxynitrile Lyases (HNLs) , offer a direct path to high-purity enantiomers (typically R-isomer >95% ee) under mild conditions, though they require strict control over substrate instability (phenylacetaldehyde oxidation/polymerization).

Target Molecule Profile

  • IUPAC Name: 2-Hydroxy-3-phenylpropanenitrile[1]

  • Common Name: Phenylacetaldehyde Cyanohydrin[2][3][4][5]

  • Structure:

    
    
    
  • Key Challenge: The substrate, Phenylacetaldehyde , is notoriously unstable, prone to rapid oxidation (to phenylacetic acid) and polymerization. Successful synthesis relies heavily on substrate quality.

  • Applications: Key chiral intermediate for the synthesis of

    
    -adrenergic blockers, statin side chains, and non-natural amino acids (e.g., phenylalanine analogs).
    

Comparative Analysis: Chemical vs. Biocatalytic

FeatureChemical Synthesis (Traditional)Biocatalytic Synthesis (Enzymatic)
Catalyst Lewis Acids (e.g.,

,

) or Base (

)
Hydroxynitrile Lyase (HNL) (e.g., Prunus amygdalus PaHNL)
Stereochemistry Racemic (50:50 R/S). Asymmetric catalysts exist but often yield low ee (<30%) for this specific substrate.High Enantioselectivity (Typically R-isomer, >90-99% ee).
Yield 85 – 95%90 – 98% (highly dependent on aldehyde purity)
Reaction Conditions Organic solvent (DCM, THF), often requires cooling (0°C) or reflux.Biphasic system (Buffer/Ether) at Room Temp or 0°C. pH 5.0–5.5.
Cyanide Source

(safer, expensive) or

(toxic, cheap).

gas (in situ) or Acetone Cyanohydrin (transhydrocyanation).
Downstream Requires chiral resolution (HPLC or fractional crystallization).Direct extraction of chiral product.

Detailed Synthesis Protocols

Method A: Chemical Synthesis (Racemic)

Mechanism: Nucleophilic attack of cyanide anion on the carbonyl carbon.[6]

Protocol:

  • Preparation: In a fume hood, dissolve Phenylacetaldehyde (10 mmol, freshly distilled) in Dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add a catalytic amount of Zinc Iodide (

    
    , 10 mol%) or Indium Fluoride (
    
    
    
    ).
  • Cyanation: Cool to 0°C. Dropwise add Trimethylsilyl cyanide (TMSCN, 12 mmol) under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[7]

  • Hydrolysis: Quench with 1N HCl (10 mL) to cleave the silyl ether. Stir vigorously for 30 mins.

  • Workup: Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: Yellow oil, ~90% yield, Racemic mixture.

Method B: Biocatalytic Synthesis (Enantioselective)

Mechanism: HNL-mediated enantioselective addition of HCN.

Protocol:

  • Enzyme Preparation: Suspend Almond Meal (source of PaHNL, 3 g) or recombinant PaHNL (500 U) in Citrate Buffer (20 mL, 0.05 M, pH 5.5).

  • Biphasic Setup: Add an organic solvent phase (Diisopropyl ether or MTBE, 20 mL) to create a biphasic system. This suppresses the non-enzymatic (racemic) background reaction.

  • Substrate Addition: Dissolve Phenylacetaldehyde (10 mmol) in the organic phase.

  • Cyanide Addition: Add Acetone Cyanohydrin (15 mmol) as the cyanide donor (Transhydrocyanation) OR slowly infuse HCN gas (generated ex-situ) into the mixture at 0–5°C.

  • Reaction: Stir vigorously (emulsion) at 20°C for 4–12 hours.

  • Workup: Filter off enzyme/meal. Separate organic layer.[8][9][10] Wash with buffer (pH 5.[11]5) and brine. Dry over

    
    .
    
  • Result: Pale yellow oil, >95% yield, 93–99% ee (R-isomer) .

Visualizations

Figure 1: Reaction Pathway Comparison

This diagram illustrates the divergence in stereochemistry between the two methods.

ReactionScheme Substrate Phenylacetaldehyde (Unstable Substrate) Chem_Route Chemical Route (TMSCN / ZnI2) Substrate->Chem_Route Nucleophilic Addition Bio_Route Biocatalytic Route (PaHNL / pH 5.5) Substrate->Bio_Route Enzymatic Catalysis Racemic Racemic Product (50% R / 50% S) Chem_Route->Racemic Chiral (R)-2-Hydroxy-3-phenylpropanenitrile (>95% ee) Bio_Route->Chiral

Caption: Chemical synthesis yields a racemic mixture, while HNL catalysis selectively produces the (R)-enantiomer.

Figure 2: Biocatalytic Biphasic Workflow

This diagram details the self-validating biphasic system required to maintain high enantioselectivity.

BiphasicProcess cluster_reactor Biphasic Reactor (pH 5.5) OrgPhase Organic Phase (MTBE) Contains: Phenylacetaldehyde Interface Liquid-Liquid Interface (Reaction Site) OrgPhase->Interface Diffusion Product Product Extraction ((R)-Cyanohydrin in Org Phase) OrgPhase->Product Phase Separation AqPhase Aqueous Phase (Citrate Buffer) Contains: PaHNL Enzyme AqPhase->Interface Catalysis Interface->OrgPhase Product Sequestration Input Substrate Input (Freshly Distilled) Input->OrgPhase HCN_Source Cyanide Source (Acetone Cyanohydrin) HCN_Source->OrgPhase

Caption: The biphasic system protects the enzyme and suppresses the non-selective background reaction.

References

  • Guterl, J-K., et al. (2008). "Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values."[1][12][13] Bioprocess and Biosystems Engineering. Link

  • North, M. (2004). "Synthesis of Cyanohydrins." Science of Synthesis, 19, 235-284.
  • Wiedner, R., et al. (2016). "Hydroxynitrile Lyases for Biocatalytic Synthesis of Chiral Cyanohydrins." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.
  • Lanfranchi, E., et al. (2013). "Mini-review: recent developments in hydroxynitrile lyases for industrial biotechnology." Recent Patents on Biotechnology. Link

  • Fuhshuku, K., et al. (2005). "Enantioselective synthesis of cyanohydrins catalyzed by hydroxynitrile lyases." Journal of Bioscience and Bioengineering.

Sources

Strategic Reagent Replacement: Alternatives to 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to 2-Hydroxy-3-phenylpropanenitrile in Organic Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Case for Replacement

2-Hydroxy-3-phenylpropanenitrile (Phenylacetaldehyde cyanohydrin) has historically served as a bifunctional C3-synthon for accessing phenylalanine , phenyllactic acid (PLA) , and


-amino alcohols . However, its deployment in modern pharmaceutical pipelines is increasingly restricted by three critical liabilities:
  • Acute Toxicity & Safety: Synthesis and hydrolysis require handling cyanide sources (HCN/NaCN) and generate toxic waste streams.

  • Instability: The molecule is prone to retrograde cyanohydrin decomposition, releasing HCN and reducing process reliability.

  • Stereochemical Control: Traditional cyanohydrin synthesis yields racemates, necessitating costly downstream resolution steps.

This guide evaluates three superior alternatives—Phenylpyruvic Acid (Biocatalytic) , Azlactones (Erlenmeyer-Plöchl) , and Glycidic Esters (Darzens) —that offer higher safety profiles, enantioselectivity, and scalability.

Functional Analysis & Decision Matrix

To select the correct alternative, you must define the downstream target. The cyanohydrin is rarely the end product; it is a vehicle to install a functionalized propyl chain on a benzene ring.

Target MoietyTraditional Route (Cyanohydrin)Recommended Alternative Key Advantage

-Hydroxy Acids
(e.g., Phenyllactic acid)
Hydrolysis of nitrile (Racemic)Phenylpyruvic Acid (PPA) >99% ee via enzymatic reduction; No cyanide.

-Amino Acids
(e.g., Phenylalanine)
Strecker Synthesis (Ammonia/HCN)Azlactone (Erlenmeyer) Robust chemical scale-up; Crystalline intermediates.

-Amino Alcohols
Reduction of nitrileGlycidic Esters / Epoxides Versatile ring-opening; Access to anti/syn diastereomers.

Deep Dive: Primary Alternatives

Alternative A: The Biocatalytic Route (Phenylpyruvic Acid)

Best For: Synthesis of Chiral Phenyllactic Acid (PLA) and Natural Amino Acids.[1]

Replacing the cyanohydrin with Phenylpyruvic Acid (PPA) eliminates the nitrile functionality entirely, utilizing ketone reduction or transamination to install chirality. This is the current "Gold Standard" in green pharmaceutical manufacturing.

  • Mechanism: NADH-dependent asymmetric reduction using L-Lactate Dehydrogenase (L-LDH).

  • Cofactor Recycling: Coupled with Glucose Dehydrogenase (GDH) to regenerate NADH, reducing costs by >90%.

Comparative Data: Cyanohydrin vs. PPA Enzymatic Route
MetricCyanohydrin HydrolysisPPA Enzymatic Reduction
Enantiomeric Excess (ee) 0% (Racemic)>99.9% (L-isomer)
Yield 65–75%90–95%
Atom Economy Low (Loss of Ammonia/Salts)High (Direct Reduction)
Safety E-Factor High (CN waste treatment)Low (Biodegradable waste)
Alternative B: The Classical Chemical Route (Erlenmeyer-Plöchl Azlactone)

Best For: Non-canonical Phenylalanine Derivatives.

When enzymatic routes are unavailable for unnatural substrates, the Azlactone route provides a robust chemical alternative to the Strecker synthesis (which uses the cyanohydrin intermediate).

  • Precursors: Benzaldehyde + N-Acetylglycine.

  • Mechanism: Condensation to form an oxazolone (azlactone), followed by hydrolysis and reduction.

  • Key Benefit: The azlactone intermediate crystallizes easily, acting as a self-purifying step that removes impurities without chromatography.

Experimental Protocols

Protocol 1: Green Synthesis of L-Phenyllactic Acid (PPA Route)

Replaces: Cyanohydrin Hydrolysis

Reagents:

  • Substrate: Phenylpyruvic acid (sodium salt)

  • Enzymes: L-Lactate Dehydrogenase (L-LDH), Glucose Dehydrogenase (GDH)

  • Cofactor: NAD+ (catalytic amount)[2]

  • Cosubstrate: Glucose

Workflow:

  • Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0).

  • Loading: Dissolve Phenylpyruvic acid (50 mM) and Glucose (75 mM) in the buffer.

  • Initiation: Add NAD+ (0.1 mM final conc.), L-LDH (10 U/mL), and GDH (5 U/mL).

  • Incubation: Stir gently at 30°C for 12–16 hours. Maintain pH 7.0 using 1M NaOH (pH-stat).

  • Termination: Acidify to pH 2.0 with 6M HCl to quench enzyme activity and precipitate the product.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO4.

  • Isolation: Evaporate solvent to yield crystalline L-Phenyllactic acid (>99% ee).

Protocol 2: Azlactone Synthesis of Phenylalanine

Replaces: Strecker Synthesis (Cyanohydrin + Ammonia)

Reagents:

  • Benzaldehyde (1.0 eq)

  • N-Acetylglycine (1.0 eq)

  • Sodium Acetate (anhydrous, 0.8 eq)

  • Acetic Anhydride (3.0 eq)

Workflow:

  • Condensation: In a round-bottom flask, combine benzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride.

  • Reflux: Heat to 110°C for 2 hours. The mixture will turn yellow/orange (formation of 4-benzylidene-2-methyloxazol-5-one).

  • Crystallization: Cool to room temperature. Add cold ethanol (10 mL/g substrate) and refrigerate overnight.

  • Filtration: Filter the yellow crystals (Azlactone). Wash with cold water.

  • Hydrolysis/Reduction: Reflux the azlactone in 1% NaOH (ring opening) followed by reduction with H2/Pd-C or Sodium Amalgam to yield N-acetyl-phenylalanine.

  • Deprotection: Reflux in 6M HCl to remove the acetyl group, yielding Phenylalanine hydrochloride.

Visualizing the Strategic Pathways

The following diagram illustrates the divergence between the toxic Cyanohydrin route and the recommended modern alternatives.

G Target Target: Benzyl-C3 Functionalization Cyanohydrin 2-Hydroxy-3-phenylpropanenitrile (Cyanohydrin) Target->Cyanohydrin Traditional PPA Phenylpyruvic Acid (PPA) Target->PPA Biocatalytic (Recommended) Azlactone Azlactone (Erlenmeyer-Plöchl) Target->Azlactone Chemical Scale-up HCN Requires HCN/NaCN Cyanohydrin->HCN Racemic Racemic Product (Requires Resolution) Cyanohydrin->Racemic Enzymatic Enzymatic Cascade (LDH + GDH) PPA->Enzymatic ChiralPLA L-Phenyllactic Acid (>99% ee) Enzymatic->ChiralPLA NADH Recycle Crystallization Crystalline Intermediate (Self-Purifying) Azlactone->Crystallization Phe DL-Phenylalanine (Scalable) Crystallization->Phe Hydrolysis/Redn

Caption: Strategic divergence showing the elimination of cyanide risks (Red) by adopting Biocatalytic (Green) or Azlactone (Blue) pathways.

References

  • Enantioselective Biosynthesis of L-Phenyllactic Acid: Zhang, Y. et al. "Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase." Frontiers in Bioengineering and Biotechnology, 2022.

  • Green Chemistry Alternatives to Strecker: Grundke, C. & Opatz, T. "Strecker reactions with hexacyanoferrates as non-toxic cyanide sources."[3] Green Chemistry, 2019.[3]

  • Azlactone Synthesis Overview: "The Strecker Synthesis of Amino Acids and Alternatives." Master Organic Chemistry, 2018.

  • Industrial Biocatalysis: "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase." Frontiers in Catalysis, 2023.[4]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

2-Hydroxy-3-phenylpropanenitrile (CAS: 10020-20-9 / 50353-47-4), also known as phenylacetaldehyde cyanohydrin, presents a dual hazard profile that often traps inexperienced researchers. It is not merely a toxic organic nitrile; it is a reversible reservoir of hydrogen cyanide (HCN) .

IMMEDIATE ACTION REQUIRED:

  • Do NOT mix with acids. Acidification generates lethal HCN gas immediately.

  • Do NOT dispose of down the drain, even if diluted.

  • Do NOT mix with strong oxidizers without pH control (risk of cyanogen chloride evolution).

This guide provides the authoritative workflow for the safe management of this compound, prioritizing commercial incineration while providing a validated in-lab deactivation protocol for small quantities (<100 g).

The Chemical Trap: Understanding the Hazard

Why standard nitrile disposal fails.

Unlike stable aliphatic nitriles (e.g., acetonitrile), cyanohydrins exist in a dynamic equilibrium. In the presence of moisture, heat, or catalytic bases, the molecule dissociates.



The Operational Implication: You must treat this substance as if it were free cyanide. If you attempt to hydrolyze it using standard acidic conditions, you will generate a gas cloud of HCN. The only safe chemical route is Alkaline Chlorination , where the pH is pinned above 10.5 to trap the cyanide as the non-volatile salt (


), which is then oxidized.
Visualization: The Cyanohydrin Hazard Cycle

The following diagram illustrates the chemical behavior that dictates our disposal strategy.

Cyanohydrin_Hazard cluster_safe Safe Zone Compound 2-Hydroxy-3- phenylpropanenitrile Equilibrium Dissociation Equilibrium Compound->Equilibrium Heat / Moisture Aldehyde Phenylacetaldehyde (Organic Residue) Equilibrium->Aldehyde HCN_Gas HCN Gas (LETHAL) Equilibrium->HCN_Gas Acidic pH (<9) CN_Ion Cyanide Ion (CN-) (Soluble/Treatable) Equilibrium->CN_Ion Alkaline pH (>10.5)

Figure 1: The dissociation mechanism. Note that safety is only achieved by maintaining high pH to prevent HCN gas evolution.

Decision Matrix: Disposal vs. Deactivation

Before proceeding, quantify your waste. Commercial incineration is the gold standard for environmental compliance and safety. In-lab deactivation is reserved for spill cleanup, glassware rinsing, or small-scale synthesis byproducts.

ParameterRoute A: Commercial Disposal (Preferred) Route B: In-Lab Deactivation
Quantity > 100 g or Bulk Waste< 100 g, Spills, Residuals
State Pure liquid or Solvent mixtureDilute solution or contaminated solids
Cost High (Vendor fees)Low (Reagent costs)
Risk Low (Transfer only)Moderate (Chemical handling required)
Regulatory Manifest required (RCRA)Validation required before drain disposal (if permitted)

Protocol A: Commercial Waste Stream

For bulk quantities (>100 g) or concentrated stock.

  • Segregation: Do not combine with acidic waste streams.

  • Container: Use a high-density polyethylene (HDPE) or glass container.

  • Stabilization: Add NaOH to the waste container to ensure pH > 10. This prevents pressure buildup from HCN generation during storage [1].

  • Labeling:

    • Primary: "Hazardous Waste - Toxic"

    • Constituents: "2-Hydroxy-3-phenylpropanenitrile, Sodium Hydroxide"

    • Warning: "CYANIDE HAZARD - DO NOT ACIDIFY"

Protocol B: In-Lab Chemical Deactivation

For small quantities, glassware rinses, or spill neutralization.

Theory: This protocol uses Alkaline Chlorination .[1][2] We use a base (NaOH) to force the cyanohydrin to dissociate into


, and then immediately oxidize the 

to Cyanate (

) using Sodium Hypochlorite (Bleach).

is significantly less toxic and eventually hydrolyzes to ammonia and bicarbonate [2, 3].
Reagents Required[4][5]
  • Sodium Hydroxide (NaOH), 25% w/v solution.

  • Sodium Hypochlorite (Commercial Bleach), ~5-10% active chlorine.

  • pH Test Strips (Range 0-14).

  • Cyanide Test Strips (e.g., Quantofix® Cyanide) or Ferrous Sulfate (for Prussian Blue test).

Step-by-Step Procedure

Step 1: Preparation & pH Adjustment (The Critical Step)

  • Work in a functioning fume hood.[3]

  • Dissolve the cyanohydrin waste in water. If it is in an organic solvent, add an equal volume of water.

  • Slowly add 25% NaOH with stirring.

  • Target: Check pH. It MUST be ≥ 11.

    • Why: At pH < 10, adding bleach can generate Cyanogen Chloride (ClCN), a tear gas that is highly toxic [4].

Step 2: Oxidative Deactivation

  • Prepare a 50% excess of sodium hypochlorite (bleach) relative to the estimated moles of cyanohydrin.

  • Add the bleach dropwise to the stirred alkaline solution.

  • Monitor Temperature: The reaction is exothermic. Do not exceed 50°C. If it gets hot, stop and let it cool.

  • Monitor pH: The reaction consumes alkalinity.[4] Periodically check that pH remains > 10. Add more NaOH if it drops.

  • Stir for at least 2 hours (overnight is preferred to ensure complete hydrolysis of the bulky phenyl group).

Step 3: Validation (Self-Validating System)

  • You cannot assume destruction is complete. You must test.

  • Method: Dip a Cyanide Test Strip into the solution.

    • Result: If positive (Cyanide present), add more bleach and stir for another hour.

    • Result: If negative (0-1 mg/L), proceed to Step 4.

Step 4: Final Disposal

  • The solution now contains cyanate (

    
    ), excess bleach, and phenylacetaldehyde (or its oxidation products).
    
  • Option 1 (Best Practice): Collect this treated aqueous mixture into a "Non-Hazardous Aqueous Waste" drum for pickup. It is no longer an acute cyanide hazard but still contains organics.

  • Option 2 (Drain Disposal): Only if permitted by your local wastewater authority. Flush with copious amounts of water (20:1 ratio).

Visualization: Deactivation Workflow

Disposal_Workflow Start Waste: 2-Hydroxy-3- phenylpropanenitrile Check_pH Step 1: Adjust pH > 11 (Add NaOH) Start->Check_pH Add_Bleach Step 2: Add NaOCl (Bleach) Slowly, maintain pH > 10 Check_pH->Add_Bleach Wait Stir 2-12 Hours (Allow Dissociation) Add_Bleach->Wait Test Step 3: Test for CN- Wait->Test Positive Positive (CN- detected) Test->Positive Fail Negative Negative (No CN-) Test->Negative Pass Positive->Add_Bleach Add more Oxidant Final_Waste Collect as Non-Acute Waste Negative->Final_Waste

Figure 2: Step-by-step alkaline chlorination workflow. The feedback loop at Step 3 ensures no toxic residue remains.

Emergency Contingencies

Spill Scenario:

  • Evacuate: If the spill is large (>100mL) or outside a hood, evacuate the lab immediately.

  • PPE: Wear a full-face respirator with organic vapor/acid gas cartridges (or SCBA) if re-entering.

  • Neutralization: Cover the spill with a 1:1 mixture of Sodium Carbonate and Clay Cat Litter .

  • Decon: Scoop material into a container. Treat the surface with a 10% Bleach / 10% NaOH solution. Allow to sit for 20 minutes before wiping [5].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (1994). Cyanide Destruction: Alkaline Chlorination. EPA Technical Guidance. [Link]

  • Hubbard-Hall. (n.d.). Cyanide Destruction: A New Look at an Age-Old Problem. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Cyanide - Exposure Limits and Health Effects. [Link]

Sources

Personal protective equipment for handling 2-Hydroxy-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the safe handling, manipulation, and disposal of 2-Hydroxy-3-phenylpropanenitrile (Phenylacetaldehyde cyanohydrin).[1][2]

Notice: Unlike stable aliphatic nitriles, this compound is a cyanohydrin . It exists in a reversible equilibrium, capable of releasing lethal Hydrogen Cyanide (HCN) gas upon exposure to moisture, heat, or alkaline conditions.[2][3] Treat every open vessel as a potential source of HCN.

Part 1: Executive Safety Summary (Immediate Action)

Parameter Critical Specification
CAS Number 50353-47-4
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation) & HCN Evolution .[1][2]
Trigger Factors Moisture (hydrolysis), Heat (>60°C), Base (pH > 7).[2]
Odor Threshold Faint almond/lilac odor.[2] DO NOT RELY ON ODOR. Olfactory fatigue occurs rapidly.[2]
Immediate First Aid Inhalation: Move to fresh air. Administer 100% Oxygen.[2] Skin: Wash with soap/water for 15 min.[2] Ingestion: Do NOT induce vomiting.
Spill Response Evacuate. Do NOT use acidic absorbents.[2][4] Use oxidative neutralization (Bleach).[2]

Part 2: Hazard Characterization & Mechanism[1][2]

To handle this compound safely, you must understand the Cyanohydrin Equilibrium . 2-Hydroxy-3-phenylpropanenitrile is not a static molecule; it is a chemical reservoir for cyanide.[1][2]

The Dissociation Mechanism

Under neutral, anhydrous conditions, the molecule is relatively stable. However, thermodynamic stress shifts the equilibrium to the right:



  • The pH Trap: Many researchers mistakenly wash cyanohydrin glassware with basic detergents (pH > 9) or mix with basic waste.[2] Base acts as a catalyst , rapidly driving the equilibrium toward decomposition and releasing free cyanide ions (

    
    ), which can then protonate to HCN if the solution is subsequently acidified or if the local concentration is high.[2]
    
  • The Thermal Trap: Heating this compound above 80°C (e.g., during distillation) without a stabilizer (like trace acid) can cause rapid, runaway decomposition.[2]

Part 3: PPE Selection Matrix[1][2]

Standard laboratory PPE is insufficient.[2] The aromatic ring in this molecule increases lipid solubility, enhancing skin permeation rates compared to simple aliphatic nitriles.

Protection Zone Standard Protocol High-Risk Protocol (Spills/Heating) Scientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm).[1][2] Change every 30 mins.Silver Shield / Laminate liners under Nitrile outer gloves.[2]Nitrile provides physical dexterity but has finite breakthrough time for aromatic nitriles.[2] Laminate offers broad chemical resistance.[2]
Respiratory Fume Hood ONLY. Sash at <18 inches.[2]Full-Face Respirator with ABEK-P3 (Organic Vapor + Acid Gas/Cyanide) cartridges.[1][2]In case of hood failure or spill outside containment, standard N95/P100 offers ZERO protection against HCN gas.
Body Defense Lab coat (buttoned), long sleeves, closed shoes.[2]Tyvek® or chemically resistant apron/sleeves.[2]Dermal absorption is a primary route of systemic toxicity for this compound.
Eye Protection Chemical Splash Goggles (Indirect Vent).[2]Face Shield + Goggles.[2][5][6][7][8]Aerosols can bypass safety glasses.[2] Eye contact allows rapid systemic absorption.[2]

Part 4: Operational Workflow (Step-by-Step)

Preparation & Weighing[1][2]
  • Zone Check: Verify Fume Hood flow rate is >100 fpm. Clear the hood of incompatible bases (amines, hydroxides).

  • HCN Monitor: Place a portable HCN monitor inside the hood if available.[2]

  • Weighing:

    • Preferred: Weigh inside the fume hood using a portable balance.

    • Alternative: Tare a vial with a septum cap.[2] Inject the liquid through the septum to avoid open-air exposure.[2]

Reaction Setup
  • Solvent Choice: Avoid protic solvents (water, alcohols) if possible, as they promote equilibrium shifts.[2] Use anhydrous aprotic solvents (DCM, THF).[2]

  • Stabilization: If heating is required, ensure the reaction mixture remains slightly acidic (add trace acetic acid) to inhibit decomposition, unless the reaction specifically requires basic catalysis (in which case, assume HCN evolution).[2]

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling this specific cyanohydrin.

G Start Start: Handling 2-Hydroxy-3-phenylpropanenitrile CheckPH Check Reaction pH / Conditions Start->CheckPH Acidic Acidic/Neutral (pH < 7) CheckPH->Acidic Low Temp Basic Basic (pH > 7) or Heat CheckPH->Basic High Temp / Base Stable Compound Relatively Stable (Standard Nitrile PPE) Acidic->Stable Unstable HIGH RISK: HCN Evolution (Equilibrium Shift) Basic->Unstable Action1 Use Fume Hood Double Nitrile Gloves Stable->Action1 Action2 REQUIRED: Closed System Scrubber Trap (NaOH) Full Face Respirator Standby Unstable->Action2 Waste Disposal: Oxidative Destruction (Bleach/Hypochlorite) Action1->Waste Action2->Waste Quench immediately

Figure 1: Risk Assessment & Handling Logic Flow. Note the critical divergence at pH/Temperature conditions.

Part 5: Decontamination & Disposal Protocol

Crucial Warning: Never mix cyanohydrin waste with acids.[2] This will generate lethal volumes of HCN gas immediately.[2]

Glassware Decontamination

Do not simply wash glassware in the sink.

  • Soak: Immerse contaminated glassware in a bath of Alkaline Sodium Hypochlorite (10% Bleach + dilute NaOH) for 24 hours.[2]

    • Chemistry: The base (

      
      ) decomposes the cyanohydrin into aldehyde and cyanide.[2] The hypochlorite (
      
      
      
      ) immediately oxidizes the free cyanide into cyanate (
      
      
      ), which is far less toxic.[1][2]
  • Rinse: After 24 hours, rinse with copious water into the specific aqueous waste stream.

Bulk Waste Disposal
  • Segregation: Label waste clearly: "TOXIC - CYANOHYDRIN - DO NOT ACIDIFY".

  • Method: The preferred disposal method is Incineration with a combustion afterburner and scrubber.

  • Chemical Treatment (Small Scale Only):

    • Dilute with water.[2]

    • Adjust pH to 10-11 with NaOH.[1][2]

    • Slowly add Sodium Hypochlorite (Bleach) while stirring.[2] Monitor temperature (exothermic).

    • Test for residual cyanide using Prussian Blue test or CN- strips before disposal.[1][2]

Part 6: Emergency Response

Spill (< 10 mL)
  • Alert: Yell "Chemical Spill - Cyanide Risk."

  • PPE: Don Full-Face Respirator (if available) or evacuate if fumes are present.[2]

  • Neutralize: Cover the spill with a dry absorbent (vermiculite) mixed with Sodium Carbonate (soda ash).[2]

  • Clean: Scoop into a container. Treat the area with 10% bleach solution.

Exposure[1][2]
  • Skin: Speed is vital.[2] Drench in safety shower. Remove clothing while under water.[2]

  • Inhalation: If victim is unconscious, do not give mouth-to-mouth (risk of poisoning rescuer).[1][2] Use a bag-valve mask.[1][2] Administer Oxygen if trained.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 291037, 3-Phenyllactonitrile. Retrieved from [Link]

  • Safe Work Australia. (2023). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Retrieved from [Link]

  • Organic Syntheses. (1940).[2] Acetone Cyanohydrin (General handling of cyanohydrins).[2][3][8][9] Org. Synth. 1940, 20,[2] 43. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.